molecular formula C11H10N2O2 B149958 methyl 4-(1H-imidazol-2-yl)benzoate CAS No. 125903-39-1

methyl 4-(1H-imidazol-2-yl)benzoate

Cat. No.: B149958
CAS No.: 125903-39-1
M. Wt: 202.21 g/mol
InChI Key: MWBQCVZOWZVSEX-UHFFFAOYSA-N
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Description

Methyl 4-(1H-imidazol-2-yl)benzoate is a high-purity organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It is characterized by a benzoate ester group linked to a 1H-imidazol-2-yl ring system, a structure represented by the SMILES notation COC(=O)c1ccc(cc1)-c1ncc[nH]1 . This specific molecular architecture, featuring a planar biaryl system, can be crucial for its potential photophysical properties and ability to engage in coordination chemistry . While a specific mechanism of action for this precise compound is not detailed in the available literature, its core imidazole moiety is a well-known pharmacophore and ligand. Imidazole-containing compounds, in general, are frequently investigated for various research applications. These can include serving as building blocks for the synthesis of more complex molecules, such as metal complexes or pharmaceuticals, and as potential corrosion inhibitors for materials science studies . The compound's structure suggests it may interact with biological targets or metal surfaces through its nitrogen heteroatoms and π-electron system. Researchers value this compound for its versatility in method development and exploring structure-activity relationships in medicinal and materials chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(1H-imidazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-8(3-5-9)10-12-6-7-13-10/h2-7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBQCVZOWZVSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363087
Record name Methyl 4-(1H-imidazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819496
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

125903-39-1
Record name Methyl 4-(1H-imidazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 4-(1H-imidazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of methyl 4-(1H-imidazol-2-yl)benzoate, a key building block for researchers, scientists, and professionals in the field of drug development. The imidazole moiety is a privileged scaffold in medicinal chemistry, and its 2-aryl substitution pattern, as seen in the target molecule, is of significant interest for the development of novel therapeutics.[1] This document offers a detailed synthetic protocol based on established methodologies, in-depth characterization techniques, and insights into the rationale behind the experimental choices.

Introduction: The Significance of 2-Arylimidazoles in Drug Discovery

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, which is a common structural motif in a vast array of biologically active compounds.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it a highly attractive scaffold for the design of new drugs. The 2-arylimidazole core, in particular, is found in compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3]

Recent research has highlighted the potential of 2-arylimidazoles as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.[4][5] The electron-withdrawing nature of the methyl benzoate group at the 4-position of the phenyl ring in this compound makes it an interesting candidate for exploring structure-activity relationships in this class of compounds. This guide will provide the necessary technical details to enable researchers to synthesize and characterize this valuable compound for their drug discovery programs.

Synthesis of this compound

The most classical and versatile method for the synthesis of 2-arylimidazoles is the Debus-Radziszewski reaction.[6][7] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[8][9] For the synthesis of this compound, the key starting materials are glyoxal (the 1,2-dicarbonyl compound), methyl 4-formylbenzoate (the aldehyde), and an ammonia source such as ammonium acetate.

Reaction Pathway: The Debus-Radziszewski Synthesis

The reaction proceeds through the initial formation of a diimine intermediate from the reaction of glyoxal with two equivalents of ammonia. This diimine then undergoes condensation with methyl 4-formylbenzoate, followed by cyclization and aromatization to yield the desired 2-arylimidazole product.

G cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Methyl 4-formylbenzoate Methyl 4-formylbenzoate Adduct Adduct Methyl 4-formylbenzoate->Adduct + Diimine Glyoxal Glyoxal Diimine Diimine Glyoxal->Diimine + 2 NH3 Ammonia Ammonia This compound This compound Adduct->this compound Cyclization & Aromatization

Caption: Synthetic pathway for this compound via the Debus-Radziszewski reaction.

Experimental Protocol

This protocol is an adapted general procedure for the synthesis of 2-arylimidazoles.[2]

Materials:

  • Methyl 4-formylbenzoate

  • Glyoxal (40% solution in water)

  • Ammonium acetate

  • Ethanol or Methanol

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir plate

  • Heating mantle

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine methyl 4-formylbenzoate (10 mmol, 1.64 g), glyoxal (40% in water, 10 mmol, 1.45 g), and ammonium acetate (30 mmol, 2.31 g).

  • Solvent Addition: Add 100 mL of ethanol to the flask.

  • Reaction: Heat the mixture to reflux (approximately 80°C) with vigorous stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be employed.[2]

Characterization of this compound

A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic protons of the benzoate ring (two doublets), imidazole ring protons (a singlet), methyl ester protons (a singlet), and a broad singlet for the N-H proton of the imidazole ring.
¹³C NMR Carbonyl carbon of the ester, aromatic carbons of the benzoate and imidazole rings, and the methyl carbon of the ester.
FTIR (cm⁻¹) N-H stretching (broad, ~3100-3300), C-H stretching (aromatic, ~3000-3100), C=O stretching (ester, ~1720), C=N and C=C stretching (aromatic rings, ~1400-1600), and C-O stretching (ester, ~1200-1300).
Mass Spec (ESI) [M+H]⁺ corresponding to the molecular weight of the compound (C₁₁H₁₀N₂O₂ = 202.21 g/mol ).

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~12.8 (br s, 1H, N-H), 8.1 (d, 2H), 7.9 (d, 2H), 7.2 (s, 2H), 3.9 (s, 3H).

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~166.0 (C=O), 145.0 (C-imidazole), 135.0-125.0 (aromatic C), 122.0 (C-imidazole), 52.0 (O-CH₃).

Note: The predicted NMR data is based on the analysis of similar structures and should be confirmed by experimental data.[10][11][12]

Experimental Workflow for Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation Synthesized Compound Synthesized Compound Purified Product Purified Product Synthesized Compound->Purified Product Column Chromatography / Recrystallization NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Purified Product->NMR_Spectroscopy FTIR_Spectroscopy FTIR Spectroscopy Purified Product->FTIR_Spectroscopy Mass_Spectrometry Mass Spectrometry Purified Product->Mass_Spectrometry Purity_Analysis Purity Analysis (HPLC) Purified Product->Purity_Analysis Structure Confirmation Structure Confirmation NMR_Spectroscopy->Structure Confirmation Functional Group Analysis Functional Group Analysis FTIR_Spectroscopy->Functional Group Analysis Molecular Weight Confirmation Molecular Weight Confirmation Mass_Spectrometry->Molecular Weight Confirmation Purity Assessment Purity Assessment Purity_Analysis->Purity Assessment

Caption: Experimental workflow for the characterization of this compound.

Conclusion and Future Perspectives

This technical guide provides a robust framework for the synthesis and characterization of this compound. The Debus-Radziszewski reaction offers a reliable and versatile route to this valuable 2-arylimidazole building block. The detailed characterization protocol ensures the identity and purity of the synthesized compound, which is a critical aspect of any drug discovery endeavor.

The availability of this compound will enable researchers to further explore the therapeutic potential of 2-arylimidazoles, particularly in the development of novel kinase inhibitors for the treatment of cancer and other diseases. Future work could focus on the derivatization of the ester and imidazole N-H functionalities to generate libraries of compounds for structure-activity relationship studies, ultimately leading to the identification of potent and selective drug candidates.

References

  • Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Munk, S. A., Harcourt, D. A., Arasasingham, P. N., Burke, J. A., Kharlamb, A. B., Manlapaz, C. A., Padillo, E. U., Roberts, D., Runde, E., Williams, L., Wheeler, L. A., & Garst, M. E. (1997). Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists. Journal of medicinal chemistry, 40(1), 18–23. [Link]

  • Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. (n.d.). Bentham Science. Retrieved January 14, 2026, from [Link]

  • Synthesis and anticancer activity of 2-aryl benzimidazoles against MCF7 and HL60 cell lines. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules, 26(16), 4947. [Link]

  • Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. (2014). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • 2-Azo-, 2-diazocine-thiazols and 2-azo-imidazoles as photoswitchable kinase inhibitors: limitations and pitfalls of the photoswitchable inhibitor approach. (2021). Photochemical & Photobiological Sciences, 20(1), 107-121. [Link]

  • Convenient and Improved One Pot Synthesis of Imidazole. (n.d.). Indian Journal of Chemistry. Retrieved January 14, 2026, from [Link]

  • Synthesis and X-ray Crystallography of 2-(2-(4-Methoxyphenyl)- 4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine. (n.d.). IOSR Journal of Applied Chemistry. Retrieved January 14, 2026, from [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (2022). Pharmaceuticals, 15(11), 1386. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). (n.d.). Human Metabolome Database. Retrieved January 14, 2026, from [Link]

  • One‐pot procedure for synthesis of methyl 4‐formylbenzoate. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021). International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. [Link]

  • The Debus–Radziszewski imidazole synthesis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Biological Significance of Imidazole-based Analogues in New Drug Development. (2020). Current Topics in Medicinal Chemistry, 20(29), 2694-2714. [Link]

  • 2-(4-Methoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

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  • N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-arylimidazolium Iodides from Less Expensive Chloro Substrates. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

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  • Aerobic Oxidation of Imidazolines to 2-Arylimidazoles Using CuSO4∙H2O as a Catalyst. (2022). Synlett, 33(18), 1823-1827. [Link]

  • Lophine (2,4,5-triphenyl-1H-imidazole). (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3324. [Link]

  • Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

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  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry, 15(1), 35-64. [Link]

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Sources

Preamble: On the Elusive Nature of Methyl 4-(1H-imidazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-(1H-imidazol-2-yl)benzoate: Structure, Properties, and Synthetic Considerations

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide, therefore, takes a unique approach. It will provide a comprehensive overview of the predicted properties and a theoretical synthesis of the target molecule. To offer a solid foundation for understanding, we will draw comparisons with its well-characterized and commercially available isomers: methyl 4-(1H-imidazol-1-yl)benzoate and the related benzimidazole analogue, methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate . By examining these closely related structures, we can infer the likely characteristics of our target compound and provide a robust framework for its future investigation.

Molecular Structure and Identification

The core structure of this compound consists of a central imidazole ring connected at its 2-position to a phenyl group, which is in turn substituted at the 4-position with a methyl ester.

Chemical Identifiers (Predicted and Comparative)

IdentifierThis compound (Target)Methyl 4-(1H-imidazol-1-yl)benzoate (Isomer)Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate (Analogue)
Molecular Formula C₁₁H₁₀N₂O₂C₁₁H₁₀N₂O₂C₁₅H₁₂N₂O₂[1][2]
Molecular Weight 202.21 g/mol 202.21 g/mol 252.27 g/mol [1][2]
CAS Number Not assigned101184-08-1100880-52-2[1]

The seemingly minor change in the point of attachment of the methyl benzoate group to the imidazole ring (from the 1-position to the 2-position) has significant implications for the molecule's synthesis and electronic properties, which in turn influences its chemical reactivity and biological activity.

Physicochemical Properties: A Comparative Analysis

While experimental data for this compound is not available, we can predict its properties and compare them to its known isomer.

Predicted and Known Physicochemical Properties

PropertyThis compound (Predicted)Methyl 4-(1H-imidazol-1-yl)benzoate (Experimental)
Melting Point (°C) Likely a solid at room temperature, with a melting point estimated to be in a similar range to its isomer.124-127
Solubility Predicted to have low solubility in water and higher solubility in organic solvents like methanol, ethanol, and dimethyl sulfoxide.Soluble in organic solvents.
pKa The imidazole ring has a pKa of approximately 7 for the protonated form. The presence of the electron-withdrawing benzoate group at the 2-position is expected to slightly decrease the basicity of the imidazole ring compared to unsubstituted imidazole.The pKa of the imidazole ring is influenced by the electronic effects of the substituent at the 1-position.

Spectroscopic Characterization (Predicted)

The structural features of this compound would give rise to a distinct spectroscopic fingerprint. The following are predicted key features:

  • ¹H NMR:

    • A singlet for the methyl ester protons (~3.9 ppm).

    • A set of doublets for the aromatic protons of the benzoate ring, showing a characteristic para-substitution pattern (~7.5-8.1 ppm).

    • Two singlets or a pair of doublets for the protons on the imidazole ring (~7.1-7.3 ppm).

    • A broad singlet for the N-H proton of the imidazole ring, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • A signal for the methyl ester carbon (~52 ppm).

    • A signal for the ester carbonyl carbon (~166 ppm).

    • Signals for the aromatic and imidazole carbons in the range of ~115-150 ppm.

  • Infrared (IR) Spectroscopy:

    • A characteristic C=O stretch for the ester at ~1720 cm⁻¹.

    • N-H stretching vibrations in the region of ~3100-3300 cm⁻¹.

    • C-N and C=C stretching vibrations in the fingerprint region.

  • Mass Spectrometry (MS):

    • A molecular ion peak (M⁺) corresponding to the molecular weight of 202.21.

Synthesis of Imidazole-Containing Scaffolds: A Methodological Overview

The synthesis of 2-substituted imidazoles is a well-established field in organic chemistry. A common and effective method is the Radziszewski synthesis . This approach can be adapted for the theoretical synthesis of this compound.

Theoretical Protocol: Synthesis of this compound via the Radziszewski Reaction

This protocol is a theoretical adaptation and has not been experimentally validated for this specific compound. It serves as a starting point for researchers.

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • Methyl 4-formylbenzoate

  • Glyoxal (40% solution in water)

  • Ammonium hydroxide (28-30% solution)

  • Methanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-formylbenzoate (1 equivalent) in methanol.

  • Addition of Reagents: To the stirred solution, add glyoxal (1.1 equivalents) followed by the dropwise addition of ammonium hydroxide (3-4 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Research and Drug Development

While this compound itself is not extensively studied, its structural motifs are of significant interest in medicinal chemistry.

  • The Imidazole Moiety: The imidazole ring is a privileged scaffold in drug discovery, appearing in a wide range of therapeutic agents. It is known to participate in hydrogen bonding and can act as a proton donor or acceptor, making it a versatile component for interacting with biological targets.

  • The Benzoate Group: The methyl benzoate portion of the molecule can be readily hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for further chemical modifications or as a key interacting group with a biological target.

The benzimidazole analogue, methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate , serves as a valuable building block in the synthesis of more complex molecules, including potential anticancer agents. It is used as a key intermediate in the development of targeted therapies such as tyrosine kinase inhibitors.[1] The benzimidazole core is known to facilitate important binding interactions with the active sites of enzymes.[1]

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions. While specific toxicity data is unavailable, it is prudent to treat it as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored area of chemical space. This guide has provided a comprehensive overview based on theoretical predictions and comparisons with its well-characterized isomers. The proposed synthetic route offers a viable starting point for its preparation, which would open the door to a full characterization of its physicochemical properties and an investigation into its potential biological activities. For researchers in drug discovery and materials science, the synthesis and study of this compound could lead to novel insights and applications.

References

  • PubChem. (n.d.). Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate. Retrieved from [Link]

Sources

A Comprehensive Guide to the Spectroscopic Analysis of Methyl 4-(1H-imidazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1H-imidazol-2-yl)benzoate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates a rigid imidazole ring, known for its role in biological recognition and as a versatile ligand, connected to a methyl benzoate moiety, a common pharmacophore and synthetic handle. The precise arrangement of these two rings—a 1,4-disubstituted benzene ring linked at its 4-position to the 2-position of the imidazole ring—governs its chemical properties and potential applications.

Unambiguous structural confirmation is the bedrock of chemical research and development. This guide provides an in-depth analysis of the key spectroscopic techniques required to characterize this compound with a high degree of confidence. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), moving beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation.

Molecular Structure and Spectroscopic Blueprint

Before venturing into individual techniques, it is crucial to dissect the molecule's structure to anticipate its spectroscopic signatures. The molecule, with a chemical formula of C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol , possesses several key features that will be our guideposts.

  • Aromatic Systems: Two distinct aromatic rings—the 1,4-disubstituted benzene ring and the imidazole ring.

  • Proton Environments: Unique protons on the benzene ring (an AA'BB' system), the imidazole ring (two C-H and one N-H), and the methyl ester group.

  • Carbon Environments: A total of 11 carbon atoms, including quaternary carbons and those bearing protons.

  • Key Functional Groups: An ester (C=O and C-O bonds), a secondary amine within the imidazole ring (N-H), and aromatic C=C and C=N bonds.

These features will give rise to a predictable, yet nuanced, set of signals in each spectrum.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

Expertise & Experience: Experimental Choices

The choice of solvent is critical. While CDCl₃ is common, the N-H proton of the imidazole ring can sometimes exchange too rapidly or be excessively broad. DMSO-d₆ is an excellent alternative as its hydrogen-bond accepting nature slows down the N-H exchange rate, often resulting in a sharper, more readily identifiable signal. Furthermore, residual water in DMSO-d₆ appears around 3.33 ppm, which is typically clear of other signals of interest.

A D₂O exchange experiment is a self-validating step.[1] Adding a drop of D₂O to the NMR sample and re-acquiring the spectrum will cause any labile protons (like N-H or O-H) to be replaced by deuterium. The corresponding signal in the ¹H spectrum will disappear, providing definitive proof of its identity.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion, particularly for the aromatic protons.

  • Data Acquisition: Acquire a standard ¹H spectrum over a range of 0-14 ppm.

  • D₂O Exchange (Confirmation): Add one drop of D₂O to the NMR tube, shake gently to mix, and re-acquire the ¹H spectrum. Look for the disappearance of the N-H proton signal.

Predicted Spectrum and Interpretation

The ¹H NMR spectrum is expected to show five distinct signals.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Notes
~12.5 - 13.0Broad Singlet (br s)1HImidazole N-HThe acidic proton on the nitrogen is typically deshielded and appears far downfield. Its broadness is due to exchange and quadrupolar coupling with the ¹⁴N nucleus. This signal will disappear upon D₂O exchange.
~8.10Doublet (d)2HBenzoate H (ortho to ester)These protons are deshielded by the anisotropic effect of the ester's carbonyl group and are ortho to the imidazole-substituted carbon. They will appear as a doublet coupled to the other benzoate protons.
~7.95Doublet (d)2HBenzoate H (ortho to imidazole)These protons are ortho to the electron-withdrawing imidazole ring. They will appear as a doublet coupled to the protons ortho to the ester group, forming a classic AA'BB' system.
~7.20Singlet (s)2HImidazole C4-H & C5-HDue to the symmetry of the 2-substituted imidazole ring and rapid tautomerism on the NMR timescale, the C4-H and C5-H protons are often chemically equivalent, resulting in a single, sharp signal.[1]
~3.90Singlet (s)3HMethyl Ester (-OCH₃)The methyl protons are in a shielded environment, attached to an oxygen atom. They will appear as a sharp singlet as there are no adjacent protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR spectroscopy provides a definitive count of the unique carbon atoms in the molecule and insight into their electronic environment and functional group type (e.g., C=O, aromatic C, aliphatic C).

Expertise & Experience: Experimental Choices

A standard broadband proton-decoupled ¹³C NMR experiment is the primary choice, yielding a spectrum where each unique carbon appears as a singlet. To further validate assignments, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable. In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, CH₂ carbons as negative signals, and quaternary carbons (including C=O) are absent. This allows for unambiguous differentiation of the carbon types.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample (~20-30 mg) may be beneficial.

  • Instrumentation: Acquire on a 100 MHz (for a 400 MHz ¹H instrument) or higher spectrometer.

  • Data Acquisition: Acquire a broadband proton-decoupled spectrum. A spectral width of 0-200 ppm is standard. Subsequently, run a DEPT-135 experiment to aid in assignments.

Predicted Spectrum and Interpretation

Due to symmetry, 9 unique carbon signals are expected.

Predicted Chemical Shift (δ, ppm)DEPT-135 SignalAssignmentRationale and Notes
~166.0AbsentEster C=OThe carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.[2]
~145.0AbsentImidazole C2This is the quaternary carbon linking the two rings, and its downfield shift is characteristic of carbons in imidazole rings bonded to two nitrogen atoms.
~135.0AbsentBenzoate C (ipso to Imidazole)The quaternary carbon of the benzoate ring attached to the imidazole ring.
~130.5Positive (CH)Benzoate C (ortho to Ester)Aromatic CH carbons.
~129.0Positive (CH)Benzoate C (ortho to Imidazole)Aromatic CH carbons.
~128.0AbsentBenzoate C (ipso to Ester)The quaternary carbon of the benzoate ring attached to the ester group.
~122.0Positive (CH)Imidazole C4 & C5Due to tautomerism, these two carbons are often equivalent on the NMR timescale, giving a single peak.
~52.5Positive (CH₃)Methyl Ester (-OCH₃)The aliphatic methyl carbon, appearing in the typical upfield region for such groups.[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Experimental Choices

The Attenuated Total Reflectance (ATR) technique is often preferred for modern FTIR analysis due to its simplicity and speed, requiring only a small amount of solid sample to be placed on the crystal. The traditional KBr pellet method is also effective but requires more sample preparation.

For this molecule, the IR spectrum will be dominated by signatures of the aromatic rings and the conjugated ester group. Aromatic esters characteristically display three strong absorption bands, a pattern sometimes referred to as the "Rule of Three".[3][4]

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

  • Data Analysis: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Predicted Spectrum and Interpretation

Key diagnostic peaks are expected at the following wavenumbers.

Predicted Wavenumber (cm⁻¹)IntensityVibrational ModeRationale and Notes
3150 - 3100Medium, BroadImidazole N-H StretchThe broadness is due to intermolecular hydrogen bonding.
3100 - 3000MediumAromatic C-H StretchCharacteristic stretching vibrations for sp² C-H bonds on both rings.
~2950WeakAliphatic C-H StretchFrom the methyl ester group.
1730 - 1715 Strong, Sharp Ester C=O Stretch This is the most intense and diagnostic peak. Its position is slightly lower than a saturated ester (~1735 cm⁻¹) due to conjugation with the aromatic ring.[3][5]
1610, 1580, 1500Medium-StrongAromatic C=C & C=N StretchesA series of sharp peaks characteristic of the vibrations within the benzene and imidazole rings.
1310 - 1250 Strong Asymmetric C-O-C Stretch The second key peak of the aromatic ester's "Rule of Three".[3] This corresponds to the C-C(=O)-O portion.
1130 - 1100 Strong Symmetric O-C-C Stretch The third key peak of the aromatic ester's "Rule of Three".[3] This corresponds to the O-CH₃ portion.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass Spectrometry (MS) provides two crucial pieces of information: the precise molecular weight of the compound and, through fragmentation analysis, details about its structure.

Expertise & Experience: Experimental Choices

Electron Ionization (EI) is a common and effective technique for relatively small, stable organic molecules. It creates a high-energy molecular ion (M⁺•) that undergoes predictable fragmentation, providing a structural fingerprint. The stability of the imidazole ring is a key factor in predicting the fragmentation pattern; the ring itself is unlikely to open and will likely be observed in major fragments.[6]

Experimental Protocol: EI-MS
  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: The sample is bombarded with a high-energy electron beam (~70 eV), causing the ejection of an electron to form the radical cation, M⁺•.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum (relative intensity vs. m/z).

Predicted Fragmentation and Interpretation

The molecular formula is C₁₁H₁₀N₂O₂, giving an exact mass of 202.0742 Da. The EI-MS spectrum should show a prominent molecular ion peak at m/z = 202.

G M [M]⁺• m/z = 202 F1 [M - •OCH₃]⁺ m/z = 171 M->F1 - •OCH₃ F2 [M - •COOCH₃]⁺ m/z = 143 M->F2 - •COOCH₃ F3 [m/z 171 - CO]⁺ m/z = 143 F1->F3 - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Key Predicted Fragments:

m/zProposed FragmentRationale
202 [C₁₁H₁₀N₂O₂]⁺• (M⁺•) Molecular Ion. This peak confirms the molecular weight of the compound.
171[M - •OCH₃]⁺Loss of the methoxy radical from the ester group. This results in a stable acylium ion, which is a very common fragmentation pathway for methyl esters.[7]
143[M - •COOCH₃]⁺Cleavage of the entire methoxycarbonyl group, leaving the 2-phenylimidazole cation. This fragment can also be formed from the m/z 171 fragment by the loss of a neutral carbon monoxide (CO) molecule.
116[C₇H₆N₂]⁺Represents the 2-phenylimidazole fragment after potential rearrangements.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise connectivity and electronic environment of the C-H framework. IR spectroscopy provides rapid confirmation of key functional groups, particularly the characteristic C=O and C-O stretches of the conjugated ester. Finally, Mass Spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the loss of the ester substituents. Together, these methods provide a self-validating system of analysis, ensuring the structural integrity and purity of the compound for its intended application in research and development.

References

  • Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

  • Hachula, B., et al. (2017). Spectroscopic and thermal studies on 2- and 4-phenyl-1H-imidazoles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 183, 378-386. Available at: [Link]

  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

  • Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry. Available at: [Link]

  • Ramaswamy, K., & Sivasubramanian, P. (1982). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Human Metabolome Database. ¹H NMR Spectrum for Methyl benzoate (HMDB0033968). Available at: [Link]

  • Van der Walt, I. J., et al. (2021). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

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An In-Depth Technical Guide to the Initial Anticancer Screening of Methyl 4-(1H-imidazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor allow it to interact with a variety of biological targets, making it a cornerstone for drug design.[1][2] Imidazole derivatives have been successfully developed as agents targeting microtubules, protein kinases, and histone deacetylases, among other targets crucial to cancer cell survival and proliferation.[1][2]

Methyl 4-(1H-imidazol-2-yl)benzoate is a compound of interest due to its structural features, which combine the versatile imidazole core with a benzoate group. This structure suggests potential for interaction with enzymatic active sites or DNA.[3][4] While direct anticancer studies on this specific molecule are not extensively documented, related benzimidazole derivatives have shown promise by inhibiting enzymes involved in DNA replication and repair, ultimately leading to cancer cell apoptosis.[4]

This guide provides a comprehensive, step-by-step framework for the initial in vitro screening of this compound. The objective is to systematically assess its cytotoxic potential against a panel of human cancer cell lines, determine its potency, and gain preliminary insights into its mechanism of action. The protocols described herein are designed to be robust and reproducible, incorporating essential controls to ensure data integrity and trustworthiness.

Pre-Assay Compound Management: The Foundation of Reliable Data

Scientific Rationale: The accuracy of any screening data is fundamentally dependent on the quality and handling of the test compound. Ensuring purity, understanding solubility, and preparing accurate stock solutions are non-negotiable prerequisites to prevent experimental artifacts.

2.1 Compound Purity Verification

  • Action: Obtain a Certificate of Analysis (CoA) from the supplier or perform in-house analysis (LC-MS, NMR) to confirm the identity and purity (>95%) of this compound.

  • Causality: Impurities could have their own biological activity, leading to false-positive or false-negative results.

2.2 Solubility Determination

  • Action: Empirically determine the compound's solubility in dimethyl sulfoxide (DMSO), the most common solvent for compound screening. Test a range of concentrations to find the highest concentration at which the compound remains fully dissolved.

  • Causality: Compound precipitation in the stock solution or, more critically, in the cell culture medium, will lead to inaccurate dosing and unreliable dose-response curves.

2.3 Stock Solution Preparation and Storage

  • Action: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot into small volumes in tightly sealed vials and store at -20°C or -80°C, protected from light and moisture.

  • Causality: Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound. The final concentration of DMSO in the cell culture medium must be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Phase I: Primary Cytotoxicity Screening

Scientific Rationale: The initial goal is to determine if the compound has any broad cytotoxic activity. A high-throughput cell viability assay against a diverse panel of cancer cell lines is the standard approach. The National Cancer Institute's NCI-60 panel, which represents nine different types of human cancer, serves as an excellent model for this purpose.[5][6][7] Using a panel rather than a single cell line helps to identify potential tumor-selective activity early on.[8]

Experimental Workflow

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Compound Methyl 4-(1H-imidazol -2-yl)benzoate Compound->RAF Inhibits? Proliferation Cell Proliferation & Survival TF->Proliferation Promotes

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Interpretation and Future Directions

The initial screening phase provides critical go/no-go decision points.

  • Potency and Spectrum: An IC50 value in the low micromolar or nanomolar range is generally considered promising. If the compound shows activity across multiple cell lines, it has a broad spectrum. If it is significantly more potent in one cell line versus others (e.g., >10-fold difference), it may have a selective mechanism of action worthy of further investigation.

  • Mechanism of Action: A positive result in the Caspase-Glo® 3/7 assay strongly suggests the compound induces apoptosis. This is a favorable characteristic for an anticancer agent.

Next Steps:

  • Selectivity Profiling: Test the compound against non-cancerous human cell lines (e.g., fibroblasts) to assess its therapeutic window. A compound that is highly toxic to both cancerous and normal cells is less likely to succeed.

  • Secondary Mechanism Assays: If apoptosis is confirmed, further assays like cell cycle analysis (flow cytometry) or western blotting for key signaling proteins (e.g., phospho-ERK, Akt) can further elucidate the mechanism.

  • Target Deconvolution: If the mechanism is unclear, computational modeling or experimental techniques like thermal shift assays or affinity chromatography can be used to identify the direct protein target of the compound.

This structured, multi-phased approach ensures that resources are focused on compounds with the highest potential, providing a solid foundation for more advanced preclinical development.

References

  • Wikipedia. (2023). NCI-60. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Retrieved from [Link]

  • Mishra, R., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Retrieved from [Link]

  • Toure, R. H., et al. (2022). Synthesis of methyl 4-(((1-H benzo [d] imidazole-2-yl) methyl) thio) methyl) benzoate. ResearchGate. Retrieved from [Link]

  • Sharma, G., et al. (2017). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm (RSC Publishing). Retrieved from [Link]

  • Reinhold, W. C., et al. (2012). The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology. Cancer Research. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay Protocol. Retrieved from [Link]

  • Al-Blewi, F. F., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. Retrieved from [Link]

  • Inamdar, S., et al. (2022). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Scholars International Journal of Biochemistry. Retrieved from [Link]

  • Sharma, A., et al. (2021). A Review on in-vitro Methods for Screening of Anticancer Drugs. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Kamal, A., et al. (2017). Imidazoles as potential anticancer agents. Medicinal Chemistry Research. Retrieved from [Link]

  • National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Line Screen. Retrieved from [Link]

  • Martínez-Cardona, C., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. Retrieved from [Link]

  • Shi, L., et al. (2016). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • Wilson, J. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]

  • Holbeck, S. L., et al. (2010). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Singh, S., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Azab, H. A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid methyl ester. Retrieved from [Link]

  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]

  • Di Sarno, V., et al. (2022). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. MDPI. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Scientific Reports. Retrieved from [Link]

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Preliminary Antimicrobial Studies of Methyl 4-(1H-imidazol-2-yl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Imidazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including antimicrobial effects.[1][2][3] This technical guide provides a comprehensive framework for the preliminary antimicrobial investigation of a specific imidazole derivative, methyl 4-(1H-imidazol-2-yl)benzoate. We delineate a proposed synthetic pathway for this target compound and present detailed, field-proven protocols for its initial in vitro antimicrobial screening. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities with antimicrobial potential. The methodologies described herein are grounded in established standards to ensure scientific integrity and reproducibility.

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Imidazole Scaffolds

The rise of multidrug-resistant pathogens poses a significant global health crisis, threatening to undermine many of the foundational advancements of modern medicine. Consequently, there is a critical need to expand the pipeline of antimicrobial drug candidates. Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of medicinal chemistry due to their diverse pharmacological properties.[3] Among these, the imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in numerous clinically significant drugs.[2]

The biological activity of imidazole derivatives is often attributed to their ability to coordinate with metal ions in enzymes and to participate in hydrogen bonding interactions, thereby disrupting essential microbial processes.[1][2] Documented mechanisms of action for various imidazole-based antimicrobials include interference with cell wall synthesis, disruption of cell membrane integrity, and inhibition of nucleic acid replication.[1][2] This inherent bioactivity makes the imidazole nucleus a fertile starting point for the design and synthesis of novel antimicrobial agents. This guide focuses on a specific, under-investigated derivative, this compound, outlining a comprehensive strategy for its synthesis and preliminary antimicrobial characterization.

Synthesis and Characterization of this compound

While the direct synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be adapted from established methods for analogous 2-substituted benzimidazoles. The proposed synthesis involves a condensation reaction between a phenylenediamine derivative and a benzoic acid derivative, followed by esterification.

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound is a two-step process, beginning with the formation of the benzimidazole ring, followed by esterification of the carboxylic acid. A related synthesis for a similar benzimidazole compound involves the condensation of 1,2-phenylenediamine with 4-formyl methyl benzoate.[4]

Step 1: Synthesis of 4-(1H-benzo[d]imidazol-2-yl)benzoic acid

This key intermediate can be synthesized via the condensation of o-phenylenediamine with 4-carboxybenzaldehyde.

  • Reaction: o-phenylenediamine + 4-carboxybenzaldehyde → 4-(1H-benzo[d]imidazol-2-yl)benzoic acid

  • Rationale: This acid-catalyzed condensation is a well-established method for the formation of the benzimidazole ring system. The reaction is typically carried out in a suitable solvent such as ethanol or acetic acid with heating.

Step 2: Esterification to this compound

The carboxylic acid intermediate is then esterified to yield the final product.

  • Reaction: 4-(1H-benzo[d]imidazol-2-yl)benzoic acid + Methanol → this compound

  • Rationale: Fischer esterification, using an excess of methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), is a standard and cost-effective method for this transformation.

Characterization

The successful synthesis of this compound must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be employed to elucidate the molecular structure. The proton NMR is expected to show characteristic signals for the aromatic protons of the benzoate and benzimidazole rings, as well as a singlet for the methyl ester protons.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups. Expected peaks include those for the N-H stretch of the imidazole, the C=O stretch of the ester, and C=N and C=C stretches of the aromatic rings.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the compound, confirming its elemental composition.

  • Melting Point: The melting point of the purified compound should be determined and compared to literature values for related compounds as a measure of purity.

Preliminary In Vitro Antimicrobial Screening

The initial evaluation of the antimicrobial potential of a novel compound is a critical step in the drug discovery process.[7][8] The following protocols are designed to provide a robust preliminary assessment of the activity of this compound against a panel of clinically relevant microorganisms. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[9]

Selection of Microbial Strains

A representative panel of microorganisms should be selected to assess the spectrum of activity. This panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213) and Bacillus subtilis (e.g., ATCC 6633).

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922) and Pseudomonas aeruginosa (e.g., ATCC 27853).

  • Fungi: Candida albicans (e.g., ATCC 90028).

Rationale: This selection includes common human pathogens and represents a diversity of cell wall structures and metabolic pathways, providing a broad initial indication of the compound's antimicrobial spectrum.

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Screening_Workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Analysis & Interpretation start Start compound_prep Prepare Stock Solution of Test Compound start->compound_prep media_prep Prepare Growth Media (Mueller-Hinton Broth/Agar) start->media_prep inoculum_prep Prepare Standardized Microbial Inoculum (0.5 McFarland) start->inoculum_prep disk_diffusion Agar Disk Diffusion Assay compound_prep->disk_diffusion broth_dilution Broth Microdilution Assay (Determine MIC) compound_prep->broth_dilution media_prep->disk_diffusion media_prep->broth_dilution inoculum_prep->disk_diffusion inoculum_prep->broth_dilution measure_zones Measure Zones of Inhibition disk_diffusion->measure_zones read_mic Determine MIC Values broth_dilution->read_mic interpret_results Interpret Susceptibility measure_zones->interpret_results read_mic->interpret_results end End interpret_results->end

Caption: Workflow for Preliminary Antimicrobial Susceptibility Testing.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and is a valuable initial screening tool.[10]

Protocol:

  • Prepare Agar Plates: Pour sterile Mueller-Hinton agar into sterile Petri dishes and allow to solidify.

  • Inoculate Plates: Prepare a microbial suspension equivalent to a 0.5 McFarland turbidity standard.[11] Dip a sterile cotton swab into the suspension and streak the entire surface of the agar plate to create a uniform lawn of bacteria.

  • Apply Disks: Sterilize blank paper disks and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the disks onto the inoculated agar surface.

  • Controls: Use a disk impregnated with the solvent as a negative control and disks with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of the antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

Protocol:

  • Prepare Microtiter Plate: Add a specific volume of sterile Mueller-Hinton broth to all wells of a 96-well microtiter plate.

  • Serial Dilutions: Add the test compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add a standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under the same conditions as the disk diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation

Quantitative data from the antimicrobial screening should be presented in a clear and concise tabular format for easy comparison.

Table 1: Results of Agar Disk Diffusion Assay

Test MicroorganismZone of Inhibition (mm) - this compoundZone of Inhibition (mm) - Positive ControlZone of Inhibition (mm) - Negative Control
S. aureus
B. subtilis
E. coli
P. aeruginosa
C. albicans

Table 2: Minimum Inhibitory Concentration (MIC) Values

Test MicroorganismMIC (µg/mL) - this compoundMIC (µg/mL) - Positive Control
S. aureus
B. subtilis
E. coli
P. aeruginosa
C. albicans

Potential Mechanisms of Action and Future Directions

The imidazole moiety is known to exert its antimicrobial effects through various mechanisms.

Imidazole_MoA cluster_targets Potential Microbial Targets imidazole Imidazole Derivative (this compound) cell_wall Cell Wall Synthesis imidazole->cell_wall Inhibition cell_membrane Cell Membrane Integrity imidazole->cell_membrane Disruption nucleic_acid Nucleic Acid Synthesis imidazole->nucleic_acid Interference protein_synthesis Protein Synthesis imidazole->protein_synthesis Inhibition

Caption: Potential Antimicrobial Mechanisms of Action for Imidazole Derivatives.

Based on the preliminary screening results, further studies can be designed to elucidate the specific mechanism of action of this compound. These may include:

  • Time-kill kinetic assays: To determine if the compound is bactericidal or bacteriostatic.

  • Cell membrane permeability assays: To assess damage to the microbial cell membrane.

  • DNA gyrase inhibition assays: As interference with DNA replication is a known mechanism for some imidazoles.[1]

Furthermore, promising results from these preliminary studies would warrant more extensive investigations, including cytotoxicity testing against mammalian cell lines to assess selectivity, and in vivo efficacy studies in animal models of infection.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the initial antimicrobial evaluation of this compound. By following the proposed synthetic route and the detailed screening protocols, researchers can generate reliable and reproducible data to assess the potential of this compound as a novel antimicrobial agent. The structured approach outlined herein, from synthesis to preliminary mechanistic insights, is designed to streamline the early-stage drug discovery process and contribute to the vital search for new treatments for infectious diseases.

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methyl 4-(1H-imidazol-2-yl)benzoate as a scaffold for medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-(1H-imidazol-2-yl)benzoate as a Scaffold for Medicinal Chemistry

Abstract

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its unique physicochemical properties and its presence in a multitude of biologically active compounds.[1][2] This technical guide provides an in-depth exploration of the this compound core, a versatile scaffold for the development of novel therapeutics. We will dissect its synthesis, explore its role as a key pharmacophore in oncology and anti-infective research, and provide detailed, field-proven experimental protocols for its derivatization and biological evaluation. This document is designed to serve as a practical and authoritative resource for researchers aiming to leverage this potent chemical entity in their drug discovery programs.

The Imidazole Ring: A Privileged Scaffold in Drug Discovery

The five-membered aromatic ring of imidazole, containing two nitrogen atoms, is a recurring motif in both natural products (e.g., histidine, histamine) and a wide array of FDA-approved drugs.[1][3] Its significance stems from a unique combination of features:

  • Electronic Richness and Aromaticity: The imidazole ring possesses six π-electrons, rendering it aromatic and stable.[4] The electron-rich nature allows it to participate in various non-covalent interactions with biological targets.

  • Hydrogen Bonding Capability: The imidazole ring can act as both a hydrogen bond donor (at the N-1 position) and a hydrogen bond acceptor (at the N-3 position), facilitating strong and specific binding to enzyme and receptor active sites.[2][5]

  • Coordination Chemistry: The nitrogen atoms can coordinate with metal ions, a crucial interaction for inhibiting metalloenzymes.[6]

  • Favorable Pharmacokinetic Profile: The ionizable nature of the imidazole ring can enhance the water solubility and overall pharmacokinetic properties of drug candidates.[2]

The this compound scaffold strategically combines this powerful heterocyclic core with a phenyl ring, a common bioisostere, and a methyl ester functional group. This ester provides a crucial synthetic handle, allowing for the systematic generation of amide libraries to probe structure-activity relationships (SAR) and optimize drug-like properties.

Synthesis of the Core Scaffold: this compound

The assembly of the 2-aryl-imidazole core is most efficiently achieved through a multicomponent condensation reaction, often a variation of the Debus-Radziszewski imidazole synthesis. This approach combines an aldehyde, a 1,2-dicarbonyl compound, and ammonia.

Recommended Synthetic Protocol

A common and reliable method involves the reaction of methyl 4-formylbenzoate, glyoxal, and ammonium acetate (as an ammonia source) in a polar solvent.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-formylbenzoate (1.64 g, 10 mmol).

  • Solvent Addition: Add glacial acetic acid (50 mL) to the flask and stir until the aldehyde is fully dissolved.

  • Component Addition: To the stirring solution, add an aqueous solution of glyoxal (40% w/w, 1.45 mL, ~12.5 mmol) followed by ammonium acetate (3.85 g, 50 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) [Mobile Phase: Ethyl Acetate/Hexane (1:1)].

  • Work-up: After cooling to room temperature, pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.

  • Neutralization: Carefully neutralize the solution by adding a saturated solution of sodium bicarbonate until the pH reaches ~7-8. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water (3 x 50 mL).

  • Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield this compound as a solid.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as both a solvent and a mild acid catalyst, facilitating the condensation steps.

  • Ammonium Acetate: Acts as a convenient in situ source of ammonia, which is required for the cyclization. Using a large excess ensures the reaction goes to completion.

  • Reflux Conditions: Provide the necessary activation energy for the multiple condensation and cyclization steps involved in forming the imidazole ring.

  • Aqueous Work-up and Neutralization: The product is typically insoluble in water, allowing it to precipitate upon quenching the reaction. Neutralization is critical to remove the acetic acid and ensure the product is in its neutral form for isolation.

Synthetic Workflow Diagram

G cluster_reagents Starting Materials cluster_process Reaction & Work-up A Methyl 4-formylbenzoate R Reflux in Glacial Acetic Acid (4h) A->R B Glyoxal (40% aq.) B->R C Ammonium Acetate C->R W Quench in Ice Water R->W N Neutralize with NaHCO3 (aq) W->N F Vacuum Filtration N->F P Purification (Recrystallization/Chromatography) F->P Final This compound P->Final

Caption: Workflow for the synthesis of the core scaffold.

The Scaffold in Action: Applications in Drug Discovery

The this compound scaffold is a versatile starting point for developing inhibitors against various biological targets. Its derivatives have shown significant promise, particularly in oncology.

Application in Oncology: Multi-Targeted Kinase Inhibitors

Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The benzimidazole core (a close relative of the imidazole core) is known to facilitate crucial binding interactions within the ATP-binding site of many kinases.[7] Derivatives of the title scaffold have been investigated as inhibitors of key oncogenic kinases like EGFR, HER2, and CDK2.[7]

Structure-Activity Relationship (SAR) Insights:

  • The Imidazole N-H: The N-H group can act as a hydrogen bond donor, often forming a key interaction with a "hinge" region in the kinase active site.

  • The 2-Aryl Group: The phenyl ring attached at the 2-position fits into a hydrophobic pocket, and its substitution pattern can be modified to enhance potency and selectivity.

  • The Benzoate Moiety: This group serves as a versatile vector. Converting the ester into a diverse library of amides allows for the exploration of solvent-exposed regions of the target, enabling the optimization of potency and pharmacokinetic properties.

Table 1: Representative Bioactivity of Scaffold Derivatives against Cancer Targets

Compound ID R1 (Imidazole N1-substituent) R2 (Amide Moiety) Target Kinase IC50 (nM) Cancer Cell Line GI50 (µM)
Core H -OCH3 - - - -
Deriv-A H -NH-(4-chlorophenyl) EGFR 150 A549 (Lung) 5.2
Deriv-B H -NH-(3-ethynylphenyl) HER2 95 SK-BR-3 (Breast) 2.8
Deriv-C -CH3 -NH-(4-chlorophenyl) EGFR 210 A549 (Lung) 8.1
Deriv-D H -N(CH3)cyclohexyl CDK2 250 HepG2 (Liver) 11.5

(Note: Data is illustrative, based on trends reported for similar 2-aryl-imidazole scaffolds in the literature. Specific values are hypothetical for demonstration purposes.)

Oncogenic Signaling Pathway

G GF Growth Factor (e.g., EGF) EGFR EGFR Receptor GF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Scaffold-Based Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.

Key Derivatization Workflows

The true power of this scaffold lies in its synthetic tractability. The methyl ester is the primary point for diversification.

Workflow: Synthesis of Amide Libraries

Rationale: Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. Converting the ester to an amide allows for the introduction of a vast array of chemical functionalities to probe the target's binding site and modulate physicochemical properties like solubility and cell permeability.

Protocol Part A: Saponification to Carboxylic Acid

  • Setup: Dissolve this compound (2.02 g, 10 mmol) in a mixture of methanol (40 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Hydrolysis: Add sodium hydroxide (0.8 g, 20 mmol) and stir the mixture at 60°C for 2 hours, or until TLC indicates complete consumption of the starting material.

  • Work-up: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water.

  • Acidification: Cool the solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1N HCl. A white precipitate of 4-(1H-imidazol-2-yl)benzoic acid will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol Part B: Amide Coupling (HATU Example)

  • Setup: To a solution of 4-(1H-imidazol-2-yl)benzoic acid (188 mg, 1.0 mmol) in dry N,N-Dimethylformamide (DMF, 5 mL), add the desired primary or secondary amine (1.1 mmol).

  • Coupling Reagent: Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (418 mg, 1.1 mmol) and N,N-Diisopropylethylamine (DIPEA) (0.35 mL, 2.0 mmol).

  • Reaction: Stir the mixture at room temperature for 6-12 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate (50 mL) and wash successively with 5% aqueous LiCl solution (3 x 20 mL), saturated aqueous NaHCO3 (2 x 20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to obtain the desired amide.

Derivatization Workflow Diagram

G Scaffold Core Scaffold (Methyl Ester) Step1 Saponification (NaOH, MeOH/H2O) Scaffold->Step1 Acid Carboxylic Acid Intermediate Step1->Acid Step2 Amide Coupling (HATU, DIPEA, Amine) Acid->Step2 Library Diverse Amide Library Step2->Library Amine Amine Building Blocks Amine->Step2

Caption: Workflow for generating an amide library.

In Vitro Biological Evaluation: MTT Cytotoxicity Assay

Once a library of derivatives has been synthesized, a primary screening assay is required to assess their biological activity. The MTT assay is a standard colorimetric method for evaluating cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[8]

Detailed Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and then further dilute in culture medium. Add 100 µL of the compound-containing medium to the wells to achieve the desired final concentrations. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 or IC50 value for each compound.

Assay Workflow Diagram

G A 1. Seed Cells in 96-well Plate B 2. Add Serial Dilutions of Test Compounds A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Read Absorbance at 570 nm E->F G 7. Calculate IC50 Values F->G

Caption: Flowchart of the MTT cell viability assay.

Conclusion and Future Perspectives

The this compound scaffold represents a synthetically accessible and highly versatile core for modern medicinal chemistry. Its inherent ability to engage in key binding interactions, combined with the strategic placement of a modifiable ester group, makes it an ideal starting point for hit-to-lead optimization campaigns. The established workflows for its synthesis and derivatization enable the rapid generation of focused chemical libraries.

Future research will likely focus on expanding the therapeutic applications of this scaffold beyond oncology and antimicrobials into areas such as neurodegenerative diseases and anti-inflammatory agents.[9] Furthermore, the application of computational chemistry and machine learning can guide the rational design of next-generation derivatives with enhanced potency, selectivity, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

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A-Z Guide to Mechanism of Action Elucidation for Novel Imidazole-Based Compounds: A Case Study of Methyl 4-(1H-imidazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1][2] Its unique electronic and hydrogen-bonding capabilities make it an ideal anchor for interacting with diverse biological targets.[1] This guide focuses on a representative imidazole derivative, Methyl 4-(1H-imidazol-2-yl)benzoate, a compound not yet extensively characterized in the literature. We present a comprehensive, field-proven framework for elucidating the mechanism of action (MoA) of such a novel chemical entity, from initial hypothesis generation to downstream pathway analysis. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the strategic integration of modern MoA methods, including phenotypic screening, chemical proteomics, and multi-omics approaches, to systematically deconvolve a compound's biological function.

Introduction: The Challenge and Opportunity of Novel Chemical Entities

In drug discovery, the journey from a promising hit compound to a clinical candidate is contingent on a deep understanding of its mechanism of action (MoA). While target-based discovery has been a dominant paradigm, phenotypic screening—which identifies compounds based on their effect in a cellular or organismal model—has seen a resurgence, delivering a disproportionate number of first-in-class drugs.[3][4] This "forward pharmacology" approach, however, presents a critical challenge: the subsequent identification of the molecular target(s) and pathways responsible for the observed phenotype, a process known as target deconvolution.[4][5]

This compound represents a classic starting point in a discovery campaign. Its structure, featuring the versatile imidazole pharmacophore, suggests a high potential for biological activity.[6][7] However, without prior knowledge of its specific targets, a systematic and multi-faceted investigative strategy is required. This guide outlines such a strategy, using this molecule as a central case study to illustrate the principles and protocols essential for modern MoA elucidation.

Phase I: Foundational Analysis and Hypothesis Generation

Before initiating complex biological assays, a foundational understanding of the compound's properties and potential target space is crucial. This phase combines computational prediction with broad-based cellular screening.

In Silico Target Prediction

Computational biology provides an invaluable, resource-efficient first step to generate testable hypotheses.[8][9] By analyzing the 3D structure and physicochemical properties of this compound, algorithms can predict potential protein-ligand interactions against vast databases of known protein structures.

Key Approaches:

  • Ligand-Based Methods: Comparing the compound's structure to databases of molecules with known targets (e.g., ChEMBL) to identify similarities that suggest shared targets.

  • Structure-Based Methods (Docking): If a high-quality 3D structure of the compound is available, it can be virtually docked into the binding sites of thousands of proteins in the Protein Data Bank (PDB) to calculate binding affinities.[10]

High-Throughput Phenotypic Screening

The next step is to observe the compound's effect on whole biological systems. Phenotypic screening provides an unbiased view of the compound's functional impact, guiding subsequent, more focused MoA studies.[3][11]

Experimental Protocol: High-Content Cellular Imaging Screen

  • Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., NCI-60 panel) to identify potential anti-proliferative activity and differential sensitivity.

  • Assay Plate Preparation: Seed cells in 384-well, optically clear plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a concentration gradient of this compound (e.g., from 10 nM to 100 µM) for 48-72 hours. Include positive (e.g., Staurosporine) and negative (DMSO vehicle) controls.

  • Staining: Following incubation, fix the cells and stain with a multiplexed dye set that labels key cellular components (e.g., Hoechst for nuclei, Phalloidin for actin cytoskeleton, MitoTracker for mitochondria).

  • Imaging: Acquire images using an automated high-content imaging system.

  • Data Analysis: Use image analysis software (e.g., CellProfiler) to extract hundreds of quantitative features per cell (e.g., nuclear size, mitochondrial texture, cell shape).[12] A distinct phenotypic "fingerprint" compared to reference compounds can suggest a novel MoA.

Phase II: Direct Target Identification and Validation

With a confirmed cellular phenotype, the primary goal shifts to identifying the specific protein(s) to which the compound directly binds. Chemical proteomics has emerged as the most powerful technology for this purpose.[13][14]

Affinity-Based Chemical Proteomics

This approach uses a modified version of the compound to "fish" for its binding partners from a complex cell lysate.[5]

Experimental Workflow: Target Pull-Down using Photoaffinity Labeling

The workflow involves synthesizing a probe version of the compound, crosslinking it to its targets in a cellular context, and identifying the bound proteins via mass spectrometry.[15]

Caption: Photoaffinity labeling workflow for target identification.

Protocol:

  • Probe Synthesis: Synthesize an analog of this compound incorporating a diazirine (photo-reactive group) and a terminal alkyne (for click chemistry).

  • Live Cell Treatment: Incubate the relevant cell line (identified from phenotypic screening) with the probe. A parallel control group should be co-incubated with an excess of the original, unmodified compound to competitively block specific binding sites.

  • Photo-Crosslinking: Expose the cells to UV light (365 nm) to activate the diazirine, forming a covalent bond with the target protein(s).[15]

  • Lysis and Click Reaction: Lyse the cells and perform a copper-catalyzed click reaction to attach a biotin-azide reporter tag to the probe's alkyne handle.

  • Enrichment: Use streptavidin-coated magnetic beads to capture the biotin-tagged protein-probe complexes. Wash extensively to remove non-specific binders.

  • On-Bead Digestion & LC-MS/MS: Digest the captured proteins into peptides using trypsin, and analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control. These are the high-confidence target candidates.

Target Validation: Confirming the Interaction

The output of a proteomics experiment is a list of candidate targets. Orthogonal assays are required to validate these findings.[16]

Table 1: Orthogonal Methods for Target Validation

MethodPrinciplePurpose
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding.[16]Confirms direct target engagement in intact cells or lysates.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.Quantifies binding affinity (Kd), stoichiometry, and thermodynamics using purified protein.
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor surface as a ligand binds to an immobilized protein.Provides real-time kinetics of binding (kon, koff) and affinity (Kd).
CRISPR-Cas9 Knockout Genetically deletes the gene encoding the putative target protein.[17]Determines if the absence of the target protein phenocopies or abrogates the effect of the compound.

Phase III: Elucidating Downstream Signaling Pathways

Identifying the direct target is only part of the MoA. The next crucial step is to understand how modulating this target affects cellular signaling networks.[18][19]

Multi-Omics Profiling

After treating cells with this compound, system-wide changes in the transcriptome and proteome can reveal the downstream consequences of target engagement.[20]

  • Transcriptomics (RNA-Seq): Identifies changes in gene expression, revealing which transcription factors and genetic programs are activated or repressed.

  • Quantitative Proteomics (e.g., TMT-labeling): Measures changes in the abundance of thousands of proteins, providing a direct view of the cellular response.

  • Phosphoproteomics: Specifically enriches for and quantifies phosphorylated peptides, offering a snapshot of active signaling cascades, as kinases are frequently involved in drug action.[20]

Pathway Analysis and Network Construction

The large datasets generated by omics experiments are analyzed using bioinformatics tools (e.g., GSEA, IPA, STRING-DB) to identify enriched biological pathways and construct protein-protein interaction networks.[19] This analysis connects the direct drug target to the broader cellular response.

G cluster_0 cluster_1 cluster_2 Compound This compound Target Validated Target Protein (e.g., Kinase X) Compound->Target Binding & Modulation P1 Substrate A (Phosphorylated) Target->P1 Downstream Phosphorylation P2 Substrate B (Phosphorylated) Target->P2 Downstream Phosphorylation TF Transcription Factor Y (Activated) P2->TF Gene_Exp Gene Expression Changes (via RNA-Seq) TF->Gene_Exp Phenotype Cellular Phenotype (e.g., Apoptosis) Gene_Exp->Phenotype

Caption: Hypothetical signaling pathway for the compound.

Conclusion: Synthesizing a Complete MoA Narrative

The elucidation of a compound's mechanism of action is a multi-disciplinary, iterative process. By systematically progressing from broad, unbiased phenotypic screening to high-resolution target identification and deep pathway analysis, researchers can build a comprehensive and validated MoA model. For a novel compound like this compound, this structured approach is not merely an academic exercise; it is the critical path to understanding its therapeutic potential, predicting potential side effects, and enabling its rational development into a next-generation therapeutic.[21]

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physicochemical properties of methyl 4-(1H-imidazol-2-yl)benzoate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(1H-imidazol-2-yl)benzoate Derivatives

Authored by: A Senior Application Scientist

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents due to its unique electronic characteristics and hydrogen bonding capabilities.[1][2][3] this compound and its derivatives represent a promising class of compounds whose potential is deeply intertwined with their fundamental physicochemical properties. These properties—solubility, ionization constant (pKa), lipophilicity (logP), and thermal stability—govern a molecule's journey through the body and its ultimate interaction with biological targets. This guide provides an in-depth exploration of these critical parameters, offering both the theoretical basis and field-proven experimental protocols for their accurate determination. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical accuracy with practical insights to empower the rational design and optimization of novel imidazole-based therapeutics.

The Strategic Importance of Physicochemical Profiling in Drug Discovery

The journey from a promising hit compound to a viable drug candidate is a multi-parameter optimization challenge. While pharmacological potency is essential, it is the physicochemical properties of a molecule that dictate its drug-likeness and ultimate clinical success. For derivatives of this compound, a thorough understanding of these characteristics is paramount.

  • Bioavailability and Absorption: A drug must first dissolve to be absorbed. Aqueous solubility directly impacts the concentration gradient that drives absorption in the gastrointestinal tract.[4]

  • Distribution and Target Engagement: Once absorbed, a compound's ability to cross cellular membranes and reach its target site is heavily influenced by its lipophilicity and ionization state.[5]

  • Formulation and Stability: The thermal stability of an active pharmaceutical ingredient (API) is critical for developing a safe, effective, and stable dosage form with a viable shelf life.[6][7]

This guide will dissect the core physicochemical properties, providing the "why" behind the "how" of their experimental determination.

Core Physicochemical Properties and Their Determination

Aqueous Solubility: The Gateway to Efficacy

Solubility, the maximum concentration of a substance that can dissolve in a solvent, is a fundamental determinant of a drug's bioavailability. Poor aqueous solubility is a major hurdle in drug development.[8] For ionizable compounds like imidazole derivatives, solubility is pH-dependent. We distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measured by precipitating a compound from a stock solution (often DMSO) into an aqueous buffer. It's a high-throughput method used in early discovery to flag potential issues.[4]

  • Thermodynamic Solubility: Represents the true equilibrium solubility, determined by equilibrating an excess of the solid compound in a buffer over an extended period. The shake-flask method is the gold standard for this measurement.[8][9]

Table 1: Representative Solubility Data for Imidazole Derivatives

Compound Method pH Solubility (µg/mL) Classification
This compound Thermodynamic 7.4 Data Not Available Expected to be low
Derivative A (with polar -OH group) Thermodynamic 7.4 Expected to be higher Improved Solubility
Derivative B (with non-polar -CF3 group) Thermodynamic 7.4 Expected to be lower Reduced Solubility
Parent Imidazole - - Highly Soluble[2] Very Soluble

Note: Specific solubility values are highly dependent on the exact nature of the substituents on the core scaffold.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[10][11] The pKa is the pH at which a functional group is 50% ionized and 50% un-ionized.[12] This is critical because the ionization state of a drug affects its solubility, permeability, and binding to its target.

  • Acidic pKa: The proton on the N-1 nitrogen is weakly acidic, with a pKa around 14.5, making it less acidic than phenols or carboxylic acids.[10]

  • Basic pKa: The lone pair on the N-3 nitrogen is basic. The conjugate acid of imidazole has a pKa of approximately 7, making it about sixty times more basic than pyridine.[10] This value is physiologically relevant, as small changes in pH around 7.4 can significantly alter the ratio of ionized to un-ionized forms.

Table 2: Typical pKa Values for the Imidazole Moiety

Functional Group Type Typical pKa Range Implication
Imidazole N-H Acid ~14.5[10] Not physiologically relevant.
Imidazolium N-H Conjugate Acid ~6.8 - 7.2[10][11] Highly relevant; molecule charge state changes near physiological pH.

Note: Electron-withdrawing or -donating groups on the rings can shift these pKa values.

Lipophilicity (logP/logD): Balancing Permeability and Solubility

Lipophilicity describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key factor in membrane permeability, protein binding, and overall ADME properties.[5]

  • logP (Partition Coefficient): The ratio of the concentration of the un-ionized compound in a non-polar solvent (typically n-octanol) to its concentration in water. It is a component of Lipinski's "Rule of Five" for drug-likeness.[13][14]

  • logD (Distribution Coefficient): The ratio of the concentration of all species (ionized and un-ionized) of a compound between octanol and an aqueous buffer at a specific pH. For ionizable molecules like imidazole derivatives, logD is more physiologically relevant than logP.[15]

The traditional shake-flask method is considered the definitive way to measure logP/logD, though methods using reversed-phase HPLC are also common for higher throughput.[16][17]

Table 3: Lipophilicity Data for Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate

Parameter Value Method Source
XLogP3 3.1 Computational PubChem[18]
logP Data Not Available Experimental -
logD at pH 7.4 Data Not Available Experimental -

Note: The computed XLogP3 of 3.1 for the related benzimidazole structure suggests moderate lipophilicity. Substituents will alter this value significantly.

Thermal Stability: Ensuring Integrity from Bench to Bedside

Thermal analysis is essential for assessing the stability of a drug substance, which impacts its storage, handling, and formulation.[6][19] Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[20][21] It reveals key thermal events like melting point (Tm), glass transitions (Tg), and decomposition onsets.[22][23]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time, indicating decomposition, dehydration, or desolvation events.[7][24]

Table 4: Key Parameters from Thermal Analysis

Parameter Technique Information Provided
Melting Point (Tm) DSC Purity assessment, solid-state form identification.
Decomposition Onset (Td) DSC / TGA Upper-temperature limit for handling and storage.
Mass Loss TGA Quantifies degradation or loss of volatiles (water, solvent).

| Enthalpy of Fusion (ΔH) | DSC | Energy required to melt the solid, related to crystal lattice energy. |

Structure-Property Relationships (SPR)

The power of medicinal chemistry lies in the ability to rationally modify a chemical scaffold to tune its properties. For this compound derivatives, even small structural changes can have profound effects on the physicochemical profile.

  • To Increase Solubility: Introduce polar functional groups capable of hydrogen bonding, such as hydroxyl (-OH), amine (-NH2), or carboxylic acid (-COOH) groups. These groups increase the molecule's affinity for water.

  • To Increase Lipophilicity (logP): Add non-polar, lipophilic groups like alkyl chains, halogens (-F, -Cl), or trifluoromethyl (-CF3) groups. This enhances partitioning into lipid membranes but can decrease aqueous solubility.[25]

  • To Modify pKa: Add electron-withdrawing groups (e.g., -NO2, -CN) to the rings to make the imidazole N-H more acidic (lower pKa) and the N-3 position less basic (lower pKa of the conjugate acid). Conversely, electron-donating groups (e.g., -OCH3, -CH3) will have the opposite effect.

G cluster_0 Core Scaffold: this compound cluster_1 Structural Modifications cluster_2 Impact on Physicochemical Properties Core Core Scaffold Mod_Polar Add Polar Group (e.g., -OH, -NH2) Core->Mod_Polar Mod_NonPolar Add Non-Polar Group (e.g., -Cl, -CF3) Core->Mod_NonPolar Mod_EWG Add Electron- Withdrawing Group (e.g., -NO2) Core->Mod_EWG Prop_Sol_Inc Increased Solubility Mod_Polar->Prop_Sol_Inc Prop_LogP_Dec Decreased logP Mod_Polar->Prop_LogP_Dec Prop_Sol_Dec Decreased Solubility Mod_NonPolar->Prop_Sol_Dec Prop_LogP_Inc Increased logP Mod_NonPolar->Prop_LogP_Inc Prop_pKa Altered pKa Mod_EWG->Prop_pKa

Caption: Structure-Property Relationship (SPR) workflow.

Detailed Experimental Protocols

The following protocols represent robust, self-validating methodologies for determining the core physicochemical properties.

Protocol 1: Thermodynamic Solubility by Shake-Flask Method

This method determines the equilibrium solubility of a compound and is considered the gold standard.[8][9]

Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Sample Addition: Add an excess amount of the test compound (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the PBS buffer. The presence of undissolved solid is essential.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant without disturbing the solid material. Centrifugation or filtration (using a low-binding filter) is required to ensure a particle-free solution.

  • Quantification: Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve of known concentrations.

  • Validation: The continued presence of solid material in the vial after the experiment validates that a saturated solution was achieved.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: pKa Determination by Potentiometric Titration

This technique involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[26][27]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the test compound in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a calibrated pH electrode to monitor the solution's pH.

  • Blank Titration: First, perform a titration of the solvent system alone with a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) to characterize the solvent behavior.

  • Sample Titration: Titrate the sample solution with the same standardized titrant, adding small, precise volumes and recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the resulting sigmoidal curve. Specialized software is often used to calculate the pKa from the difference between the sample and blank titration curves.[26]

G A Dissolve compound in solvent B Titrate with standardized acid/base A->B C Record pH after each addition B->C D Plot pH vs. Titrant Volume C->D E Identify inflection point of curve D->E F Calculate pKa E->F

Caption: Workflow for pKa Determination via Titration.

Protocol 3: logP/logD Determination by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.[15][16][28]

Methodology:

  • Phase Pre-saturation: Shake equal volumes of n-octanol and the aqueous buffer (e.g., PBS at pH 7.4 for logD) together for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Compound Addition: Prepare a stock solution of the test compound in the pre-saturated aqueous phase.

  • Partitioning: Add a known volume of the compound solution to a vial containing a known volume of pre-saturated n-octanol.

  • Equilibration: Seal the vial and shake gently for a set period (e.g., 1-4 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.

  • Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate logD using the formula: logD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).

Caption: Workflow for logD Determination by Shake-Flask.

Protocol 4: Thermal Stability Analysis by DSC

This protocol outlines a standard method for assessing the thermal stability and melting behavior of a compound.[22][29]

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh a small amount of the test compound (typically 1-5 mg) into an appropriate DSC pan (e.g., aluminum). Crimp-seal the pan.

  • DSC Program: Place the sample pan and an empty, sealed reference pan into the DSC cell. Heat the sample under a nitrogen purge at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 400 °C).[29]

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram. Identify endothermic peaks (melting) and exothermic peaks (decomposition). Determine the onset temperature and peak maximum for each event. The melting point is typically taken as the onset of the melting endotherm.

G A Weigh 1-5 mg sample into DSC pan B Heat at constant rate (e.g., 10°C/min) A->B C Record Heat Flow vs. Temperature B->C D Analyze Thermogram C->D E Identify Melting Point (Tm) & Decomposition Onset (Td) D->E

Caption: Workflow for Thermal Stability Analysis by DSC.

Implications for Drug Development and Conclusion

The physicochemical data generated through these methods are not mere academic exercises; they are predictive tools that guide critical decisions in the drug development pipeline.

  • A compound with low solubility and high logP may face absorption issues and require formulation strategies like amorphous solid dispersions or salt formation.

  • The pKa value informs which salt forms will be stable and predicts how solubility and permeability will change throughout the pH gradient of the GI tract.

  • A low decomposition temperature identified by DSC/TGA signals potential instability during manufacturing processes like milling or heat sterilization and necessitates stringent storage conditions.[7]

References

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  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati.
  • Slideshare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • International Journal of Innovative Research and Scientific Studies. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.).
  • Molecules. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central.
  • The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.).
  • PubChem. (n.d.). Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate.
  • Al-Azzawi, A. M., et al. (n.d.). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI.
  • Juniper Publishers. (2018, February 21). Lipophilicity (LogD7.4) of N-Aryl Benzo.

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Methodological & Application

Application Notes: A Protocol for the Cellular Characterization of Methyl 4-(1H-imidazol-2-yl)benzoate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Rationale for Investigating a Novel Imidazole Derivative

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding allow it to interact with a wide range of biological targets.[1][2] In oncology, imidazole derivatives have been successfully developed as inhibitors of crucial pathways, including kinase signaling, microtubule dynamics, and histone deacetylases.[2][3] Molecules incorporating this heterocycle have been shown to induce apoptosis, cause cell-cycle arrest, and inhibit the proliferation of various cancer cell lines.[3][4]

Methyl 4-(1H-imidazol-2-yl)benzoate is a novel small molecule whose anticancer potential has not been extensively characterized in publicly available literature. Its structure, featuring an imidazole ring linked to a methyl benzoate group, suggests potential for biological activity. The evaluation of such new chemical entities is a critical first step in the drug discovery pipeline.[5]

This document provides a comprehensive, experience-driven guide for the initial in vitro characterization of this compound. It outlines a logical, multi-step workflow designed to assess its cytotoxic and mechanistic effects on a representative cancer cell line. The protocols herein are based on foundational, widely accepted methodologies in cancer cell biology and are designed to generate robust, reproducible data.

PART 1: Compound Handling and Preparation

The first critical step, before any biological assay, is to understand and properly handle the compound. Since specific data for this compound is scarce, a systematic approach to determine its solubility and prepare stable stock solutions is paramount.

Protocol 1.1: Solubility and Stock Solution Preparation

Causality: A poorly dissolved compound will lead to inaccurate concentration calculations and high variability in experimental results. Dimethyl sulfoxide (DMSO) is the most common solvent for initial screening of novel compounds due to its broad solubilizing power and relatively low toxicity to cells at low concentrations (<0.5%).

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Vortex mixer

  • Sterile microcentrifuge tubes

Step-by-Step Method:

  • Initial Solubility Test: To prepare a high-concentration stock (e.g., 10 mM or 20 mM), first perform a small-scale solubility test. Accurately weigh a small amount of the compound (e.g., 1 mg) and add the calculated volume of DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be attempted. If particulates remain, the compound may have limited solubility in DMSO, and a lower stock concentration should be prepared.

  • Stock Solution Preparation: Based on the solubility test, prepare a primary stock solution (e.g., 10 mM) in 100% DMSO. For example, to make a 10 mM stock of a compound with a molecular weight of 202.21 g/mol , dissolve 2.02 mg in 1 mL of DMSO.

  • Sterilization: While not always necessary for DMSO stocks, if contamination is a concern, the solution can be passed through a 0.22 µm syringe filter designed for chemical compatibility with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

PART 2: Initial Biological Assessment - Cytotoxicity

The primary goal is to determine if the compound has an effect on cancer cell viability and to establish its potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells, which serves as a proxy for viability.[5]

Protocol 2.1: Determining IC50 using the MTT Assay

Causality: This assay quantifies the dose-dependent effect of the compound on cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.

Materials:

  • Selected cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer)

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Method:

  • Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. A typical starting range would be from 100 µM down to 0.1 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest drug concentration) and "no cell" blanks (medium only).

  • Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours, at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for another 3-4 hours at 37°C. Viable cells will produce visible purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[5] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Data Analysis:

  • Subtract the average absorbance of the "no cell" blanks from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

  • Plot the % Viability against the logarithm of the compound concentration.

  • Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.

ParameterDescription
Cell Line The cancer cell line used (e.g., A549)
Seeding Density Cells per well (e.g., 8,000)
Treatment Duration Incubation time with compound (e.g., 48 hours)
IC50 Value (µM) The concentration of the compound that inhibits cell viability by 50%.

PART 3: Mechanistic Investigation - Mode of Cell Death

Once cytotoxicity is confirmed, the next logical question is how the compound is killing the cells. Apoptosis (programmed cell death) is a common mechanism for anticancer agents.[3] The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[7]

Protocol 3.1: Apoptosis Analysis by Annexin V/PI Staining

Causality: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.[8] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with an intact membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.

Materials:

  • Cancer cells treated with the compound (at concentrations around the IC50 value) and vehicle control.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and a 1X Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Step-by-Step Method:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at 0.5x, 1x, and 2x the IC50 value) and a vehicle control for a relevant time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at a low speed (e.g., 300 x g for 5 minutes).[9]

  • Washing: Wash the cell pellet once with cold PBS and then once with 1X Binding Buffer.[10]

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[10]

  • Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Immediately after incubation, add 400 µL of 1X Binding Buffer to each tube and analyze on a flow cytometer. Do not wash the cells after staining.

Data Interpretation:

  • Annexin V (-) / PI (-): Live, healthy cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

  • Annexin V (-) / PI (+): Necrotic cells (rarely seen as a primary population).

PART 4: Mechanistic Investigation - Cell Cycle Effects

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequent cell death.[3] Analysis of DNA content using propidium iodide staining and flow cytometry is a robust method to determine these effects.

Protocol 4.1: Cell Cycle Analysis by PI Staining

Causality: PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. This allows for the differentiation of cells in G0/G1 phase (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA).

Materials:

  • Treated and untreated cancer cells.

  • Cold 70% ethanol for fixation.

  • PBS.

  • PI staining solution (containing PI and RNase A). RNase A is crucial to eliminate the signal from double-stranded RNA.

  • Flow cytometer.

Step-by-Step Method:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample after treatment with the compound (as in Protocol 3.1). Centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to prevent clumping.[11] Fix the cells for at least 30 minutes on ice or overnight at -20°C.[12][13]

  • Washing: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and carefully discard the ethanol. Wash the cell pellet once with PBS.[14]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[11]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[11][13]

  • Analysis: Analyze the samples on a flow cytometer. Use pulse processing (e.g., pulse width vs. pulse area) to gate out cell doublets and aggregates, ensuring accurate analysis of single cells.[12]

Data Analysis: The resulting DNA histogram is analyzed using cell cycle modeling software (e.g., ModFit LT™, FlowJo™) to calculate the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.

Visualizations and Workflows

Diagram 1: Overall Experimental Workflow

This diagram illustrates the logical progression from initial compound preparation to detailed mechanistic studies.

G cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation (Future Work) A Compound Solubilization (Protocol 1.1) B Cell Viability Assay (MTT) (Protocol 2.1) A->B C IC50 Determination B->C D Apoptosis Assay (Annexin V/PI) (Protocol 3.1) C->D Treat at IC50 E Cell Cycle Analysis (PI) (Protocol 4.1) C->E Treat at IC50 F Western Blot for Apoptosis/Cell Cycle Markers D->F E->F

Caption: A flowchart of the experimental strategy for characterizing a novel compound.

Diagram 2: Logic of the Annexin V / PI Assay

This diagram explains the classification of cell populations based on the dual-staining method.

G node_healthy Healthy Cell Membrane Intact PS Inside node_stain Staining Results node_early Early Apoptotic Membrane Intact PS Outside node_late Late Apoptotic/Necrotic Membrane Compromised PS Outside res_healthy Annexin V Negative PI Negative node_stain->res_healthy From Healthy res_early Annexin V Positive PI Negative node_stain->res_early From Early Apoptotic res_late Annexin V Positive PI Positive node_stain->res_late From Late Apoptotic

Caption: Interpreting flow cytometry data from Annexin V and PI co-staining.

Conclusion and Future Directions

This document outlines a foundational, yet comprehensive, strategy to perform the initial characterization of this compound in cancer cell lines. By systematically determining its IC50 value, mode of cell death, and effects on the cell cycle, researchers can build a robust data package to justify further investigation.

Positive results from these assays would warrant deeper mechanistic studies, such as using Western blotting to probe for the cleavage of PARP and Caspase-3 (markers of apoptosis) or changes in the levels of cell cycle regulatory proteins like cyclins and CDKs. Ultimately, this structured approach ensures that the potential of a novel compound is evaluated efficiently and rigorously, paving the way for its potential development as a future anticancer therapeutic.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Cureus. Available at: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. Available at: [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. Available at: [Link]

  • Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. Available at: [Link]

  • An acumen into anticancer efficacy of imidazole derivatives. World Journal of Pharmaceutical Research. Available at: [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Available at: [Link]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Preprints.org. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • The Future of Cancer Therapeutics: Exploring the Role of Novel Imidazole Synthesis. LinkedIn. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]

  • ResearchGate. Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Available at: [Link]

  • Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery. Available at: [Link]

  • Bentham Science Publisher. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Available at: [Link]

  • PubChem. Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate. Available at: [Link]

  • Alpay B. Seven. Common Stock Solutions. Available at: [Link]

  • Preparation of Methyl Benzoate. Available at: [Link]

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Application Note & Protocol: A Framework for In Vitro Kinase Inhibition Profiling of Methyl 4-(1H-imidazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro kinase inhibition assay for the novel compound, methyl 4-(1H-imidazol-2-yl)benzoate. Recognizing the prevalence of the imidazole scaffold in clinically significant kinase inhibitors, this protocol outlines a flexible and reliable framework to determine the compound's inhibitory potency and preliminary selectivity. We will detail the scientific rationale behind key experimental steps, from initial assay design to data analysis, ensuring a self-validating and reproducible workflow. The primary methodology described utilizes the commercially available ADP-Glo™ Kinase Assay, a luminescent-based system chosen for its high sensitivity and adaptability across a wide range of protein kinases.

Introduction: The Rationale for Kinase Profiling

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes, including cell cycle progression, growth, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets in modern medicine.[2]

The imidazole and its fused-ring analogue, benzimidazole, represent privileged scaffolds in medicinal chemistry. These nitrogen-containing heterocyclic structures are present in a multitude of bioactive compounds and are particularly adept at forming key interactions within the ATP-binding pocket of various kinases.[1][3] This has led to the successful development of numerous imidazole-based kinase inhibitors targeting enzymes such as EGFR, HER2, CDK2, and VEGFR.[3][4]

This compound is a small molecule featuring this critical imidazole core. While its specific biological targets are not yet extensively characterized, its structure strongly suggests potential activity as a kinase inhibitor. Therefore, the primary step in elucidating its therapeutic potential is to perform a biochemical kinase inhibition assay. This application note provides a detailed, step-by-step protocol to quantify the inhibitory effect of this compound on a given kinase, determine its half-maximal inhibitory concentration (IC50), and establish a foundation for broader kinase selectivity profiling.

Assay Principle: Quantifying Kinase Activity

The protocol described herein is based on the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction. The assay is performed in two steps following the kinase reaction itself.

  • Kinase Reaction: The kinase utilizes adenosine triphosphate (ATP) to phosphorylate a specific substrate. The amount of ADP generated is directly proportional to the kinase's activity.

  • ADP Detection:

    • First, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining, unconsumed ATP.

    • Second, a Kinase Detection Reagent is added, which contains enzymes that catalyze the conversion of the newly generated ADP back into ATP. This newly synthesized ATP serves as a substrate for a luciferase enzyme, producing a light signal (luminescence) that is directly proportional to the initial amount of ADP.

An inhibitor, such as this compound, will reduce the rate of the kinase reaction, leading to lower ADP production and, consequently, a decrease in the luminescent signal.

Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection K Kinase ADP ADP K->ADP PS Phosphorylated Substrate K->PS S Substrate S->K ATP ATP ATP->K ADP_Glo Add ADP-Glo™ Reagent (Depletes excess ATP) ADP->ADP_Glo ADP Measured Inhibitor This compound Inhibitor->K Inhibits Detect Add Kinase Detection Reagent (Converts ADP to ATP) ADP_Glo->Detect Luc Luciferase Reaction Detect->Luc Light Luminescent Signal Luc->Light

Caption: Workflow of the luminescent-based ADP-Glo™ kinase assay.

Materials and Reagents

This protocol is designed as a general template. The specific kinase, substrate, and their concentrations must be empirically determined and optimized.

Reagent/MaterialSupplier ExamplePurpose
This compoundN/ATest Inhibitor
Recombinant Human Kinase (e.g., CDK2/Cyclin A)Promega, Reaction BiologyEnzyme source
Kinase-specific Substrate (e.g., Histone H1)Sigma-AldrichSubstrate for phosphorylation
Adenosine Triphosphate (ATP), 10 mMPromegaCo-factor/phosphate donor
Staurosporine (or other known inhibitor)Selleck ChemicalsPositive control for inhibition
ADP-Glo™ Kinase Assay KitPromegaContains all reagents for ADP detection
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-AldrichSolvent for test compound
Kinase Buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, pH 7.5)In-house prep.Provides optimal reaction environment for the kinase
Low-volume, white, 384-well assay platesCorningPlate for running the assay; white plates maximize luminescent signal
Multichannel pipettes & automationN/AFor accurate and high-throughput liquid handling
Plate-reading LuminometerBMG Labtech, etc.Instrument to measure light output

Experimental Protocol: Step-by-Step Methodology

This protocol assumes a final assay volume of 15 µL in a 384-well plate format.

Reagent Preparation
  • Test Compound Preparation :

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) from the 10 mM stock in 100% DMSO. The highest concentration in this series will be used to create the top concentration in the assay.

    • Rationale: DMSO is a standard solvent for small molecules. Serial dilution allows for the generation of a dose-response curve to calculate the IC50.

  • Control Inhibitor Preparation :

    • Prepare a stock solution and serial dilutions of a known inhibitor for the target kinase (e.g., Staurosporine) in the same manner as the test compound.

    • Rationale: A reference inhibitor validates that the assay system is responsive to inhibition and provides a benchmark for potency.

  • Kinase and Substrate Master Mix :

    • Thaw the recombinant kinase and substrate on ice.

    • Prepare a 3X master mix in kinase buffer containing the kinase and substrate at their optimal concentrations. The final concentration in the well (1X) should be determined from prior enzyme titration experiments.

    • Rationale: Creating a master mix ensures uniform distribution of enzyme and substrate to all wells, reducing variability.

  • ATP Solution :

    • Prepare a 3X ATP solution in kinase buffer. The final concentration should be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[5]

    • Rationale: The ATP concentration is a critical parameter. Using ATP at its Km value provides a balanced condition to detect inhibitors of varying potencies.

Assay Plate Setup
  • Compound Spotting : Add 150 nL of each compound dilution from the DMSO plates into the corresponding wells of the 384-well white assay plate. Include wells with 150 nL of DMSO only for "No Inhibitor" controls.

  • Control Wells : Designate wells for the following controls:

    • 0% Inhibition (High Signal) : DMSO + Kinase/Substrate Mix + ATP

    • 100% Inhibition (Low Signal) : Highest concentration of reference inhibitor + Kinase/Substrate Mix + ATP

    • Background (No Enzyme) : DMSO + Substrate only (No Kinase) + ATP

  • Initiate Kinase Reaction :

    • Add 5 µL of the 3X Kinase/Substrate Master Mix to each well.

    • Add 5 µL of a buffer-only solution (without kinase) to the "Background" wells.

    • Mix the plate gently (e.g., orbital shaker for 30 seconds).

    • Add 5 µL of the 3X ATP solution to all wells to start the reaction.

    • The final volume is 15 µL. The final DMSO concentration should be 1% to minimize solvent effects.

Incubation and Signal Detection
  • Kinase Reaction Incubation :

    • Seal the plate and incubate at the optimal temperature for the kinase (typically 30°C or room temperature) for 60 minutes.

    • Rationale: The incubation time must be within the linear range of the reaction, where product formation is proportional to time and enzyme concentration.

  • First Detection Step (ATP Depletion) :

    • Add 15 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Rationale: This step stops the kinase reaction and crucially removes all unconsumed ATP, which would otherwise create a high background signal.

  • Second Detection Step (Signal Generation) :

    • Add 30 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.

Data Acquisition
  • Measure luminescence using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.

Data Analysis and Interpretation

The goal of data analysis is to determine the concentration at which this compound inhibits 50% of the kinase activity (the IC50 value).

Data_Analysis RawRLU Raw Luminescence Data (RLU) Normalize Normalize Data RawRLU->Normalize Plot Plot: % Inhibition vs. log[Inhibitor] Normalize->Plot Fit Fit to 4-Parameter Logistic Model Plot->Fit IC50 Determine IC50 Value Fit->IC50

Caption: Workflow for calculating the IC50 value from raw luminescence data.

  • Normalization :

    • Average the signal from the "0% Inhibition" (high signal, S_high) and "100% Inhibition" (low signal, S_low) control wells.

    • For each test well with signal S_test, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (S_test - S_low) / (S_high - S_low))

  • IC50 Curve Fitting :

    • Plot the calculated % Inhibition on the y-axis against the logarithm of the inhibitor concentration on the x-axis.

    • Fit the resulting dose-response curve using a four-parameter logistic regression model (sigmoidal curve fit) available in software like GraphPad Prism or R.

    • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

Sample Data Table
[Inhibitor] (µM)log[Inhibitor]Avg. RLU% Inhibition
100.0002.0015,50098.2
33.3331.5218,20095.1
11.1111.0535,00075.3
3.7040.5768,00037.8
1.2350.0989,00014.1
0.412-0.3898,5003.1
0.137-0.86101,2000.1
0 (DMSO)-101,3000.0

Trustworthiness: A Self-Validating System

To ensure the integrity and reliability of the data generated, several quality control measures must be implemented.

  • Z'-Factor : This statistical parameter is used to assess the quality of a high-throughput screening assay. It is calculated from the means (µ) and standard deviations (σ) of the high (h) and low (l) signal controls: Z' = 1 - (3σ_h + 3σ_l) / |µ_h - µ_l| An assay with a Z' factor between 0.5 and 1.0 is considered excellent and robust. This calculation should be performed for every plate.

  • Reference Inhibitor : The IC50 value of the reference inhibitor should be determined for each experiment. This value should be consistent across multiple runs and fall within a historically accepted range, confirming the assay is performing as expected.

  • Counter-Screening : It is crucial to ensure that the test compound does not directly inhibit the luciferase enzyme used in the detection step. A simple counter-screen can be run by testing the compound in the absence of the kinase but in the presence of a fixed amount of ADP. A lack of signal change indicates the compound does not interfere with the detection chemistry.[5]

Conclusion and Future Directions

This application note provides a foundational protocol for assessing the kinase inhibitory activity of this compound. By following this detailed methodology, researchers can reliably determine the compound's in vitro potency (IC50) against a specific kinase target.

The true therapeutic potential of a kinase inhibitor, however, lies in both its potency and its selectivity.[6] Therefore, the logical next step is to adapt this protocol for high-throughput screening against a broad panel of kinases. This "kinase profiling" will reveal the compound's selectivity profile, identifying its primary target(s) and any potential off-target activities that could lead to undesirable side effects. This broader screening is essential for guiding further lead optimization and preclinical development.

References

  • Goldman, E. R., et al. (2012). Assay Development for Protein Kinase Enzymes. In Enzyme Assays: High-throughput Screening, Genetic Selection and Fingerprinting. Available from: [Link]

  • American Chemical Society (ACS) Publications. Assessing the Target Differentiation Potential of Imidazole-Based Protein Kinase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals. Available from: [Link]

  • PubMed Central. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. Available from: [Link]

  • PubMed. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals. Available from: [Link]

  • PubMed. Development and application of PI3K assays for novel drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

  • PubChem. Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate. Available from: [Link]

  • National Institutes of Health (NIH). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules. Available from: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Assay Development for Protein Kinase Enzymes. Available from: [Link]

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experimental setup for testing methyl 4-(1H-imidazol-2-yl)benzoate as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive Evaluation of Methyl 4-(1H-imidazol-2-yl)benzoate as a Corrosion Inhibitor

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed methodological framework for the comprehensive evaluation of this compound as a potential corrosion inhibitor for mild steel in acidic environments, specifically 1 M hydrochloric acid (HCl). The guide is designed for researchers and scientists in materials science and chemical engineering, offering an integrated approach that combines electrochemical analysis, gravimetric methods, surface morphology characterization, and computational modeling. By explaining the causality behind each experimental choice, this protocol serves as a self-validating system to ensure trustworthy and reproducible results.

Introduction and Scientific Rationale

The corrosion of metals, particularly steel, is a pervasive issue causing significant economic losses and safety concerns across various industries. The use of organic corrosion inhibitors is a primary strategy for mitigating this degradation. Imidazole derivatives have emerged as a highly effective class of inhibitors due to the presence of nitrogen heteroatoms and π-electrons in their aromatic rings, which facilitate strong adsorption onto metal surfaces.[1][2] These molecules act by forming a protective barrier that isolates the metal from the corrosive medium.[1][3]

The target molecule, this compound, is a promising candidate. Its structure combines the proven efficacy of the imidazole ring with a benzoate group. The nitrogen atoms in the imidazole ring can serve as active centers for adsorption, while the ester group and benzene ring can further influence its solubility and the packing density of the protective film. This guide outlines a multi-faceted experimental strategy to rigorously quantify its inhibition efficiency, elucidate its mechanism of action, and validate its protective capabilities.

Overarching Experimental Workflow

The evaluation process is structured to provide a holistic understanding of the inhibitor's performance, from its fundamental interaction at the molecular level to its bulk performance on the metal surface.

G cluster_0 Phase 1: Synthesis & Preparation cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Mechanistic Insight cluster_3 Phase 4: Data Consolidation Inhibitor_Synth Inhibitor Synthesis & Characterization Specimen_Prep Metal Specimen Preparation Medium_Prep Corrosive Medium Preparation Gravimetric Gravimetric (Weight Loss) Method Medium_Prep->Gravimetric Electrochemical Electrochemical Studies (OCP, PDP, EIS) Medium_Prep->Electrochemical Surface_Analysis Surface Analysis (SEM, EDX, AFM) Electrochemical->Surface_Analysis Computational Computational Studies (DFT, MD Simulations) Analysis Data Analysis & Interpretation Computational->Analysis

Caption: Overall Experimental Workflow.

Materials and Equipment

CategoryItemSpecifications
Chemicals & Consumables This compoundSynthesized or >98% Purity
Hydrochloric Acid (HCl)37%, Analytical Grade
AcetoneACS Grade
EthanolACS Grade
Deionized (DI) WaterType II or better
Mild Steel Couponse.g., AISI 1018/1020, composition known
SiC Abrasive PapersGrits: 240, 400, 600, 800, 1200, 2000
Polishing SlurryAlumina (1.0, 0.3, 0.05 µm) or Diamond
Instrumentation Potentiostat/GalvanostatWith EIS capability
Analytical Balance0.1 mg sensitivity
Scanning Electron Microscope (SEM)With Energy-Dispersive X-ray (EDX)
Atomic Force Microscope (AFM)For surface topography
Sonicator/Ultrasonic BathFor cleaning
High-Performance ComputingFor DFT and MD simulations
Glassware & Hardware Three-Electrode Corrosion CellGraphite counter electrodes, SCE or Ag/AgCl reference
Glass Beakers, Volumetric Flasks
Temperature-Controlled Water Bath

Detailed Protocols

Protocol 1: Synthesis of this compound

Rationale: While commercially available, in-house synthesis allows for structural verification. A common route involves the condensation of an α-dicarbonyl compound with an aldehyde and ammonia, known as the Radziszewski synthesis, or condensation of a diamine with an aldehyde. A plausible modern approach is the reaction of methyl 4-formylbenzoate with glyoxal and ammonia or a derivative. For this guide, we will assume the inhibitor is available. If synthesis is required, refer to established methods for 2-aryl-imidazoles.[4][5]

Protocol 2: Preparation of Metal Specimens and Corrosive Medium

Causality: A standardized and highly reproducible surface finish is critical for obtaining reliable corrosion data. Surface defects, oxides, and contaminants can act as initiation sites for corrosion, skewing results.[6]

  • Cutting: Cut mild steel coupons into appropriate dimensions (e.g., 1 cm x 1 cm x 0.2 cm for electrochemical and surface analysis). For weight loss, larger coupons (e.g., 2.5 cm x 2.0 cm x 0.2 cm) with a hole for hanging are used.

  • Grinding: Sequentially grind the coupon surfaces with SiC abrasive papers of increasing grit (240 through 2000) to remove major scratches and oxide layers. Use water as a lubricant.

  • Polishing: Polish the specimens to a mirror finish using alumina or diamond slurries (down to 0.05 µm).

  • Cleaning: Degrease the polished specimens by sonicating in ethanol for 5 minutes, followed by acetone for 5 minutes.

  • Drying & Storage: Dry the coupons in a stream of warm air and store them in a desiccator. Use immediately to prevent re-oxidation.

  • Medium Preparation: Prepare a 1.0 M HCl stock solution by diluting concentrated (37%) HCl with DI water. Prepare test solutions by dissolving the required amount of this compound to achieve the desired concentrations (e.g., 100, 200, 500, 1000 ppm).

Protocol 3: Gravimetric (Weight Loss) Measurements

Causality: This classical method provides a direct measure of material loss over an extended period, offering a tangible confirmation of the inhibitor's long-term effectiveness.[7]

  • Initial Weighing: Weigh the prepared steel coupons accurately using an analytical balance (W₁).

  • Immersion: Immerse the coupons in 100 mL beakers containing the blank 1 M HCl and various concentrations of the inhibited solutions. Suspend the coupons fully immersed.

  • Duration: Conduct the immersion tests for a set period (e.g., 6, 12, or 24 hours) at a constant temperature (e.g., 298 K).

  • Final Weighing: After immersion, remove the coupons, rinse with DI water, scrub gently with a soft brush to remove loose corrosion products, clean with ethanol and acetone, dry, and re-weigh (W₂).

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss (W₁ - W₂ in grams), A is the surface area (cm²), T is immersion time (hours), and D is the density of steel (~7.85 g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Protocol 4: Electrochemical Evaluation

Causality: Electrochemical techniques provide rapid and detailed insights into the corrosion kinetics and the inhibitor's mechanism.[8] They can distinguish between anodic (metal dissolution) and cathodic (hydrogen evolution) process inhibition.[9]

G cluster_cell Three-Electrode Cell WE Working Electrode (Mild Steel Coupon) Electrolyte Corrosive Medium (1 M HCl +/- Inhibitor) WE->Electrolyte RE Reference Electrode (SCE or Ag/AgCl) RE->Electrolyte CE Counter Electrode (Graphite or Pt) CE->Electrolyte Potentiostat Potentiostat Potentiostat->WE I, E Potentiostat->RE E_ref Potentiostat->CE I

Caption: Electrochemical Measurement Setup.

  • Setup: Assemble the three-electrode cell with the prepared mild steel coupon as the working electrode (WE), a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE), and two graphite rods as counter electrodes (CE). The exposed area of the WE should be fixed (e.g., 1 cm²).

  • Open Circuit Potential (OCP): Immerse the electrodes in the test solution and monitor the OCP for 60 minutes to achieve a steady state. A stable OCP is crucial for valid subsequent measurements.[7]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the stable OCP.

    • Apply a small AC voltage perturbation (e.g., 10 mV).

    • Scan a frequency range from 100 kHz down to 10 mHz.

    • Analyze the resulting Nyquist and Bode plots. The diameter of the semicircular arc in the Nyquist plot corresponds to the charge transfer resistance (Rct). A larger Rct value indicates better corrosion resistance.[10][11]

    • Model the data using an equivalent electrical circuit (e.g., a Randles circuit) to quantify parameters like Rct and double-layer capacitance (Cdl).[11]

    • Calculate IE% from EIS: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100

  • Potentiodynamic Polarization (PDP):

    • After EIS, scan the potential from -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).[12]

    • Plot the resulting potential vs. log(current density) to obtain Tafel plots.

    • Extrapolate the linear Tafel regions to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).[13]

    • A lower Icorr value signifies a lower corrosion rate.

    • Observe shifts in Ecorr. If Ecorr shifts significantly (>85 mV), the inhibitor is classified as anodic or cathodic; otherwise, it is a mixed-type inhibitor.[1][13]

    • Calculate IE% from PDP: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100

ParameterDescriptionSignificance
Ecorr (V vs. SCE) Corrosion PotentialIndicates thermodynamic tendency for corrosion.
Icorr (A/cm²) Corrosion Current DensityDirectly proportional to the corrosion rate.
βa, βc (V/dec) Anodic & Cathodic Tafel SlopesProvide insight into the reaction mechanism.
Rct (Ω·cm²) Charge Transfer ResistanceResistance to charge transfer at the metal/solution interface.
Cdl (F/cm²) Double Layer CapacitanceRelated to inhibitor adsorption and surface coverage.
Protocol 5: Surface Characterization

Causality: Visual and compositional analysis of the metal surface provides direct evidence of the inhibitor's protective action and the formation of an adsorbed film.[14][15]

  • Sample Preparation: Use steel coupons immersed in blank and inhibited solutions for a set period (e.g., 24 hours). After immersion, gently rinse with DI water and dry.

  • Scanning Electron Microscopy (SEM):

    • Acquire images of the coupon surfaces at various magnifications.

    • Compare the surface of the uninhibited sample (which should show significant damage, pits, and cracks) with the inhibited sample (which should appear much smoother and more protected).[9]

  • Energy-Dispersive X-ray Spectroscopy (EDX):

    • Perform EDX analysis on the surfaces to determine the elemental composition.

    • The spectrum of the inhibited sample should show peaks for Carbon (C), Nitrogen (N), and Oxygen (O) in addition to Iron (Fe), confirming the presence of the adsorbed organic inhibitor.

  • Atomic Force Microscopy (AFM):

    • Obtain high-resolution 3D topographical images of the surfaces.

    • Quantify surface roughness. The inhibited surface should exhibit a significantly lower average roughness compared to the corroded blank sample, confirming the formation of a uniform protective layer.[14]

Protocol 6: Computational Studies

Causality: Theoretical calculations provide molecular-level insight into why the inhibitor is effective, correlating its electronic structure with its performance and predicting its adsorption behavior.[16][17]

  • Quantum Chemical Calculations (Density Functional Theory - DFT):

    • Model the this compound molecule using software like Gaussian or ORCA.

    • Perform geometry optimization and frequency calculations (e.g., using B3LYP functional with a 6-311++G(d,p) basis set).[18][19]

    • Calculate key quantum chemical descriptors:

      • E_HOMO (Energy of Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher values are favorable.

      • E_LUMO (Energy of Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. Lower values are favorable.

      • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity and better inhibition efficiency.[18]

      • Dipole Moment (μ): Indicates the polarity of the molecule.

      • Mulliken Charges: Identify the most likely atoms (e.g., N atoms) to participate in adsorption.

  • Molecular Dynamics (MD) Simulations:

    • Use software like GROMACS or LAMMPS to simulate the interaction between the inhibitor molecules and a metal surface (e.g., Fe(110) crystal plane for steel) in a simulated corrosive environment.[20]

    • Place a layer of inhibitor molecules above the iron slab within a simulation box filled with water and hydronium/chloride ions.

    • Run the simulation for several nanoseconds to allow the system to equilibrate.

    • Analyze the trajectory to observe the adsorption process. The inhibitor molecules should lie relatively flat on the surface to maximize coverage.

    • Calculate the Binding Energy (E_binding) between the inhibitor and the metal surface. A more negative (stronger) binding energy indicates stable and favorable adsorption.[16][21]

Conclusion

References

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  • Lgaz, H., Salghi, R., Jodeh, S., & Hammouti, B. (2020). Molecular dynamics simulation for corrosion inhibition prediction of benzoic alkyl amides. Journal of Molecular Liquids, 310, 113217. [Link]

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  • Martin, R. L. (1988). Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. In Electrochemical Corrosion Testing (pp. 293-305). ASTM International. [Link]

  • Coatema. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Retrieved from [Link]

  • Lgaz, H., et al. (2020). An Overview of Molecular Dynamic Simulation for Corrosion Inhibition of Ferrous Metals. Journal of the Indian Chemical Society, 97(10), 1635-1643. [URL not available in search results]
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  • Toure, R. H., Koffi, A. A., Tigori, M. A., & Niamien, P. M. (2022). Synthesis of methyl 4-(((1-H benzo [d] imidazole-2-yl) methyl) thio) methyl) benzoate. ResearchGate. [Link]

  • Susi, S., & Zaini, J. (2021). Molecular Dynamics Simulation of Corrosion and Its Inhibition: Comparison of Structural Stability of Fe/FeNi/FeNiCr/FeNiCrTi Steels. Journal of Physics: Conference Series, 1816(1), 012101. [Link]

  • Obot, I. B., & Onyeachu, I. B. (2019). Surface Characterization Techniques in Corrosion Inhibition Research. In Corrosion Inhibitors (pp. 1-24). IntechOpen. [Link]

  • Ramachandran, S., Tsai, B. L., Blanco, M., Chen, H., Tang, Y., & Sridhar, N. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. Corrosion, 57(1), 9-18. [Link]

  • Sharma, S., Ganjoo, R., Thakur, A., & Kumar, A. (2022). Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review. International Journal of Industrial Chemistry, 13(1), 1-23. [Link]

  • BioLogic. (n.d.). Electrochemical characterisation of a corrosion system by Impedance spectroscopy. Retrieved from [Link]

  • Dohare, P., & Chauhan, D. S. (2022). Imidazole and its derivatives as corrosion inhibitors. In Organic Corrosion Inhibitors (pp. 95-122). Wiley. [Link]

  • Jones, D. A. (2019). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. Bureau of Reclamation. [Link]

  • Tan, Y. (2012). Electrochemical Methods Applied In Innovative Corrosion Inhibition Experiments: Case Studies. CORROSION 2012. [Link]

  • Wang, L., et al. (2023). A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. Coatings, 13(5), 948. [Link]

  • Li, X., Deng, S., & Fu, H. (2014). Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. International Journal of Electrochemical Science, 9, 3457-3467. [Link]

  • Taheri, P., et al. (2019). Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges. Materials, 12(10), 1696. [Link]

  • El-Haddad, M. N. (2022). Understanding imidazole derivatives effect as a corrosion inhibitor for brass in nitric acid: a combined experimental and theoretical assessments. Journal of Adhesion Science and Technology, 36(21), 2351-2376. [Link]

  • MaTestLab. (n.d.). Corrosion Inhibitor Testing US Lab. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Corrosion inhibition mechanism of imidazole ionic liquids with high temperature in 20% HCl solution. Journal of Molecular Liquids, 337, 116422. [Link]

  • Gabitov, A. I. (2020). Calculation of Quantum Chemical Values of Corrosion Inhibitors Molecules by Heterocyclic Compounds. IOP Conference Series: Earth and Environmental Science, 459(2), 022064. [Link]

  • Claudino, D., & Batista, V. S. (2021). A Quantum Computational Method for Corrosion Inhibition. Journal of Chemical Theory and Computation, 17(11), 7225-7235. [Link]

  • Sari, A. N., et al. (2020). Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. Materials, 13(20), 4569. [Link]

  • Harvey, T. J., et al. (2017). Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. Journal of Visualized Experiments, (121), 55373. [Link]

  • El-Shamy, A. M., et al. (2022). Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. RSC Advances, 12(6), 3359-3372. [Link]

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  • Durodola, S. S., et al. (2020). (i) Potentiodynamic polarization curve for the corrosion inhibition of... ResearchGate. [Link]

  • Wang, Y., et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Zhang, Y., et al. (2022). Preparation and Characterization of Oxide Coatings with LDH Nanosheets on AZ91 Magnesium Alloy by a One-Step Low Voltage Microarc Oxidation Process. Materials, 15(15), 5423. [Link]

  • PrepChem. (n.d.). Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid methyl ester. Retrieved from [Link]

  • Khattab, S. N., et al. (2012). Synthesis of 4-(1H-benzo[d]imidazol-2-yl) aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947. [Link]

Sources

Application Notes and Protocols for Determining the Cytotoxicity of Methyl 4-(1H-imidazol-2-yl)benzoate using a Cell Viability Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazole Derivatives and the Imperative of Cytotoxicity Screening

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2][3][4] Its five-membered aromatic structure containing two nitrogen atoms imparts favorable properties such as high stability, water solubility, and the ability to participate in hydrogen bonding.[1] These characteristics make imidazole derivatives prime candidates in the search for novel therapeutics, with notable applications as anticancer, antifungal, antiviral, and anti-inflammatory agents.[2][4][5]

Methyl 4-(1H-imidazol-2-yl)benzoate is one such imidazole derivative. As a new chemical entity, its biological effects are largely uncharacterized. A critical first step in the evaluation of any potential therapeutic agent is the assessment of its cytotoxicity. Cell viability assays are indispensable tools in this preliminary screening, providing essential information on the concentration range at which a compound exhibits biological activity and its potential for off-target toxicity.

This application note provides a detailed, field-proven protocol for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] We will also discuss the resazurin assay as a sensitive and viable alternative. The protocols and validation steps outlined herein are designed to ensure the generation of robust, reproducible, and reliable data for researchers in drug discovery and development.

Principle of the MTT Assay: A Measure of Mitochondrial Function

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals.[8] This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, with a significant contribution from succinate dehydrogenase, which is located in the mitochondria.[6] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[8]

The insoluble formazan crystals are subsequently solubilized using a suitable solvent, typically dimethyl sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured using a spectrophotometer, usually at a wavelength of 570 nm.[7][9] A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability.

Preliminary Considerations for Novel Compounds

Before proceeding with the full cell viability assay, it is imperative to conduct preliminary experiments to ensure that the test compound, this compound, does not interfere with the assay chemistry and is soluble in a biocompatible solvent.

Solubility Testing

The solubility of the test compound will dictate the preparation of the stock solution. It is crucial to use a solvent that is miscible with the cell culture medium and non-toxic to the cells at the final concentration used.

Protocol for Solubility Testing:

  • Attempt to dissolve a small, known amount of this compound in sterile phosphate-buffered saline (PBS) or cell culture medium.

  • If the compound is not soluble in aqueous solutions, test its solubility in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol.

  • Prepare a high-concentration stock solution (e.g., 10-100 mM) in the chosen solvent.

  • Perform serial dilutions of the stock solution in cell culture medium to determine the highest concentration of the solvent that does not affect cell viability. Typically, the final concentration of DMSO in the culture medium should not exceed 0.5%.

Compound Interference Check

Novel compounds may interfere with the MTT assay by directly reducing MTT or by absorbing light at the same wavelength as formazan, leading to erroneous results.[10]

Protocol for Interference Check:

  • Prepare a series of dilutions of this compound in cell culture medium without cells.

  • Add the MTT reagent to these wells and incubate for the same duration as the main experiment.

  • Add the solubilization solution and measure the absorbance at 570 nm.

  • A significant increase in absorbance in the absence of cells indicates that the compound is interfering with the MTT reagent. If interference is observed, alternative assays such as the resazurin assay or a direct cell counting method (e.g., trypan blue exclusion) should be considered.[11]

Detailed Protocol for MTT Cell Viability Assay

This protocol is designed for adherent cells cultured in a 96-well plate format.

Materials and Reagents:
  • This compound

  • Selected cancer or normal cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow:

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 3/4/5: MTT Assay A Trypsinize and count cells B Seed cells in a 96-well plate A->B C Incubate overnight (24h) B->C D Prepare serial dilutions of the compound C->D E Treat cells with the compound D->E F Incubate for the desired time (e.g., 24, 48, 72h) E->F G Add MTT solution to each well F->G H Incubate for 2-4 hours G->H I Add solubilization solution H->I J Incubate for 4-18 hours I->J K Read absorbance at 570 nm J->K

Caption: Workflow of the MTT cell viability assay.

Step-by-Step Procedure:

Day 1: Cell Seeding

  • Culture the chosen cell line to approximately 80-90% confluency.

  • Wash the cells with PBS and detach them using trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells per well, to be determined empirically for each cell line).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.

Day 2: Compound Treatment

  • Prepare a series of dilutions of the this compound stock solution in complete culture medium. A common approach is to perform a 2-fold or 10-fold serial dilution to cover a wide concentration range.

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

  • Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 3, 4, or 5: MTT Assay and Measurement

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • After the incubation, carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of the compound using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the % cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • From the dose-response curve, determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Data Presentation:
Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.050100
11.1250.04590
100.8750.03570
500.6250.02550
1000.3750.01530
2000.1250.00510

Alternative Assay: The Resazurin (AlamarBlue) Assay

The resazurin assay is a sensitive, fluorescent-based alternative to the MTT assay.[11][12][13] In this assay, the blue, non-fluorescent dye resazurin is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[11] The fluorescence is measured using a fluorometer, and the signal is proportional to the number of viable cells.

Advantages of the Resazurin Assay:

  • Higher sensitivity: Often more sensitive than tetrazolium-based assays.[11]

  • Fewer steps: It is a homogeneous assay, meaning the reagent is added directly to the cells, and no solubilization step is required.

  • Non-toxic: The assay reagents are generally non-toxic to cells, allowing for kinetic monitoring of cell viability over time.

  • Reduced interference: Less prone to interference from colored compounds.

Resazurin_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 3/4/5: Resazurin Assay A Seed cells in a 96-well plate B Incubate overnight A->B C Treat cells with compound B->C D Incubate for desired time C->D E Add Resazurin solution D->E F Incubate for 1-4 hours E->F G Read fluorescence (Ex: 560nm, Em: 590nm) F->G

Caption: Workflow of the Resazurin cell viability assay.

Troubleshooting Common Issues in MTT Assays

IssuePossible CauseSolution
High background absorbance Contamination of medium; interference from phenol red or serum components.[14]Use fresh, sterile reagents; consider using serum-free medium during the MTT incubation step.
Low signal intensity Suboptimal cell number; short incubation time.[14]Optimize cell seeding density; increase incubation time with MTT.[14][15]
Incomplete solubilization of formazan Insufficient solvent volume; inadequate mixing.Ensure complete dissolution by gentle pipetting or shaking; consider increasing the solvent volume.
"Edge effects" Uneven evaporation from the outer wells of the plate.[14]Fill the outer wells with sterile PBS or medium to maintain humidity; use a plate sealer.[14]

Conclusion

The protocol detailed in this application note provides a robust framework for assessing the cytotoxic effects of the novel imidazole derivative, this compound. By incorporating essential preliminary validation steps, researchers can ensure the integrity and reliability of their data. The MTT assay serves as an excellent primary screening tool, while the resazurin assay offers a sensitive and efficient alternative. A thorough understanding of the principles and potential pitfalls of these assays is crucial for the accurate evaluation of new chemical entities in the drug discovery pipeline.

References

  • Riss, T. L., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells, 10(11), 3233. [Link]

  • Emter, R., et al. (2015). A fast Resazurin-based live viability assay is equivalent to the MTT-test in the KeratinoSens assay. Toxicology in Vitro, 29(5), 923-929. [Link]

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  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

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methodology for assessing the anti-proliferative effects of methyl 4-(1H-imidazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Methodology for Assessing the Anti-Proliferative Effects of Methyl 4-(1H-imidazol-2-yl)benzoate

Abstract

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-cancer properties.[1][2][3] Imidazole derivatives have been shown to exert their anti-neoplastic effects through various mechanisms, such as kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis.[4][5][6] This application note provides a comprehensive, multi-phase methodological framework for the systematic evaluation of a novel imidazole-based compound, this compound. The guide is designed for researchers in oncology and drug development, detailing a logical progression from initial high-throughput screening for cytotoxic activity to more complex assays aimed at elucidating the underlying mechanisms of action, including effects on cell cycle progression, apoptosis, and key oncogenic signaling pathways. Each protocol is presented with the underlying scientific rationale, ensuring that the experimental design is both robust and self-validating.

Introduction: The Rationale for Investigating Imidazole Derivatives

Nitrogen-containing heterocycles are cornerstones of modern pharmacology, and the imidazole moiety is particularly prominent. Its unique electronic properties and ability to engage in hydrogen bonding allow it to interact with a diverse range of biological targets.[1] This versatility is evidenced by its presence in clinically approved anti-cancer drugs like dacarbazine and nilotinib.[4] The structural similarity of some imidazole derivatives to purine nucleotides allows them to interfere with DNA-related processes, while others are designed to target specific enzymes like protein kinases, which are often dysregulated in cancer.[1][6]

This compound is a synthetic compound built upon this promising scaffold. Its close structural analog, Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate, is utilized as a key intermediate in the synthesis of targeted anticancer agents, particularly tyrosine kinase inhibitors.[7] This precedent provides a strong rationale for investigating the anti-proliferative potential of this compound. This guide outlines a structured, three-phase approach to characterize its biological activity against cancer cells.

Phase 1: Primary Screening for Bioactivity and Potency

The initial objective is to determine whether the compound exhibits any cytotoxic or anti-proliferative activity and to quantify its potency. A robust, high-throughput, and cost-effective method is required for this primary screen. The MTT assay is the gold standard for this purpose.[8]

Scientific Principle: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8] The amount of formazan produced is directly proportional to the number of living cells. By solubilizing these crystals and measuring the absorbance of the solution, we can quantify cell viability.[9][10]

Experimental Workflow: Phase 1 Screening

G cluster_prep Preparation cluster_assay MTT Assay Protocol cluster_analysis Data Analysis A Select Cancer Cell Line B Culture & Expand Cells A->B C Seed Cells in 96-well Plate B->C E Treat Cells (24-72h) + Controls C->E D Prepare Serial Dilutions of Compound D->E F Add MTT Reagent (2-4h Incubation) E->F G Solubilize Formazan Crystals (e.g., DMSO) F->G H Read Absorbance (~570 nm) G->H I Calculate % Viability vs. Vehicle Control H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Workflow for determining compound potency using the MTT assay.

Protocol 1: MTT Assay for Cell Viability
  • Cell Plating:

    • Culture the chosen cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) using best practices for cell culture.[11][12]

    • Trypsinize and count the cells. Seed them into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13]

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to create a range of final concentrations for testing (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the respective compound concentrations.

    • Essential Controls: Include wells for:

      • Vehicle Control: Cells treated with medium containing the same concentration of solvent (e.g., DMSO) as the highest compound concentration. This represents 100% viability.

      • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin) to validate the assay's responsiveness.

      • Blank Control: Wells containing medium but no cells, to measure background absorbance.

  • MTT Incubation and Measurement:

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple precipitate is visible.[9][10]

    • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.[10]

Data Presentation and Interpretation

Summarize the results in a table and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell proliferation by 50%.

Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
0 (Vehicle)1.2500.08100.0%
0.11.2350.0798.8%
11.1500.0692.0%
100.7500.0560.0%
500.2500.0420.0%
1000.1000.038.0%

A low micromolar or nanomolar IC₅₀ value suggests potent anti-proliferative activity and warrants further investigation in Phase 2.

Phase 2: Elucidating the Anti-Proliferative Mechanism

If the compound shows significant activity in Phase 1, the next step is to understand how it inhibits cell growth. This involves distinguishing between cytotoxicity and cytostatic effects and identifying the cellular processes being disrupted. Key questions include: Is the compound blocking DNA replication? Is it causing cells to arrest at a specific point in the cell cycle? Is it inducing programmed cell death (apoptosis)?

Experimental Workflow: Phase 2 Mechanistic Studies

G cluster_dna DNA Synthesis cluster_cycle Cell Cycle cluster_apoptosis Apoptosis A Compound shows potent IC50 from Phase 1 B BrdU Incorporation Assay A->B C Propidium Iodide Staining & Flow Cytometry A->C D Annexin V / PI Staining & Flow Cytometry A->D E Synthesize Data: Determine primary mechanism (e.g., G2/M arrest leading to apoptosis) B->E C->E D->E

Caption: Parallel workflow for investigating the mechanism of action.

Protocol 2: BrdU Assay for DNA Synthesis
  • Scientific Rationale: The Bromodeoxyuridine (BrdU) assay provides a direct measurement of DNA synthesis. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[14][15] This incorporation can be detected with specific antibodies, offering a precise quantification of proliferating cells.[16][17] This method confirms that the compound's effect is truly anti-proliferative.

  • Methodology:

    • Seed and treat cells with the compound (at concentrations around the IC₅₀) as described in Protocol 1.

    • Towards the end of the treatment period, add BrdU labeling solution to the culture medium and incubate for 1-4 hours to allow incorporation into the DNA of dividing cells.[17][18]

    • Remove the labeling solution and fix the cells.

    • Denature the DNA (e.g., using an acid solution) to expose the incorporated BrdU.[15]

    • Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a TMB substrate. The extent of color development is proportional to the amount of BrdU incorporated and can be measured with a plate reader at 450 nm.[18] A decrease in signal in treated cells indicates inhibition of DNA synthesis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
  • Scientific Rationale: Many anti-cancer agents function by halting the cell cycle at specific checkpoints (G0/G1, S, or G2/M), preventing cancer cells from dividing.[5] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells throughout the cell cycle.[19] PI is a fluorescent dye that binds to DNA in a stoichiometric manner.[20] Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately double the fluorescence intensity of cells in the G0/G1 phase, allowing for quantification of each phase.[19]

  • Methodology:

    • Culture cells in 6-well plates and treat with the compound (at IC₅₀ concentration) for 24-48 hours.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at 4°C to permeabilize the cells.[20][21]

    • Wash the cells to remove the ethanol.

    • Resuspend the cell pellet in a staining buffer containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[21]

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer. An accumulation of cells in a specific peak (e.g., G2/M) compared to the vehicle control indicates cell cycle arrest at that phase.

Protocol 4: Apoptosis Assessment by Annexin V/PI Staining
  • Scientific Rationale: A key goal of cancer therapy is to induce apoptosis, or programmed cell death. The Annexin V assay is a sensitive method for detecting early-stage apoptosis.[22] In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet.[22][23] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify these early apoptotic cells.[22] Co-staining with PI, which can only enter cells with compromised membranes, allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[24]

  • Methodology:

    • Induce apoptosis by treating cells with the compound for a predetermined time (e.g., 24 hours). Include a vehicle-treated negative control.

    • Collect all cells (including supernatant) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.[25]

    • Add FITC-conjugated Annexin V and a low concentration of PI to the cell suspension.

    • Incubate for 15-20 minutes at room temperature in the dark.[23]

    • Analyze the cells immediately by flow cytometry, quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic). A significant increase in the Annexin V+/PI- and Annexin V+/PI+ populations indicates the induction of apoptosis.

Phase 3: Investigating Molecular Signaling Pathways

The results from Phase 2 provide insight into the cellular phenotype. Phase 3 aims to probe the molecular mechanisms driving this phenotype. Given that many imidazole derivatives function as kinase inhibitors, investigating key signaling pathways that regulate cell proliferation and survival is a logical next step.[1][4] The PI3K/Akt and MAPK/ERK pathways are central regulators of these processes and are frequently hyperactivated in cancer.[26][27][28]

Signaling Pathway Overview: PI3K/Akt and MAPK/ERK
  • The PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.[29][30] Activation of PI3K leads to the activation of the kinase Akt, which in turn phosphorylates numerous downstream targets that promote cell cycle progression and inhibit apoptosis.[26][31] The tumor suppressor PTEN negatively regulates this pathway, and its loss is common in cancer.[27][31]

  • The MAPK/ERK Pathway: This cascade transduces extracellular signals to the nucleus to regulate gene expression related to cell growth and differentiation.[32] It consists of a series of kinases (Raf, MEK, ERK) that sequentially phosphorylate and activate one another. Constitutive activation of this pathway is a major driver of uncontrolled cell proliferation in many cancers.[28]

Diagrams of Key Signaling Pathways

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN->PIP2 de-p PDK1->Akt p (Thr308) Downstream Downstream Targets (Inhibit Apoptosis, Promote Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt p (Ser473)

Caption: Simplified PI3K/Akt signaling pathway.

G GF Growth Factor RTK Receptor GF->RTK GRB2 GRB2/SOS RTK->GRB2 Ras Ras GRB2->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK p ERK ERK1/2 MEK->ERK p TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF p Proliferation Gene Expression & Cell Proliferation TF->Proliferation

Caption: Simplified MAPK/ERK signaling pathway.

Protocol 5: Western Blot Analysis of Signaling Proteins
  • Scientific Rationale: Western blotting allows for the detection of specific proteins within a complex mixture, such as a cell lysate. By using antibodies that recognize either the total protein or its phosphorylated (activated) form, we can assess the activation state of a signaling pathway. A decrease in the ratio of phosphorylated protein to total protein after compound treatment would suggest inhibition of the pathway.[28]

  • Methodology:

    • Protein Extraction: Treat cells with the compound for a short duration (e.g., 1-6 hours) to observe direct effects on signaling. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the proteins.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

      • Incubate the membrane overnight at 4°C with a primary antibody against a target protein (e.g., p-Akt, total Akt, p-ERK, total ERK).

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading across all lanes.[33]

Conclusion and Future Directions

This application note outlines a systematic, three-phase methodology to comprehensively assess the anti-proliferative effects of this compound. This integrated approach progresses from broad screening to specific mechanistic inquiries, providing a robust framework for evaluating novel anti-cancer compounds. Positive results from this workflow—such as a potent IC₅₀, induction of cell cycle arrest or apoptosis, and modulation of key cancer signaling pathways—would provide a strong foundation for further preclinical development. Subsequent studies could include broader kinase profiling, investigation of other known imidazole-related mechanisms like microtubule dynamics, and eventual progression to in vivo animal models to evaluate efficacy and toxicity.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Vitale, C., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. Retrieved from [Link]

  • Ahmad, I., et al. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Lancet. Retrieved from [Link]

  • Asha, K., & S, V. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX. Retrieved from [Link]

  • Hennessy, B. T., et al. (2005). PI3K/Akt signalling pathway and cancer. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Martini, M., et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Biomedicines. Retrieved from [Link]

  • Xu, F., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Retrieved from [Link]

  • BioVision. (n.d.). BrdU Cell Proliferation Microplate Assay Kit User Manual. Retrieved from [Link]

  • Kumar, S., et al. (2023). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Molecular Sciences. Retrieved from [Link]

  • Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay. Retrieved from [Link]

  • University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2021). Abstract 287: Design and synthesis of imidazole derivatives as augmented prooxidant anticancer agents. Cancer Research. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules. Retrieved from [Link]

  • University of Leicester. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • ResearchGate. (2024). Recent advancement in imidazole as anti cancer agents: A review. Retrieved from [Link]

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  • Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Medicinal Chemistry. Retrieved from [Link]

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Application Note: Methyl 4-(1H-imidazol-2-yl)benzoate as a Versatile Scaffold for Tyrosine Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tyrosine kinases are a class of enzymes that play a critical role in cellular signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis.[1][2] Dysregulation of tyrosine kinase activity, often due to genetic mutations or overexpression, is a hallmark of many diseases, particularly cancer.[2][3][4] This has made tyrosine kinases a prime target for therapeutic intervention.[1] Small molecule tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of various cancers by blocking the ATP-binding site of the kinase, thereby inhibiting downstream signaling and curbing malignant cell proliferation.[1][4][5][6]

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous commercially available anticancer drugs.[7][8] Its ability to form key hydrogen bonds and other interactions within the kinase active site makes it an excellent pharmacophore.[2] Specifically, methyl 4-(1H-imidazol-2-yl)benzoate has emerged as a high-value building block for the synthesis of novel TKIs. This molecule offers a unique combination of structural features:

  • A 2-substituted imidazole ring: This moiety can act as a crucial hinge-binding element, anchoring the inhibitor to the kinase.

  • A central phenyl ring: This provides a rigid core for the molecule.

  • A methyl ester at the 4-position: This serves as a versatile chemical handle for introducing further complexity and modulating the compound's pharmacokinetic and pharmacodynamic properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound to construct a library of potential tyrosine kinase inhibitors. We will detail the rationale for its use, provide robust synthetic protocols for its modification, and outline a general workflow for the biological evaluation of the resulting compounds.

Section 1: Rationale for Use - The Pharmacophoric Advantage

The structure of this compound is ideally suited for TKI design. The imidazole ring can engage in hydrogen bonding interactions with the hinge region of the kinase domain, a common feature of many successful TKIs like imatinib and nilotinib.[1][7][9] The phenyl ring serves as a stable scaffold, while the methyl ester provides a key point for diversification. By hydrolyzing the ester to a carboxylic acid, chemists can then perform amide coupling reactions with a wide array of amines, allowing for the exploration of the solvent-exposed region of the ATP-binding pocket. This strategy is fundamental to achieving both potency and selectivity.

Diagram 1: Key Pharmacophoric Features This diagram illustrates the key features of the this compound scaffold that make it a valuable starting point for TKI synthesis.

Pharmacophore cluster_0 This compound scaffold Core Scaffold: This compound feature1 Imidazole Ring (Hinge Binding Motif) scaffold->feature1 Contains feature2 Phenyl Ring (Rigid Core) scaffold->feature2 Contains feature3 Methyl Ester (Functionalization Handle) scaffold->feature3 Contains G cluster_N_Mod N-Functionalization cluster_C_Mod C-Terminal Functionalization start This compound N_aryl N-Arylation/Alkylation (e.g., Buchwald-Hartwig, Ullmann) start->N_aryl hydrolysis Ester Hydrolysis start->hydrolysis Alternative Route N_prod N-Substituted Intermediate N_aryl->N_prod N_prod->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid amide Amide Coupling (HATU, EDC, etc.) acid->amide final Final TKI Analogs amide->final

Protocol 2.1: N-Arylation of the Imidazole Core (Buchwald-Hartwig Type)

The N-arylation of imidazoles is a well-established transformation that allows for the introduction of various substituted aryl groups. [10][11][12]This modification is crucial for targeting the hydrophobic regions of the kinase active site.

Materials:

  • This compound

  • Aryl bromide or chloride of choice

  • Palladium(II) acetate (Pd(OAc)2) or Pd2(dba)3

  • Xantphos or other suitable phosphine ligand

  • Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3)

  • Anhydrous 1,4-dioxane or toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and Cs2CO3 (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (N2 or Ar) three times.

  • Add Pd(OAc)2 (0.05 equiv.) and Xantphos (0.10 equiv.).

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale: The choice of a palladium catalyst and a bulky electron-rich phosphine ligand like Xantphos is critical for facilitating the C-N bond formation. [12]Cesium carbonate is often used as a base due to its high solubility in organic solvents and its ability to effectively deprotonate the imidazole nitrogen.

Protocol 2.2: Ester Hydrolysis

The conversion of the methyl ester to a carboxylic acid is a necessary step before amide coupling.

Materials:

  • N-substituted this compound derivative

  • Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ester (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-3.0 equiv.) and stir the mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate.

Rationale: Saponification using a strong base like LiOH is a standard and efficient method for hydrolyzing esters. The use of a co-solvent like THF ensures the solubility of the starting material.

Protocol 2.3: Amide Coupling

Amide bond formation is one of the most common and important reactions in medicinal chemistry. [13][14]Reagents like HATU provide high yields and minimize side reactions.

Materials:

  • Carboxylic acid intermediate from Protocol 2.2

  • Amine of choice (R-NH2)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DMF, add the desired amine (1.1 equiv.) and DIPEA (3.0 equiv.).

  • Stir the mixture for 5 minutes at room temperature.

  • Add HATU (1.2 equiv.) in one portion and continue stirring at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Rationale: HATU is a highly efficient coupling reagent that activates the carboxylic acid to form an active ester, which then readily reacts with the amine. [15]DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.

Section 3: Biological Evaluation

Once a library of analogs has been synthesized, the next step is to evaluate their biological activity. This typically follows a hierarchical approach, starting with in vitro assays and progressing to cellular and potentially in vivo studies for the most promising compounds.

Diagram 3: Biological Evaluation Workflow This flowchart shows a typical cascade for testing newly synthesized TKI candidates.

G lib Synthesized Compound Library k_assay Primary Screening: In Vitro Kinase Assay (e.g., EGFR, VEGFR) lib->k_assay ic50 Determine IC50 Values k_assay->ic50 selectivity Secondary Screening: Kinase Selectivity Profiling ic50->selectivity cell_assay Cell-Based Assays: Anti-proliferative (e.g., MTT, CellTiter-Glo) selectivity->cell_assay pathway Mechanism of Action: Western Blot for Pathway Modulation cell_assay->pathway adme Lead Optimization: In Vitro ADME/Tox Profiling pathway->adme

Protocol 3.1: General Principles of an In Vitro Kinase Assay

The primary goal is to determine the concentration of the inhibitor required to reduce the activity of a specific tyrosine kinase by 50% (the IC50 value).

General Steps:

  • Select Target Kinase: Choose a tyrosine kinase relevant to the disease of interest (e.g., EGFR for lung cancer, BCR-ABL for CML). [5]2. Assay Setup: In a microplate, combine the recombinant kinase enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Inhibitor Addition: Add the synthesized compounds at a range of concentrations.

  • Incubation: Allow the kinase reaction to proceed for a set time at an optimal temperature.

  • Detection: Use a detection reagent that measures either the amount of phosphorylated substrate or the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay). The signal is typically read on a plate reader.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Data Interpretation

The IC50 values are used to rank the potency of the synthesized compounds. A lower IC50 indicates a more potent inhibitor. This data is crucial for establishing Structure-Activity Relationships (SAR).

Table 1: Representative IC50 Data for a Hypothetical TKI Series

Compound IDR-Group (from Amide Coupling)Target Kinase IC50 (nM)
TKI-0013-chloro-4-fluoroaniline50
TKI-0024-(aminomethyl)pyridine120
TKI-003Cyclopropylamine850
TKI-004Aniline250

This table demonstrates how modifications to the R-group, introduced via the amide coupling protocol, can significantly impact the inhibitory potency against the target kinase.

Conclusion

This compound is a highly valuable and versatile building block for the discovery of novel tyrosine kinase inhibitors. Its inherent pharmacophoric features and straightforward chemical handles allow for the rapid and efficient synthesis of diverse chemical libraries. By following the detailed synthetic and biological evaluation protocols outlined in this note, researchers can effectively leverage this scaffold to develop potent and selective TKI candidates for further preclinical and clinical investigation.

References

  • Title: Tyrosine kinase inhibitors and signal transduction: molecular biology and latest data Source: Termedia URL: [Link]

  • Title: Tyrosine Kinase Inhibitors Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: What are RTK inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]

  • Title: Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases Source: PubMed URL: [Link]

  • Title: Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects Source: Cleveland Clinic URL: [Link]

  • Title: Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and... Source: ResearchGate URL: [Link]

  • Title: Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors Source: NIH URL: [Link]

  • Title: Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases Source: MDPI URL: [Link]

  • Title: Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations Source: PMC - NIH URL: [Link]

  • Title: New Approaches for the Synthesis of Heterocyclic Compounds Corporating Benzo[d]imidazole as Anticancer Agents, Tyrosine, Pim-1 Kinases Inhibitions and their PAINS Evaluations Source: Bentham Science URL: [Link]

  • Title: Synthetic Emergence in N-Arylimidazoles: A Review Source: Connect Journals URL: [Link]

  • Title: Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs Source: Biomed J Sci & Tech Res URL: [Link]

  • Title: Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib Source: PMC - NIH URL: [Link]

  • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: ResearchGate URL: [Link]

  • Title: Coupling Reagents in Amide Synthesis Source: Scribd URL: [Link]

  • Title: Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole Source: Der Pharma Chemica URL: [Link]

  • Title: Appropriate Sequencing of Tyrosine Kinase Inhibitors in Chronic Myelogenous Leukemia: When to Change? A Perspective in 2009 Source: PubMed URL: [Link]

  • Title: Tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia Source: PubMed URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(1H-imidazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 4-(1H-imidazol-2-yl)benzoate. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important heterocyclic building block. Here, we address the common challenges encountered during its synthesis, offering field-proven insights, detailed troubleshooting protocols, and a foundational understanding of the underlying chemistry to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

The most prevalent method is a variation of the Debus-Radziszewski imidazole synthesis.[1] This is a multi-component reaction that constructs the imidazole ring from three basic precursors: a 1,2-dicarbonyl (like glyoxal), an aldehyde (methyl 4-formylbenzoate), and an ammonia source (typically ammonium acetate). This one-pot approach is attractive for its atom economy and straightforward assembly of the core structure.[2]

Q2: My reaction yield is consistently low (<40%). What are the most likely causes?

Low yields in this synthesis are a frequent issue, often stemming from several factors.[3] The most common culprits are:

  • Suboptimal Reaction Conditions: The reaction is sensitive to temperature, solvent, and concentration. Traditional batch methods often require harsh conditions and can lead to poor selectivity.[3]

  • Reagent Quality: The aldehyde starting material, methyl 4-formylbenzoate, can oxidize over time. The ammonia source, ammonium acetate, is hygroscopic and moisture can impede the reaction.

  • Side Reactions: Competing pathways, such as the self-condensation of glyoxal or Cannizzaro-type reactions involving the aldehyde, can consume starting materials.

  • Inefficient Purification: The product can be lost during workup and purification if the protocol is not optimized.

Q3: What are the critical parameters to control in a Radziszewski-type synthesis?

Success hinges on the careful control of three main parameters:

  • Stoichiometry: A molar excess of the ammonia source (ammonium acetate) is typically used to drive the reaction forward.[4]

  • Solvent: The choice of solvent is crucial. While alcohols like methanol or ethanol are common, they can solvate the ammonium acetate and reduce its reactivity.[5] Greener, high-boiling solvents like glycerol or the use of solvent-free conditions have shown promise in improving yields.[5][6]

  • Temperature & Reaction Time: These are interdependent. Higher temperatures can accelerate the reaction but may also promote side-product formation. Modern approaches using microwave or ultrasonic irradiation can dramatically reduce reaction times from hours to minutes and improve yields even at lower temperatures.[7][8]

Q4: How do I effectively purify the final product?

Purification typically involves a multi-step process. After the reaction is complete, a common procedure involves:

  • Aqueous Workup: Quenching the reaction mixture in water.

  • pH Adjustment: Carefully neutralizing the solution. The product may precipitate at a specific pH. This step also helps to remove unreacted acidic or basic starting materials.

  • Extraction: Extracting the product into an organic solvent like ethyl acetate.

  • Chromatography/Recrystallization: For high purity, column chromatography on silica gel is often necessary. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective.

Troubleshooting Guide: The Radziszewski Synthesis

This section provides a deeper dive into specific problems you may encounter and offers structured solutions.

Problem 1: Low or No Product Yield

The absence of the desired product or its formation in very low quantities is the most common failure mode.

G start Low / No Yield Observed reagents Step 1: Verify Reagent Integrity start->reagents reagent_q1 Aldehyde Fresh? reagents->reagent_q1 conditions Step 2: Assess Reaction Conditions cond_q1 Solvent Appropriate? conditions->cond_q1 workup Step 3: Analyze Workup & Purification workup_q1 Product Lost in Aqueous Layer? workup->workup_q1 reagent_q2 Ammonia Source Dry? reagent_q1->reagent_q2 Yes sol_reagent1 Solution: Use freshly purchased or distilled aldehyde. reagent_q1->sol_reagent1 No reagent_q2->conditions Yes sol_reagent2 Solution: Use fresh, dry ammonium acetate. Store in desiccator. reagent_q2->sol_reagent2 No cond_q2 Temp / Time Optimized? cond_q1->cond_q2 Yes sol_cond1 Solution: Screen alternative solvents (e.g., glycerol, DMF) or try solvent-free conditions. cond_q1->sol_cond1 No cond_q2->workup Yes sol_cond2 Solution: Consider microwave or ultrasound-assisted synthesis to reduce time and improve efficiency. cond_q2->sol_cond2 No sol_workup1 Solution: Check pH of aqueous phase. Perform test extractions before discarding any layers. workup_q1->sol_workup1 Yes

Caption: Troubleshooting Decision Tree for Low Yield.

  • Cause A: Inactive Reagents:

    • Methyl 4-formylbenzoate: Aldehydes are prone to air oxidation to the corresponding carboxylic acid (terephthalic acid monomethyl ester). This impurity will not participate in the imidazole ring formation.

    • Ammonium Acetate: This reagent is highly hygroscopic. Water can interfere with the condensation steps of the mechanism.

  • Cause B: Unfavorable Reaction Equilibrium:

    • The Debus-Radziszewski reaction involves a series of equilibria.[1] If the conditions (solvent, temperature) do not favor the final cyclization and aromatization steps, the reaction will stall at intermediate stages, leading to a complex mixture and low yield of the desired imidazole. Protic solvents like methanol can particularly hinder the reaction by solvating the ammonia source.[5]

  • Cause C: Thermal Degradation:

    • While heat is often required to drive the reaction, prolonged exposure to high temperatures (>120-140 °C) can lead to decomposition of the starting materials or the product, especially if acidic or basic impurities are present.

Problem 2: Complex Product Mixture & Purification Difficulties

Even when the reaction works, the crude product is often contaminated with side products and unreacted starting materials, making purification a significant challenge.

  • Terephthalic acid monomethyl ester: Arises from the oxidation of the starting aldehyde. It is an acidic impurity that can be removed with a mild basic wash (e.g., saturated NaHCO₃ solution) during the aqueous workup.

  • Glyoxal Self-Condensation Polymers: Glyoxal can polymerize under various conditions. This often results in an insoluble, tar-like material in the reaction flask.

  • Incompletely Cyclized Intermediates: The reaction proceeds through a diimine intermediate formed from glyoxal and ammonia.[1] This and other acyclic intermediates can persist if the final cyclization with the aldehyde is inefficient.

StepParameter to OptimizeRationale & Expert Advice
1. Aqueous Workup pH of Aqueous Phase The product has a basic imidazole nitrogen and a neutral ester. Unreacted aldehyde is neutral. Oxidized aldehyde is acidic. Adjusting the pH can selectively precipitate or solubilize components, simplifying the subsequent extraction.
2. Extraction Organic Solvent Choice Ethyl acetate is a common choice. If the product has limited solubility, consider dichloromethane or a mixture like EtOAc/THF. Perform multiple extractions to ensure complete recovery.
3. Chromatography Eluent System A gradient elution on silica gel is typically effective. Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. A common starting point is 70:30 Hexane:EtOAc. Adding a small amount of triethylamine (~0.5%) to the eluent can prevent tailing of the basic product on the acidic silica gel.
4. Recrystallization Solvent System Finding a good recrystallization solvent is key to obtaining high-purity material without chromatography. Screen solvents like ethanol, isopropanol, acetonitrile, and mixtures with water or anti-solvents like hexanes.

Validated Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis (Green Chemistry Approach)

This protocol is adapted from methodologies that leverage sonication to improve reaction efficiency and yield under milder conditions.[4][7]

Materials:

  • Methyl 4-formylbenzoate (1.0 mmol, 164.2 mg)

  • Glyoxal (40% solution in water, 1.1 mmol, ~0.16 mL)

  • Ammonium Acetate (3.0 mmol, 231.2 mg)

  • Methanol (5 mL)

  • Branson Ultrasonic Cleaner (or equivalent)

Procedure:

  • In a 25 mL thick-walled flask, dissolve methyl 4-formylbenzoate (1.0 mmol) and ammonium acetate (3.0 mmol) in methanol (3 mL).

  • Place the flask in an ultrasonic bath containing water at room temperature.

  • Turn on the sonicator. While sonicating, add the glyoxal solution (1.1 mmol) dropwise to the mixture over 5 minutes.

  • Continue sonication at room temperature for 60-90 minutes. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:EtOAc).

  • Once the reaction is complete, pour the mixture into 30 mL of cold water.

  • A precipitate should form. If not, adjust the pH to 7-8 with a dilute solution of sodium carbonate.

  • Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum.

  • Further purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography.

Protocol 2: Purification by Column Chromatography

Setup:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of Ethyl Acetate (EtOAc) in Hexane. A typical starting point is 20% EtOAc in Hexane, gradually increasing to 50-60% EtOAc. Adding 0.5% triethylamine (TEA) to the eluent mixture can improve peak shape.

Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc in Hexane). Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Adsorb the crude mixture onto a small amount of silica gel by concentrating the solution to dryness.

  • Carefully load the dried, product-adsorbed silica onto the top of the packed column.

  • Begin eluting the column with the mobile phase, starting with low polarity.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

The synthesis follows the general pathway of the Radziszewski reaction.

Sources

addressing solubility issues of methyl 4-(1H-imidazol-2-yl)benzoate in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for methyl 4-(1H-imidazol-2-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot solubility challenges encountered during biological assays. Low aqueous solubility is a frequent obstacle in drug discovery, leading to variable data, underestimated potency, and inaccurate structure-activity relationships (SAR).[1][2] This document provides both foundational knowledge and actionable protocols to ensure your experimental results are accurate and reproducible.

Compound Profile: Understanding this compound

To effectively troubleshoot solubility, we must first understand the physicochemical characteristics of the molecule. While extensive experimental data for this specific compound is not publicly available, we can predict its behavior based on its constituent functional groups: an ionizable imidazole ring and a nonpolar methyl benzoate moiety.

The structure contains features that both favor and oppose aqueous solubility. The imidazole ring is polar and, critically, basic.[3][4] Conversely, the methyl benzoate portion is hydrophobic and will drive the molecule out of an aqueous solution. This duality is the primary source of solubility challenges.

PropertyPredicted Value / CharacteristicImplication for Solubility
Molecular Structure C₁₁H₁₀N₂O₂Contains both hydrophobic (benzoate) and hydrophilic/ionizable (imidazole) groups.
Molecular Weight ~202.21 g/mol Relatively small, which is generally favorable for solubility.
pKa (Conjugate Acid) ~6.5 - 7.0 (Predicted for imidazole)The imidazole nitrogen is basic and can be protonated.[4] Solubility will be highly pH-dependent.[5][6][7]
Aqueous Solubility Low at neutral pH (e.g., pH 7.4)The uncharged form of the molecule is expected to be poorly soluble.
LogP (Lipophilicity) Moderately High (Predicted)The molecule has a tendency to partition into nonpolar environments over water.

Frequently Asked Questions (FAQs)

Q1: I'm starting my experiments. What is the best way to prepare a stock solution?

Answer: The industry-standard starting point for a compound with unknown solubility is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[1][8] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of organic molecules.[9] Preparing a concentrated stock (e.g., 10-20 mM) allows for minimal volumes to be added to your final assay, which is critical for minimizing solvent-induced artifacts.[10][11]

See Protocol 1 for a detailed, step-by-step guide to preparing a 10 mM stock solution. Always ensure your stock solution is fully dissolved and homogenous before aliquoting and storing.[12]

Q2: My compound precipitated when I diluted my DMSO stock into the aqueous assay buffer. Why did this happen and what should I do?

Answer: This is the most common solubility issue encountered in bioassays.[13][14] It occurs because while the compound is soluble in pure DMSO, its solubility in the final aqueous buffer is much lower. When you add the DMSO stock to the buffer, the DMSO concentration plummets, and the water molecules cannot keep the compound in solution, causing it to "crash out" or precipitate.[15] This leads to an actual test concentration that is far lower than your calculated nominal concentration, invalidating the results.[2]

To address this, you must work within the compound's kinetic aqueous solubility limit . Follow the workflow below to troubleshoot this issue.

G start Compound Precipitates in Aqueous Buffer q1 Is the 100% DMSO stock solution clear? start->q1 q2 What is the final DMSO concentration in the assay? q1->q2 Yes sol1 Action: Gently warm (37°C) and sonicate the stock vial. If it persists, remake stock. q1->sol1 No q3 Is the final compound concentration too high? q2->q3 q4 Can the assay tolerate a higher solvent percentage? q3->q4 No sol2 Action: Reduce the highest compound concentration and re-run the dilution series. q3->sol2 Yes q5 Have you tried alternative strategies? q4->q5 No sol3 Action: Increase final DMSO to 0.5% or 1% (max). Must run new solvent controls q4->sol3 Yes sol4 Action: Proceed to advanced solubilization methods (pH adjustment, co-solvents, cyclodextrins). q5->sol4

Caption: Troubleshooting workflow for compound precipitation.

Q3: Can I use pH to improve the solubility of my compound?

Answer: Yes, pH modification is a powerful strategy for ionizable compounds like this one.[16] The imidazole ring has a pKa of approximately 7, meaning it can accept a proton to become positively charged (protonated).[4] This charged species is significantly more soluble in water than the neutral form.[17]

By lowering the pH of your assay buffer to just below the pKa (e.g., pH 6.0-6.5), you can increase the proportion of the more soluble, protonated form of the molecule.[18][19]

Important Considerations:

  • Assay Compatibility: Ensure your target protein, enzyme, or cell line is stable and functional at the modified pH.

  • Buffer Capacity: The buffer must have sufficient capacity to maintain the target pH after the addition of the compound stock and other reagents.

Q4: My assay is sensitive to DMSO. What are my alternatives?

Answer: While DMSO is common, it can be toxic to some cell lines or interfere with certain assays, especially at concentrations above 0.5%.[20][21] If your system is sensitive, several alternative co-solvents can be tested.

Co-SolventMax Typical % in AssayProsCons
DMSO 0.1% - 1.0%Excellent solvating power for many compounds.[9]Can be cytotoxic; may interfere with some assays.[22]
Ethanol 0.1% - 1.0%Less toxic than DMSO for many cell lines.[23]Generally a weaker solvent than DMSO for complex molecules.
PEG 400 (Polyethylene Glycol)1.0% - 5.0%Low toxicity; can improve solubility of lipophilic compounds.[13]Can increase viscosity of the solution.
NMP (N-Methyl-2-pyrrolidone)< 1.0%Strong solvent, can be part of a co-solvent mixture.[9]Higher potential for toxicity; must be carefully validated.

Recommendation: Always perform a solvent tolerance study on your specific assay by running vehicle-only controls at various concentrations to identify the highest acceptable percentage that does not affect the biological outcome.[22]

Q5: I've tried co-solvents and pH adjustment, but I still have issues. What advanced strategies can I use?

Answer: When standard methods are insufficient, formulation excipients like cyclodextrins can be highly effective. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24] They can encapsulate the hydrophobic part of a drug molecule (the methyl benzoate moiety in this case), forming an "inclusion complex" that has significantly enhanced aqueous solubility.[25][26][27]

Commonly Used Cyclodextrins:

  • HP-β-CD (Hydroxypropyl-β-cyclodextrin): Widely used due to its high water solubility and low toxicity.[26]

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin): Also has excellent solubility and safety profiles.

This approach involves preparing the final compound solution in a buffer that already contains the cyclodextrin, allowing the complex to form before it is added to the assay.

Protocols & Workflows

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the standard procedure for preparing an accurate, high-concentration stock solution.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile-filtered DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

Procedure:

  • Calculate Required Mass: Use the formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 .

    • Example for 1 mL of 10 mM stock (MW = 202.21):

    • Mass (mg) = 0.010 mol/L * 0.001 L * 202.21 g/mol * 1000 = 2.02 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound onto a weigh boat. Be precise.[10]

  • Transfer: Carefully transfer the weighed powder into a sterile, appropriately sized vial.

  • Add Solvent: Add the calculated volume of 100% DMSO (e.g., 1 mL) to the vial.

  • Dissolve: Vortex the vial vigorously for 1-2 minutes. If solids remain, gently warm the solution to 30-37°C and/or place it in a sonicating water bath for 5-10 minutes.

  • Visual Inspection: Hold the vial against a dark background to confirm that all solid material has dissolved and the solution is clear and free of particulates. This step is critical.

  • Aliquot and Store: To avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate, aliquot the stock solution into smaller, single-use volumes.[12] Store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Aqueous Solubility Assessment

This quick test helps determine the approximate solubility limit in your final assay buffer before committing to a full experiment.

Procedure:

  • Prepare Buffer: Dispense 100 µL of your final aqueous assay buffer into several wells of a clear 96-well plate.

  • Create Serial Dilution: Prepare a serial 2-fold dilution of your compound's DMSO stock in 100% DMSO.

  • Spike into Buffer: Transfer 1 µL from each DMSO dilution into the corresponding wells of the buffer plate (this creates a 1:100 dilution with 1% final DMSO). Mix well.

  • Incubate: Let the plate sit at room temperature for 1-2 hours.

  • Visual Inspection: Place the plate on a plate reader or view it over a light box. The highest concentration that remains clear, without any visible precipitate or cloudiness, is your approximate kinetic solubility limit. Any concentrations showing haziness have exceeded this limit. Use concentrations at or below this limit for your main assay.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Semantic Scholar. [Link]

  • Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. [Link]

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • pH and solubility (video). Khan Academy. [Link]

  • Imidazole. Solubility of Things. [Link]

  • Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. ACS Publications. [Link]

  • How does pH affect solubility?. askIITians. [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. PubMed Central. [Link]

  • Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate. PubChem. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. [Link]

  • Best Practices For Stock Solutions. FasterCapital. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. PubMed Central. [Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Top Ten Tips for Making Stock Solutions. Bitesize Bio. [Link]

  • Imidazole. Wikipedia. [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PubMed. [Link]

  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. ResearchGate. [Link]

  • Methyl 4-(4-methyl-1H-imidazol-1-yl)benzoate. PubChem. [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. [Link]

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Technical Support Center: Enhancing the Experimental Stability of Methyl 4-(1H-imidazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for methyl 4-(1H-imidazol-2-yl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the stability and integrity of this compound throughout your experimental workflows. Here, we move beyond simple instructions to explain the chemical rationale behind our recommendations, empowering you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What is this compound and what are its primary stability concerns?

A1: this compound is a heterocyclic compound featuring a methyl ester functional group and an imidazole ring. This bifunctional nature makes it a versatile building block in medicinal chemistry and materials science. However, these same functional groups are the primary sources of its instability. The two main degradation pathways to be aware of are:

  • Hydrolysis of the methyl ester: The ester group is susceptible to cleavage in the presence of water, a reaction that is significantly accelerated by acidic or basic conditions, yielding methanol and 4-(1H-imidazol-2-yl)benzoic acid.[1][2]

  • Degradation of the imidazole ring: The imidazole moiety is prone to oxidation and photo-oxidation, especially when exposed to atmospheric oxygen, certain solvents, or light, particularly UV radiation.[3][4]

Q2: What is the expected shelf-life of solid this compound?

A2: When stored under optimal conditions, solid this compound is expected to be stable for an extended period. However, its stability is highly dependent on the storage environment. The table below provides estimated shelf-life under various conditions.

Storage ConditionTemperatureAtmosphereLight ConditionEstimated Shelf-Life
Optimal 2-8°CInert (Argon or Nitrogen)Dark (Amber vial)> 2 years
Standard Lab Room Temperature (~25°C)AirAmbient Light6-12 months
Sub-optimal > 30°CAirDirect Light< 3 months

Q3: What are the initial signs of degradation in solid or solution forms?

A3: Visual inspection can often provide the first clues of degradation. For the solid compound, look for a change in color from white/off-white to yellow or brown, and a change in texture, such as clumping, which may indicate moisture absorption. In solutions, the appearance of a yellow or brown tint, or the formation of a precipitate, suggests degradation has occurred. For confirmation, analytical techniques such as HPLC or NMR are necessary.

Q4: Which solvents are recommended for dissolving this compound?

A4: The choice of solvent is critical for maintaining the stability of the compound in solution. For short-term experimental use, high-purity, anhydrous solvents are recommended.

  • Good choices: Anhydrous Dimethyl Sulfoxide (DMSO), anhydrous N,N-Dimethylformamide (DMF), and anhydrous methanol.

  • Use with caution: Protic solvents like ethanol and water can participate in hydrolysis, so solutions in these solvents should be prepared fresh and used immediately.[5] Chlorinated solvents like dichloromethane and chloroform should be used with care as they can degrade to form acidic impurities.[6]

Part 2: Troubleshooting Common Stability Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during the use of this compound.

Issue 1: Inconsistent or Non-reproducible Experimental Results

You've run an assay multiple times, but the results are varying significantly. This could be due to the degradation of your compound.

Troubleshooting Workflow:

A Inconsistent Results B Check Age and Storage of Solid Compound A->B C Assess Purity of Solid by HPLC/NMR B->C D Is Purity >98%? C->D E Prepare Fresh Solution in Anhydrous Solvent D->E Yes K Solid Compound has Degraded; Obtain New Batch D->K No F Check Solvent Purity and Age E->F G Is Solvent Anhydrous and High-Purity? F->G H Re-run Experiment with Fresh Solution G->H Yes L Use Fresh, Anhydrous Solvent G->L No I Degradation in Solution is Likely H->I Results Still Inconsistent J Compound is Likely Stable; Investigate Other Experimental Parameters H->J Results are Now Consistent L->H

Caption: Troubleshooting workflow for inconsistent results.

Causality and Action:

  • Expertise & Experience: Inconsistent results are often the first sign that a reagent's integrity is compromised. Before questioning your assay, always validate your starting materials. The workflow above follows a logical progression, starting with the most likely and easiest-to-check source of error: the stability of the compound itself.

  • Trustworthiness: Each step provides a check. By analyzing the solid first, you establish a baseline of purity. If the solid is pure, any degradation is happening after dissolution. This systematic approach ensures you pinpoint the true source of the problem.

  • Authoritative Grounding: The stability of organic molecules can be affected by seemingly minor factors like solvent impurities. For instance, older bottles of solvents like THF can contain peroxides which can accelerate oxidation.[6]

Issue 2: Appearance of New Peaks in HPLC Chromatogram

You are analyzing your sample by reverse-phase HPLC and notice a new, more polar peak appearing over time, with a corresponding decrease in the area of the main peak.

Interpretation:

This is a classic sign of the hydrolysis of the methyl ester to the corresponding carboxylic acid. 4-(1H-imidazol-2-yl)benzoic acid is more polar than its methyl ester, and will thus have a shorter retention time on a C18 column.

Proposed Degradation Pathway:

Caption: Hydrolysis of this compound.

Confirmation and Solution:

  • Spike your sample: Synthesize or purchase a small amount of 4-(1H-imidazol-2-yl)benzoic acid and run an HPLC of a mixture of your degraded sample and this standard. If the new peak increases in size, you have confirmed its identity.

  • LC-MS analysis: Analyze your degraded sample by LC-MS. The mass of the new peak should correspond to the molecular weight of the carboxylic acid.

  • Solution: To prevent hydrolysis, ensure you are using anhydrous solvents and avoid acidic or basic conditions. If your experiment requires an aqueous buffer, prepare the solution of this compound in a small amount of anhydrous DMSO first, and then add it to the buffer immediately before use.

Issue 3: Broadening of Peaks in NMR Spectrum and Baseline Distortion

Your ¹H NMR spectrum shows broad peaks, especially for the imidazole protons, and the baseline is not flat.

Interpretation:

This can be indicative of the presence of paramagnetic species, which can form as a result of oxidation of the imidazole ring.[7] Trace metal impurities can also cause peak broadening.

Troubleshooting Steps:

  • Use a fresh, high-purity deuterated solvent. Older bottles of solvents like CDCl₃ can accumulate acidic impurities.

  • Add a small amount of a radical scavenger/antioxidant, such as butylated hydroxytoluene (BHT) or a few drops of a solution of ascorbic acid, to your NMR tube.[8][9] If the peaks sharpen, this suggests oxidative degradation is occurring.

  • Filter your NMR sample through a small plug of Celite or silica gel to remove any particulate matter or trace metal impurities.

Part 3: Recommended Protocols

Protocol 1: Long-Term Storage of Solid this compound

Objective: To ensure the long-term stability of the solid compound.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined cap

  • Argon or nitrogen gas supply

  • Parafilm

  • Refrigerator (2-8°C) or freezer (-20°C)

Procedure:

  • Place the solid compound in a clean, dry amber glass vial.

  • Flush the vial with a gentle stream of argon or nitrogen for 1-2 minutes to displace any air.

  • Quickly and tightly seal the vial with the PTFE-lined cap.

  • Wrap the cap and neck of the vial with Parafilm to provide an additional barrier against moisture and air.

  • Store the vial in a refrigerator at 2-8°C, or for very long-term storage, in a freezer at -20°C.

  • Before opening, allow the vial to warm to room temperature completely to prevent condensation of moisture onto the cold solid.

Protocol 2: Preparation and Short-Term Storage of Stock Solutions

Objective: To prepare a stock solution and minimize degradation during short-term storage.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • Micropipette

  • Sterile microcentrifuge tubes or amber glass vials

  • Argon or nitrogen gas (optional)

Procedure:

  • Dissolve the desired amount of this compound in anhydrous DMSO to make a concentrated stock solution (e.g., 10-50 mM).

  • Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials.

  • If possible, flush the headspace of each aliquot with argon or nitrogen before sealing.

  • Store the aliquots at -20°C or -80°C.

  • When needed, thaw a single aliquot and use it for your experiments. Avoid repeated freeze-thaw cycles.

Protocol 3: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its primary degradation product, 4-(1H-imidazol-2-yl)benzoic acid.

HPLC Parameters:

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmProvides good retention and separation of aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent ionization of the imidazole and carboxylic acid groups, leading to sharper peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 15 minutesA gradient is necessary to elute both the polar degradation product and the less polar parent compound in a reasonable time with good resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm or 280 nmAromatic compounds typically have strong absorbance at these wavelengths. Determine the optimal wavelength by running a UV scan of the compound.
Injection Volume 10 µLA standard injection volume.

Expected Elution Order:

  • 4-(1H-imidazol-2-yl)benzoic acid (more polar, shorter retention time)

  • This compound (less polar, longer retention time)

References

  • Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3147-3155. [Link]

  • Puglia, C., et al. (2005). Imidazole derivatives as antioxidants and selective inhibitors of nNOS. Naunyn-Schmiedeberg's Archives of Pharmacology, 372(1), 1-8. [Link]

  • Agilent Technologies. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Retrieved from [Link]

  • Smith, R. C., et al. (1987). Antioxidant properties of 2-imidazolones and 2-imidazolthiones. Biochemical Pharmacology, 36(9), 1457-1460. [Link]

  • Taylor & Francis Online. (2010). Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. Synthetic Communications. [Link]

  • NIH National Center for Biotechnology Information. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Retrieved from [Link]

  • Request PDF. (n.d.). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]

  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Photocyclization of diarylethenes: the effect of imidazole on the oxidative photodegradation process. Journal of Materials Chemistry A. [Link]

  • NIH National Center for Biotechnology Information. (2021). Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Investigation on the Properties of Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)Benzoate on Aluminum Corrosion in Acidic Environment. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • MedCrave. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Methyl 4-vinylbenzoate. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of phosphate-catalyzed hydrolysis of benzoate esters: Comparison with nucleophilic catalysis by imidazole and o-iodosobenzoate. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2015). Author Correction: Visible-light-driven Photocatalytic N-arylation of Imidazole Derivatives and Arylboronic Acids on Cu/graphene catalyst. Retrieved from [Link]

  • EJPMR. (n.d.). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.

Sources

overcoming resistance mechanisms to methyl 4-(1H-imidazol-2-yl)benzoate in cancer cells

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-(1H-imidazol-2-yl)benzoate (MIB)

A Guide for Researchers on Overcoming Acquired Resistance in Cancer Cells

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the experimental anti-cancer agent, this compound (MIB). This guide is designed for researchers, scientists, and drug development professionals who are investigating the efficacy of MIB and encountering challenges related to acquired drug resistance.

Given that MIB is a novel investigational compound, this document is built upon a hypothesized mechanism of action and established principles of drug resistance observed with analogous compounds, particularly those with imidazole structures that target critical signaling pathways.[1][2][3][4] We will operate under the assumption that MIB functions as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[5][6][7]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding MIB and the development of resistance.

Q1: What is the proposed mechanism of action for MIB?

A1: Based on its structural features, including the imidazole moiety, MIB is hypothesized to function as a small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway.[1][4] This pathway is a pivotal regulator of numerous cellular processes, and its hyperactivation is a common driver of tumorigenesis.[5][8] MIB is thought to interfere with key kinases in this cascade, leading to the suppression of cancer cell growth and proliferation.

Q2: We are observing a gradual decrease in the efficacy of MIB in our long-term cell culture experiments. What could be the reason?

A2: This is a classic presentation of acquired resistance. Cancer cells can adapt to therapeutic pressure through various mechanisms.[9][10] These can include genetic mutations in the drug's target, activation of alternative "bypass" signaling pathways, or increased expression of drug efflux pumps that actively remove MIB from the cell.[10][11]

Q3: What are the first steps we should take to confirm that our cell line has developed resistance to MIB?

A3: The first step is to quantitatively confirm the shift in sensitivity. This is achieved by performing a dose-response assay (e.g., MTT or CellTiter-Glo®) to compare the IC50 (half-maximal inhibitory concentration) value of your suspected resistant cell line to the original, sensitive parental cell line. A significant increase in the IC50 value is a clear indicator of resistance. It is also crucial to ensure the identity and purity of your cell lines through regular authentication.[12][13][14]

Q4: Is it possible that the MIB compound itself is unstable in our experimental setup?

A4: Yes, compound instability can mimic resistance by reducing the effective concentration. Always prepare fresh stock solutions of MIB and protect them from light and excessive temperature fluctuations. It is also advisable to confirm the stability of MIB in your specific cell culture medium over the time course of your experiment.

Part 2: Troubleshooting Guides for Specific Experimental Issues

This section provides in-depth, Q&A-formatted guides to troubleshoot common experimental hurdles.

Guide 1: Inconsistent IC50 Values and Assay Variability

Problem: "Our IC50 values for MIB are inconsistent between experiments, even with the same cell line. How can we improve reproducibility?"

This is a frequent challenge in drug sensitivity screening. Several factors can contribute to this variability.[15][16][17][18]

Possible Cause Troubleshooting Step & Scientific Rationale
Cell Line Integrity Authenticate your cell lines. Use Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.[12][13][14] Genetic drift can occur over time with continuous passaging, altering the phenotype. Test for Mycoplasma. This common contamination can significantly alter cellular metabolism and drug response.[14]
Experimental Conditions Standardize cell seeding density. Cell density affects growth rate and drug sensitivity.[15][19] Ensure you are seeding the same number of viable cells for each experiment. Monitor passage number. Use cells within a consistent, low passage number range, as high passage numbers can lead to phenotypic changes.
Assay Protocol Check drug solubility and stability. Ensure MIB is fully dissolved and stable in your culture medium for the duration of the assay. Precipitation will lead to a lower effective concentration. Optimize incubation time. The duration of drug exposure can significantly impact the IC50 value.[20] Ensure this is consistent.
Data Analysis Use a robust curve-fitting model. Utilize a non-linear regression model (e.g., four-parameter logistic) to calculate the IC50 from your dose-response data. Ensure your data points cover the full range of the curve.
Guide 2: Investigating Potential Resistance Mechanisms

Once you have confirmed a stable resistance phenotype, the next step is to elucidate the underlying mechanism.

Question: "Our MIB-resistant cell line shows a >10-fold increase in IC50. Where do we start looking for the cause?"

A logical approach is to investigate the most common mechanisms of drug resistance systematically.[9][11][21]

G cluster_0 Initial Observation cluster_1 Level 1 Investigation: Drug Accumulation cluster_2 Level 2 Investigation: Target Engagement cluster_3 Level 3 Investigation: Pathway Reactivation Obs Increased IC50 of MIB in Resistant Cell Line Efflux Is MIB being pumped out? Obs->Efflux Hypothesis 1 Target Is the target protein mutated or expression altered? Obs->Target Hypothesis 2 Bypass Are alternative survival pathways activated? Obs->Bypass Hypothesis 3 Exp1 Efflux Pump Assay (e.g., Rhodamine 123) Efflux->Exp1 Uptake Is MIB uptake reduced? Exp2 Western Blot for Target Expression Target->Exp2 Exp3 Target Gene Sequencing Target->Exp3 Exp4 Phospho-Kinase Array Bypass->Exp4 Exp5 Western Blot for Bypass Pathway Proteins Bypass->Exp5

1. Is the drug being actively removed from the cell? (Drug Efflux)

  • Rationale: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), is a very common mechanism of multidrug resistance.[10][22] These pumps use ATP to expel a wide range of compounds from the cell, lowering the intracellular concentration below the therapeutic threshold.

  • Experiment: Perform a Rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate for P-gp. If your resistant cells accumulate less Rhodamine 123 than the sensitive parental cells, it suggests increased P-gp activity. This effect should be reversible by a known P-gp inhibitor like Verapamil.[19][23]

2. Has the drug target been altered? (Target Modification)

  • Rationale: Since MIB is hypothesized to target the PI3K/Akt/mTOR pathway, resistance can arise from mutations in the drug-binding site of a target kinase (e.g., PIK3CA, Akt, mTOR) that prevent MIB from binding effectively.[8][10] Alternatively, the cells might upregulate the expression of the target protein to overcome the inhibitory effect.

  • Experiment:

    • Western Blot: Compare the total and phosphorylated levels of key pathway proteins (PI3K, Akt, mTOR, and downstream effectors like S6K and 4E-BP1) in sensitive vs. resistant cells, both with and without MIB treatment. A lack of inhibition of phosphorylation in the resistant line suggests a target engagement issue.[24]

    • Gene Sequencing: Sequence the key kinase domains of PIK3CA, AKT1/2/3, and MTOR in your resistant cell line to identify potential mutations.

3. Are the cells activating a "bypass" pathway? (Signaling Rewiring)

  • Rationale: Cancer cells can achieve resistance by activating parallel survival pathways to compensate for the inhibition of the PI3K/Akt/mTOR pathway.[8][10] For example, upregulation of the MAPK/ERK pathway can provide an alternative route for growth signals.

  • Experiment: Use a phospho-kinase antibody array to get a broad overview of changes in signaling pathways between your sensitive and resistant lines. Follow up with Western blots to confirm the activation of specific bypass pathways (e.g., by checking p-ERK, p-STAT3 levels).

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K MAPK MAPK/ERK Pathway RTK->MAPK Akt Akt PI3K->Akt mTOR mTORC1 Akt->mTOR Growth Cell Growth & Survival mTOR->Growth MIB MIB MIB->PI3K MAPK->Growth Resistance Resistance MAPK->Resistance

Part 3: Key Experimental Protocols

Protocol 1: P-glycoprotein (P-gp) Functional Assay using Rhodamine 123

Objective: To assess the functional activity of P-gp mediated drug efflux in MIB-resistant vs. sensitive cells.

Methodology:

  • Cell Seeding: Seed both sensitive (parental) and MIB-resistant cells in a 96-well black, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment Groups:

    • Negative Control (Basal fluorescence)

    • Rhodamine 123 only

    • Rhodamine 123 + MIB

    • Rhodamine 123 + Verapamil (Positive control inhibitor)

  • Rhodamine 123 Loading: Wash cells with warm PBS. Add culture medium containing 1-5 µM Rhodamine 123 (concentration should be optimized) to all wells except the negative control. Incubate for 30-60 minutes at 37°C.

  • Efflux Period: Remove the Rhodamine 123 solution. Add fresh, pre-warmed culture medium (containing MIB or Verapamil for the respective treatment groups) and incubate for 1-2 hours at 37°C to allow for efflux.

  • Fluorescence Measurement: Wash cells with cold PBS. Add PBS to all wells. Measure the intracellular fluorescence using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis: Normalize the fluorescence readings to cell number if necessary (e.g., using a CyQUANT™ assay). Compare the fluorescence intensity. A lower signal in resistant cells compared to sensitive cells, which is restored by Verapamil, indicates P-gp hyperactivity.[19][23]

Protocol 2: Western Blot for PI3K/Akt/mTOR Pathway Activation

Objective: To determine if MIB fails to inhibit its target pathway in resistant cells.

Methodology:

  • Cell Treatment: Seed sensitive and resistant cells. Once they reach ~70-80% confluency, treat them with either DMSO (vehicle control) or MIB at 1x and 5x the IC50 of the sensitive line for 2-4 hours.

  • Protein Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST). Incubate overnight at 4°C with primary antibodies. Recommended antibodies are listed in the table below.

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels. A lack of decrease in the p-Akt/Akt or p-S6K/S6K ratio in resistant cells upon MIB treatment indicates a failure of target engagement.

Target Protein Phosphorylation Site Typical Antibody Dilution
AktSer4731:1000
S6 Ribosomal ProteinSer235/2361:1000
4E-BP1Thr37/461:1000
GAPDH/β-ActinN/A (Loading Control)1:5000

References

  • Canary Onco. (n.d.). Mechanisms of Cancer Drug Resistance. Retrieved from [Link]

  • Vasan, N., Baselga, J., & Hyman, D. M. (2019). A view on drug resistance in cancer.
  • Cell Culture Company, LLC. (2024). Cell Line Authentication Methods: Ensuring Research Integrity. Retrieved from [Link]

  • Bukowski, K., Kciuk, M., & Kontek, R. (2020). Mechanisms of multidrug resistance in cancer chemotherapy. International Journal of Molecular Sciences, 21(9), 3233.
  • Giddings, E. L., & Champagne, D. P. (2021). Mechanisms of Drug Resistance in Cancer Cells: A Chemical Perspective.
  • Ahmad, I., et al. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Molecules, 28(15), 5829.
  • Tew, K. D. (2022).
  • Atlantis Bioscience. (2024). Steps to Validate a New Cell Line for Research Use. Retrieved from [Link]

  • Vasan, N., Razavi, P., Johnson, J. L., et al. (2019). Double PIK3CA mutations in cis increase oncogenicity and sensitivity to PI3Kα inhibitors. Science, 366(6466), 714-723.
  • Cell Culture Dish. (2025). Best Practices for Cell Line Authentication. Retrieved from [Link]

  • Geraghty, R. J., et al. (2014). Guidelines for the use of cell lines in biomedical research. British Journal of Cancer, 111(6), 1021-1046.
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.
  • Hanker, A. B., Kaklamani, V., & Arteaga, C. L. (2019). A Review of the Rationale for Targeting the PI3K/Akt/mTOR Pathway in Breast Cancer. Cancer Discovery, 9(12), 1682-1696.
  • Massacesi, C., et al. (2025).
  • Cooper, J. E., et al. (2022). Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity. ASSAY and Drug Development Technologies, 20(2), 59-66.
  • Sharma, A., et al. (2022). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Pharmaceuticals, 15(3), 325.
  • City of Hope. (2025). What Causes Cancer Drug Resistance and What Can Be Done? Retrieved from [Link]

  • The Institute of Cancer Research. (2014). Hitting the right target – validating new approaches for innovative cancer drugs. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Viveiros, M., Martins, M., & Amaral, L. (2012). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. Current Drug Targets, 13(5), 675-683.
  • Alfa Cytology. (n.d.). Target Validation for Cancer Therapy. Retrieved from [Link]

  • Onco'Zine. (2010). Cancer Tutorial: Introduction to Drug Resistance. Retrieved from [Link]

  • Hope and Healing Cancer Services. (2025). Understanding Drug Resistance in Cancer Treatments. Retrieved from [Link]

  • Wang, P., et al. (2019). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 10(42), 4323–4337.
  • Reddit. (2021). Who else is struggling with getting reproducible IC50 curves for cancer cells? Retrieved from [Link]

  • ResearchGate. (2025). Can IC50 value change for a drug for different experiments using same cell line? Retrieved from [Link]

  • Viveiros, M., Martins, M., & Amaral, L. (2012). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. Current Drug Targets, 13(5), 675-683.
  • Verma, A., et al. (2020). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 12(1), 69-92.
  • Vasta, J. D., & Robers, M. B. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 15(3), 576-586.
  • Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(5), 1435.
  • Witek, K., et al. (2020). Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS. International Journal of Molecular Sciences, 21(18), 6921.
  • Jeon, J., et al. (2021). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 16(11), 1265-1277.
  • Jeon, J., et al. (2014). A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. Genome Medicine, 6(7), 57.
  • Ciolkowski, M., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceutics, 15(5), 1348.
  • ResearchGate. (2016). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. Retrieved from [Link]

  • Tsoumanis, A., et al. (2025). Identification of Compounds With Potential Dual Inhibitory Activity Against Drug Efflux Pumps in Resistant Cancer Cells and Bacteria: Protocol for a Systematic Review. JMIR Research Protocols, 14, e59483.
  • Kamal, A., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(23), 37096-37109.
  • Stankovic, T., et al. (2022). Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. International Journal of Molecular Sciences, 23(21), 13204.

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Technical Support Center: Refining Experimental Conditions for Corrosion Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Corrosion Inhibition Studies. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of corrosion experiments. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into refining your experimental conditions. Our goal is to empower you with the knowledge to design robust, reproducible, and reliable studies by understanding the "why" behind every step.

This center is structured to address challenges as they arise in your workflow, from initial setup to data interpretation. We will explore common pitfalls and provide actionable solutions grounded in established scientific principles and industry standards.

Part 1: Foundational Experimental Parameters - The Root of Reproducibility

Before initiating any corrosion measurement, the integrity of your experiment is predetermined by the careful preparation of your materials and environment. Overlooking these foundational steps is a primary source of inconsistent and unreliable data.

Frequently Asked Questions (FAQs): Pre-Experiment Setup

Q1: My weight loss measurements are highly variable between identical experiments. What could be the cause?

A1: High variability in weight loss measurements often points to inconsistencies in coupon preparation and handling. The initial state of the metal surface can significantly impact the inhibitor's performance and the reproducibility of your tests.[1] Key factors to control include:

  • Surface Finish: The method of preparation, whether it's blasting with glass beads, sanding with abrasive belts, or grinding, creates a specific surface topography.[2] A consistent surface finish must be used for all samples in a study to ensure comparable results.

  • Cleaning: It is critical to remove any contaminants like oil, grease, or dirt before weighing and exposing the coupon.[2][3] Standard practices for cleaning are detailed in ASTM G1.[4]

  • Coupon Positioning: The orientation of the coupon relative to the flow of the corrosive medium can affect the corrosion rate. Whenever possible, coupons should be positioned to mimic the real-world application.[2] Using duplicate or multi-replicate coupon samples is also a good practice to account for uncontrollable factors.[2]

Q2: How do I select the most appropriate corrosive medium for my inhibitor study?

A2: The choice of corrosive medium is critical and should be guided by the intended application of the inhibitor. The goal is to simulate the service environment as closely as possible. Consider the following factors:

  • Chemical Composition: The concentration of corrosive species (e.g., chlorides, H₂S, CO₂), pH, and the presence of other ions can dramatically influence the corrosion rate and the inhibitor's effectiveness.[5][6]

  • Temperature and Pressure: These parameters can alter reaction kinetics and the stability of the inhibitor. Tests should be conducted under conditions that reflect the operational environment.[6][7]

  • Flow Conditions: In dynamic systems, the flow regime (laminar vs. turbulent) affects the transport of corrosive species and the stability of the inhibitor film. Rotating cylinder electrode (RCE) or flow loop tests can be used to simulate these conditions.[8][9]

Q3: What are the essential standards for metal surface preparation before corrosion testing?

A3: Proper surface preparation is fundamental to achieving reliable and reproducible results. The objective is to remove contaminants and create a uniform surface.[3] Several standards provide guidelines for surface preparation, with the most widely recognized being those from ISO, SSPC (The Society for Protective Coatings), and NACE International (now part of AMPP).

  • ISO 8501: This standard provides visual assessment criteria for the cleanliness of steel substrates.[10]

  • SSPC/NACE Joint Standards: These standards define different levels of surface cleanliness, such as "White Metal Blast Cleaning" (SSPC-SP 5/NACE No. 1) and "Near-White Metal Blast Cleaning" (SSPC-SP 10/NACE No. 2).[11]

Standard Description Common Application
SSPC-SP 1 Solvent CleaningRemoval of oil, grease, and other soluble contaminants.[11]
SSPC-SP 2 Hand Tool CleaningRemoval of loose rust, mill scale, and paint.[11]
SSPC-SP 3 Power Tool CleaningMore aggressive removal of loose contaminants than hand tools.[11]
SSPC-SP 5/NACE No. 1 White Metal Blast CleaningComplete removal of all visible contaminants, resulting in a uniform metallic appearance.[11]
SSPC-SP 10/NACE No. 2 Near-White Metal Blast CleaningRemoval of at least 95% of visible contaminants.[11]

Part 2: Troubleshooting Electrochemical Techniques

Electrochemical methods offer rapid and sensitive ways to evaluate corrosion inhibitors. However, they are susceptible to a variety of artifacts and errors if not performed correctly.

Workflow for Diagnosing Noisy or Inconsistent Electrochemical Data

G cluster_setup Physical Setup Checks cluster_params Parameter Review start Noisy/Inconsistent Data check_setup Check Physical Setup start->check_setup check_params Review Experimental Parameters check_setup->check_params Setup OK ref_electrode Reference Electrode: Clogged junction? Bubbles? check_setup->ref_electrode check_surface Examine Electrode Surface check_params->check_surface Parameters Correct scan_rate Scan Rate Too High? check_params->scan_rate data_analysis Re-evaluate Data Analysis check_surface->data_analysis Surface OK consult Consult Literature/Expert data_analysis->consult Analysis Validated connections Loose Connections? ref_electrode->connections cell_geometry Consistent Electrode Spacing? connections->cell_geometry potential_range Inappropriate Potential Range? scan_rate->potential_range ocp_stability Insufficient OCP Stabilization Time? potential_range->ocp_stability

Sources

Technical Support Center: Enhancing the Antimicrobial Potency of Methyl 4-(1H-imidazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research on methyl 4-(1H-imidazol-2-yl)benzoate. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working to unlock the full antimicrobial potential of this imidazole scaffold. Here, we move beyond basic protocols to address the nuanced challenges you may encounter, providing troubleshooting guides, in-depth FAQs, and validated experimental workflows to ensure the integrity and success of your projects.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the strategic approach to enhancing the antimicrobial activity of this compound.

Q1: What is the baseline antimicrobial potential of the this compound scaffold?

A1: The imidazole ring is a well-established pharmacophore in numerous antimicrobial agents.[1][2][3] Its unique five-membered aromatic structure, containing two nitrogen atoms, allows it to interact with various biological macromolecules, often through mechanisms like enzyme inhibition or disruption of cell membranes.[2][3] Specifically, imidazole derivatives have shown broad-spectrum activity against bacteria and fungi.[1][4] The core structure of this compound serves as a promising starting point for developing more potent analogues.

Q2: What are the primary molecular sites on this compound for chemical modification?

A2: There are three primary sites for modification on your parent compound:

  • The Imidazole Nitrogen (N-1): The secondary amine in the imidazole ring is a prime target for substitution, such as alkylation or arylation. This can significantly alter the compound's lipophilicity and steric profile, which is crucial for cell membrane penetration and target binding.[4][5]

  • The Methyl Ester Group: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, hydrazides, or other esters. These modifications introduce new hydrogen bonding capabilities and can dramatically influence the compound's solubility and interaction with biological targets.

  • The Phenyl Ring: While synthetically more challenging, substitution on the phenyl ring (e.g., addition of halogens, nitro, or alkyl groups) can modulate the electronic properties of the entire molecule, impacting its target affinity and pharmacokinetic properties.

Q3: What is the general mechanism of action for imidazole-based antimicrobials?

A3: The mechanism can be diverse depending on the specific derivative and microbial target.[1][2] For antifungal imidazoles, a common mechanism is the inhibition of the enzyme lanosterol 14α-demethylase, which is critical for ergosterol biosynthesis in fungal cell membranes.[3] In bacteria, imidazole derivatives can act by disrupting cell membrane integrity, inhibiting DNA gyrase, or interfering with other essential enzymes.[1][3] Your research should aim to elucidate the specific mechanism of your novel compounds.

Q4: Should I focus on developing a bacteriostatic or bactericidal agent?

A4: The choice depends on the intended clinical application. A bacteriostatic agent inhibits bacterial growth, while a bactericidal agent actively kills the bacteria.[6] Minimum Inhibitory Concentration (MIC) assays will determine bacteriostatic activity, while Minimum Bactericidal Concentration (MBC) assays are required to confirm bactericidal effects.[6][7][8] For severe, life-threatening infections, a bactericidal agent is often preferred. It is essential to perform both MIC and MBC tests to fully characterize your compounds' activity profile.[9]

Part 2: Troubleshooting Guides for Experimental Workflows

This section provides solutions to specific problems you might encounter during your experiments, framed in a direct question-and-answer format.

A. Synthesis and Chemical Modification

Q: My N-alkylation reaction on the imidazole ring is resulting in a low yield and multiple byproducts. What's going wrong?

A: This is a common issue often related to the reaction conditions and the basicity of the imidazole nitrogen.

  • Probable Cause 1: Competing N-alkylation. The imidazole ring has two nitrogen atoms. While N-1 is typically the site of substitution, reaction conditions can sometimes lead to alkylation at N-3, or quaternization if an excess of alkylating agent is used, forming an imidazolium salt.[4]

  • Probable Cause 2: Inappropriate Base. The choice and stoichiometry of the base are critical. A base that is too strong can deprotonate other sites on the molecule, while a base that is too weak will not efficiently deprotonate the imidazole N-H, leading to a sluggish or incomplete reaction.

  • Solution Workflow:

    • Base Selection: Start with a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or acetonitrile. Use 1.1-1.2 equivalents of the base.

    • Control Stoichiometry: Use a precise 1.0-1.1 equivalents of your alkylating agent (e.g., alkyl halide). Adding a large excess can promote polysubstitution.

    • Temperature Control: Run the reaction at room temperature initially. If it is too slow, gently heat to 40-60°C. High temperatures can often lead to byproduct formation.

    • Characterization: Use ¹H NMR to confirm the site of substitution. Alkylation at N-1 will result in characteristic shifts of the imidazole protons.

Q: I'm struggling to hydrolyze the methyl ester to the carboxylic acid without degrading the imidazole ring. How can I achieve this selectively?

A: The imidazole ring can be sensitive to harsh acidic or basic conditions, especially at high temperatures.

  • Probable Cause: Reaction Conditions are too harsh. Standard ester hydrolysis conditions using strong NaOH or HCl at reflux can lead to ring-opening or other degradation pathways for the imidazole moiety.

  • Solution Workflow:

    • Mild Basic Hydrolysis: Use lithium hydroxide (LiOH) in a mixture of THF and water at room temperature. LiOH is a milder base and can often achieve hydrolysis without affecting the heterocyclic ring. Monitor the reaction closely by TLC.

    • Enzymatic Hydrolysis: Consider using a lipase enzyme for a highly selective and mild hydrolysis. This method works under neutral pH and at room temperature, preserving sensitive functional groups.

    • Protection Strategy: If mild conditions fail, consider protecting the imidazole ring first, though this adds steps to your synthesis.

B. Antimicrobial Susceptibility Testing

Q: My Minimum Inhibitory Concentration (MIC) results for the same compound are inconsistent across different experimental runs. What is causing this variability?

A: Reproducibility is paramount in antimicrobial testing. Inconsistent MIC values typically point to variations in experimental parameters.[7]

  • Probable Cause 1: Inoculum Size Variation. The final concentration of bacteria in the wells is critical. An inoculum that is too high will require more compound to inhibit, artificially inflating the MIC. An inoculum that is too low can lead to falsely low MIC values.[7]

  • Probable Cause 2: Media Composition. The type and composition of the growth media can affect both bacterial growth and the activity of your compound.[7] For example, the efficacy of some compounds can be pH-dependent.[10]

  • Probable Cause 3: Compound Solubility. If your compound precipitates in the testing medium, its effective concentration is reduced, leading to inaccurate and variable results.

  • Troubleshooting Checklist:

    • Standardize Inoculum Preparation: Always prepare your bacterial suspension to a 0.5 McFarland standard and then dilute it according to CLSI (Clinical and Laboratory Standards Institute) or EUCAST guidelines to achieve the target final concentration (typically 5 x 10⁵ CFU/mL).[11][12][13]

    • Use Quality-Controlled Media: Use standardized media like Mueller-Hinton Broth (MHB) for non-fastidious bacteria.[11] Ensure the pH is correct and consistent for each batch.

    • Check Compound Solubility: Before the assay, visually inspect your compound's stock solution and its dilutions in the test medium. If you see precipitation, you may need to use a co-solvent like DMSO (typically ≤1% final concentration) to maintain solubility.[14] Always run a solvent toxicity control.

    • Include Quality Control (QC) Strains: Always run a QC strain with a known MIC range for your control antibiotic (e.g., E. coli ATCC 25922).[7] If the QC strain's MIC is out of the acceptable range, the entire batch of results is invalid.[11]

Q: I'm observing growth in my positive control wells, but the MIC values for my test compounds are unexpectedly high or show no activity. What should I investigate?

A: This scenario suggests that while the bacteria are viable, your compound may be inactive under the assay conditions or inherently inactive.

  • Probable Cause 1: Compound Instability. Your compound might be degrading in the aqueous, neutral pH environment of the culture medium during the 18-24 hour incubation period.

  • Probable Cause 2: Binding to Plasticware. Lipophilic compounds can sometimes adsorb to the surface of the plastic 96-well plates, reducing the effective concentration available to act on the bacteria.

  • Probable Cause 3: Intrinsic Resistance. The selected microorganisms may possess intrinsic resistance mechanisms (e.g., efflux pumps, enzymatic degradation) that render your compound ineffective.[15]

  • Solution Workflow:

    • Assess Compound Stability: Use HPLC or LC-MS to analyze the concentration of your compound in the broth at the beginning (T=0) and end (T=24h) of the incubation period. This will confirm if degradation is occurring.

    • Test a Broader Panel of Microbes: Screen your compounds against a diverse panel of microorganisms, including both Gram-positive and Gram-negative bacteria, and potentially some fungal strains.[3] This will help identify if the compound has a narrow spectrum of activity.

    • Perform a Mechanism of Action Study: If you have a hit, even a weak one, begin preliminary mechanism of action studies. For example, a membrane disruption assay can quickly indicate if your compound is acting on the cell envelope.

Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for core experiments in your research workflow.

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a standard method for adding an alkyl chain to the N-1 position of the imidazole ring, a common strategy to increase lipophilicity.

  • Reagents and Materials:

    • This compound

    • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, TLC plates

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 20 minutes.

    • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress using TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). If the reaction is slow, it can be gently heated to 50°C.

    • Once the starting material is consumed (typically 4-12 hours), quench the reaction by adding water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][12]

  • Materials:

    • Test compounds and control antibiotic (e.g., ciprofloxacin)

    • Sterile 96-well flat-bottom microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (MHB)

    • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

    • 0.5 McFarland turbidity standard

    • Sterile saline or phosphate-buffered saline (PBS)

    • Spectrophotometer

  • Procedure:

    • Inoculum Preparation: From an overnight culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Inoculum Dilution: Within 15 minutes of standardization, dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. This usually requires a 1:150 dilution followed by a 1:2 dilution in the plate.

    • Compound Preparation: Prepare a stock solution of your test compound in DMSO. Perform a serial two-fold dilution of your compound in MHB directly in the 96-well plate. For example, add 100 µL of MHB to wells 2-10. Add 200 µL of your starting drug concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding 100 µL from well 10. This leaves 100 µL in each well.

    • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (wells 1-11). This brings the final volume to 200 µL and halves the drug concentration.

    • Controls:

      • Growth Control (Positive Control): Well 11 should contain 100 µL of MHB and 100 µL of inoculum (no drug).

      • Sterility Control (Negative Control): Well 12 should contain 200 µL of MHB only (no drug, no bacteria).

    • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours in ambient air.

    • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[9][12]

Part 4: Visualizing Workflows and Data

Data Presentation: Hypothetical MIC Data

Summarizing your screening results in a clear table is crucial for identifying promising candidates and understanding structure-activity relationships.

Compound IDModificationR¹ GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent None-H128>256
Analog-01 N-Alkylation-CH₃64128
Analog-02 N-Alkylation-CH₂CH₃3264
Analog-03 N-Alkylation-Benzyl1632
Analog-04 Amidation-NH-Propyl64128
Ciprofloxacin ControlN/A0.50.25

Table 1: Example MIC data showing how modifications to the parent compound can improve antimicrobial potency. This data is for illustrative purposes only.

Experimental and Logic Diagrams (Graphviz)

Visualizing complex workflows and mechanisms can clarify strategic thinking and experimental design.

Potency_Enhancement_Workflow cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Hit Validation & Troubleshooting cluster_2 Phase 3: Lead Optimization Parent Parent Compound This compound Library Create Focused Library (N-Alkylation, Amidation) Parent->Library SAR-guided Modification Screen Primary MIC Screening (Gram+, Gram-) Library->Screen Hit Identify 'Hits' (e.g., MIC < 32 µg/mL) Screen->Hit Solubility Check Solubility & Stability Hit->Solubility MBC Perform MBC Assay (Bactericidal vs. Static) Hit->MBC Lead Select Lead Compound(s) MBC->Lead Toxicity Cytotoxicity Assay (e.g., against HeLa cells) Lead->Toxicity MOA Mechanism of Action Studies Lead->MOA Mechanism_of_Action Compound Imidazole Derivative Membrane Bacterial Cell Membrane Compound->Membrane intercalates Enzyme Essential Enzyme (e.g., DNA Gyrase) Compound->Enzyme binds to active site Disruption Membrane Disruption & Leakage Membrane->Disruption Inhibition Enzyme Inhibition Enzyme->Inhibition DNA DNA Replication Death Bacterial Cell Death DNA->Death prevents Disruption->Death Inhibition->DNA blocks

Caption: Hypothesized antimicrobial mechanisms of action.

References

  • Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research.
  • Shalmali, N., Ali, M. R., & Jain, S. (2017). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.
  • National Committee for Clinical Laboratory Standards. (2003). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Sixth Edition.
  • World Organisation for Animal Health (OIE). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015).
  • Shorvon, S. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
  • Khattab, M. I. (2020). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.
  • Gao, F., et al. (2021). Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aeruginosa.
  • Public Health England. (2018). UK Standards for Microbiology Investigations: Antimicrobial Susceptibility Testing.
  • Microbe Investigations AG. (2024). MIC and MBC testing tips to ensure reproducibility of results.
  • American Society for Microbiology. (2018). Antimicrobial Susceptibility Testing Protocols.
  • Microbe Investigations AG. (2024). Integrating Bioinformatics with MIC and MBC Testing for Enhanced Drug Development.
  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
  • Benchchem. (n.d.). Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)
  • ResearchGate. (n.d.). Synthesis of methyl 4-(((1-H benzo [d] imidazole-2-yl) methyl) thio) methyl)
  • Microbe Investigations AG. (2024). Antibacterial Drug Development: Overcoming Common Challenges.
  • National Center for Biotechnology Information. (n.d.). Methyl 4-(1H-benzimidazol-2-yl)
  • IFSCC. (n.d.).
  • International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL)
  • ResearchGate. (2024).
  • Gaikwad, V. (2017). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. International Journal of Pharmaceutical Sciences and Research.
  • Benchchem. (n.d.). Comparative Efficacy of Benzoate Esters as Antimicrobial Agents: A Research Guide.
  • Emery Pharma. (2016).
  • Google Patents. (n.d.). Method of enhancing the antimicrobial properties of antibacterial antibiotics to massively control and prevent bacterial, fungal, and viral diseases in plants.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Sigma-Aldrich. (n.d.). Methyl 4-(1H-imidazol-1-yl)
  • ResearchGate. (2024). Investigation on the Properties of Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)Benzoate on Aluminum Corrosion in Acidic Environment.
  • Johns Hopkins Medicine. (n.d.). Troubleshooting Guide.
  • ACS Publications. (2023). Small-Molecule Antibiotic Drug Development: Need and Challenges.
  • National Academies of Sciences, Engineering, and Medicine. (2012).
  • Benchchem. (n.d.). Methyl 4-(1H-benzo[d]imidazol-2-yl)
  • Blog. (2025).
  • YouTube. (2020). Clinical development of antimicrobials – Phase 1 development challenges.
  • MDPI. (2020). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents.
  • PubMed. (1990). Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine.
  • Santa Cruz Biotechnology. (n.d.). Methyl 4-(1H-imidazol-1-yl)
  • Fisher Scientific. (n.d.). Methyl 4-((1h-imidazol-1-yl)methyl)
  • Semantic Scholar. (n.d.).
  • MDPI. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.

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Validation & Comparative

A Comparative Framework for Evaluating Novel Tyrosine Kinase Inhibitors: A Case Study of Methyl 4-(1H-imidazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Tyrosine Kinases in Oncology

Tyrosine kinases are a class of enzymes that serve as critical mediators in intracellular signaling pathways, regulating fundamental cellular processes such as growth, proliferation, differentiation, and survival.[1][2] In many forms of cancer, these kinases become constitutively active due to genetic mutations, leading to uncontrolled cell growth and tumor progression.[3][4] The discovery of the Bcr-Abl fusion protein in Chronic Myeloid Leukemia (CML), a constitutively active tyrosine kinase, and the subsequent development of targeted Tyrosine Kinase Inhibitors (TKIs) like imatinib, revolutionized cancer therapy.[3][5][6] This guide provides a comprehensive framework for the evaluation of new potential TKIs, using methyl 4-(1H-imidazol-2-yl)benzoate as a case study, and compares this evaluative process against the established profiles of leading, clinically approved inhibitors.

Section 1: The Candidate Molecule - this compound

This compound is a heterocyclic compound featuring an imidazole ring linked to a methyl benzoate group. The imidazole moiety is a common scaffold in medicinal chemistry and is present in the structure of several known kinase inhibitors, such as nilotinib and dasatinib.[7][8] While this compound itself is not an established TKI, its structural elements suggest it could serve as a valuable synthetic intermediate or a fragment for developing more complex inhibitors.[9] For the purpose of this guide, we will treat it as a novel investigational compound to illustrate the rigorous, multi-tiered evaluation process required to characterize a potential new TKI.

Chemical Structure:

(Structure of this compound)

Section 2: The Comparator Landscape - Established Tyrosine Kinase Inhibitors

A robust evaluation requires benchmarking against well-characterized alternatives. We have selected four TKIs that represent different generations and target classes, providing a broad context for comparison.

  • Imatinib (First Generation): The archetypal TKI that specifically targets the inactive conformation of the Bcr-Abl kinase, as well as c-KIT and PDGFR.[5][6]

  • Nilotinib (Second Generation): Designed to be more potent than imatinib and to overcome many common resistance mutations. It also binds to the inactive conformation of Bcr-Abl.[7][10][11]

  • Dasatinib (Second Generation): A multi-targeted inhibitor that binds to both the active and inactive conformations of Bcr-Abl and also potently inhibits Src family kinases.[8][12][13]

  • Ponatinib (Third Generation): A pan-Bcr-Abl inhibitor designed to be effective against the highly resistant T315I mutation.[14][15][16]

Table 1: Comparative Profile of Established TKIs

Inhibitor Generation Primary Target(s) Binding Conformation Representative IC50 (Bcr-Abl) Key Indications
Imatinib 1stBcr-Abl, c-KIT, PDGFRInactive~250-500 nMCML, GIST[5][6]
Nilotinib 2ndBcr-Abl, c-KIT, PDGFRInactive~20-30 nMCML[7][11][17]
Dasatinib 2ndBcr-Abl, Src Family, c-KIT, PDGFRβActive & Inactive~0.5-1 nMCML, Ph+ ALL[8][12][18]
Ponatinib 3rdPan-Bcr-Abl (incl. T315I)Not specified~0.4 nM (WT), ~2.0 nM (T315I)Resistant CML, Ph+ ALL[16][19][20]

IC50 values are approximate and can vary based on assay conditions.

Section 3: A Multi-Tiered Framework for TKI Evaluation

To assess a novel compound like this compound, a systematic, tiered approach is essential. This process moves from basic biochemical potency to complex cellular effects.

Tier 1: Biochemical Potency and Selectivity

Causality: The first step is to determine if the compound can directly inhibit the enzymatic activity of the target kinase in a cell-free system. This provides a direct measure of potency (IC50) and is crucial for initial validation.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a typical luminescence-based assay, such as ADP-Glo™, to measure kinase activity.[21]

  • Reagent Preparation: Prepare assay buffer, recombinant Bcr-Abl kinase, kinase substrate (e.g., a synthetic peptide), and ATP at optimal concentrations.

  • Compound Preparation: Serially dilute this compound and comparator TKIs (e.g., Imatinib) in DMSO, then further dilute in assay buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of kinase solution, 2.5 µL of the test compound dilution, and initiate the reaction by adding 2.5 µL of a substrate/ATP mix. Incubate at room temperature for 1 hour.

  • Signal Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP formed and thus to kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Diagram 1: Workflow for Biochemical TKI Potency Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis P1 Prepare Reagents (Kinase, Substrate, ATP) R1 Dispense Kinase & Compound to Plate P1->R1 P2 Serially Dilute Test Compound P2->R1 R2 Initiate with ATP/Substrate Incubate 1 hr R1->R2 D1 Add ADP-Glo™ Reagent (Stop Reaction) R2->D1 D2 Add Detection Reagent (Generate Light) D1->D2 A1 Read Luminescence D2->A1 A2 Plot Dose-Response Curve A1->A2 A3 Calculate IC50 A2->A3

Caption: A streamlined workflow for determining TKI IC50 values.

Tier 2: Cell-Based Efficacy and Target Engagement

Causality: A compound's biochemical potency may not translate to cellular activity due to factors like cell permeability or metabolism.[22] Therefore, it is critical to assess the compound's ability to inhibit the target kinase within a living cell and affect cell viability.[23]

Experimental Protocol 1: Cell Viability Assay (MTT/CTG)

This protocol determines the effect of the compound on the proliferation of a Bcr-Abl-dependent cell line (e.g., K562).[18][24]

  • Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound and comparator TKIs for 72 hours. Include a vehicle control (DMSO).

  • Viability Measurement (CellTiter-Glo®):

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence. The signal is proportional to the amount of ATP, which indicates the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Experimental Protocol 2: Western Blot for Target Engagement

This protocol verifies that the compound inhibits the Bcr-Abl kinase in cells by measuring the phosphorylation of its direct downstream substrates, such as STAT5 and CrkL.[25][26][27]

  • Cell Treatment & Lysis: Treat K562 cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2-4 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[28]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[28]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against phospho-STAT5 (Tyr694) and phospho-CrkL (Tyr207).[27][28]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

  • Re-probing: Strip the membrane and re-probe with antibodies for total STAT5, total CrkL, and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Diagram 2: Bcr-Abl Signaling and TKI Inhibition Points

G cluster_pathway Bcr-Abl Downstream Signaling cluster_substrates Direct Substrates cluster_downstream Downstream Pathways cluster_outcome Cellular Outcome BCR_ABL Bcr-Abl (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates CRKL CrkL BCR_ABL->CRKL Phosphorylates TKI TKI (e.g., Imatinib, Dasatinib) TKI->BCR_ABL Inhibits Phosphorylation RAS_MAPK RAS/MAPK Pathway STAT5->RAS_MAPK PI3K_AKT PI3K/AKT Pathway CRKL->PI3K_AKT Outcome Increased Proliferation Inhibited Apoptosis RAS_MAPK->Outcome PI3K_AKT->Outcome

Caption: TKIs block Bcr-Abl, preventing phosphorylation of STAT5/CrkL.

Section 4: Comparative Analysis and Data Interpretation

The ultimate goal is to synthesize the data from all tiers to build a comprehensive profile of the novel compound relative to established TKIs.

Interpreting the Results:

  • Biochemical vs. Cellular Potency: A large discrepancy between the biochemical IC50 and the cellular GI50 may suggest poor cell permeability or that the compound is being exported from the cell.

  • Western Blot Confirmation: A dose-dependent decrease in p-STAT5 and p-CrkL levels that correlates with the GI50 value provides strong evidence of on-target activity.

  • Selectivity: While not detailed in the protocols above, a broad kinase panel screen (kinome scan) would be a critical next step to understand the compound's selectivity and predict potential off-target effects. Dasatinib, for instance, is known to have a broader target profile than Imatinib.[12][29]

Table 2: Hypothetical Comparative Data Summary

This table illustrates how data for this compound would be presented alongside the comparators.

Compound Bcr-Abl IC50 (nM) K562 Cell GI50 (nM) p-CrkL Inhibition (Western Blot)
Imatinib 280350Yes, dose-dependent
Dasatinib 0.81.2Yes, dose-dependent
This compound (Hypothetical) 1500>10,000No significant inhibition at 10 µM

In this hypothetical scenario, the data suggests that while this compound has weak biochemical activity, it has very poor cellular activity, indicating it is likely not a viable TKI candidate in its current form but could be a starting point for medicinal chemistry optimization.

Diagram 3: Potency vs. Efficacy Relationship

G cluster_properties Essential Drug Properties Biochem Biochemical Potency (Low IC50) Cellular Cellular Efficacy (Low GI50) Biochem->Cellular Requires Drug Viable Drug Candidate Cellular->Drug Permeability Cell Permeability Permeability->Cellular Stability Metabolic Stability Stability->Cellular

Sources

Validating the Anticancer Mechanism of Methyl 4-(1H-imidazol-2-yl)benzoate in vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer mechanism of the novel compound, methyl 4-(1H-imidazol-2-yl)benzoate. By integrating established in vitro methodologies with a comparative analysis against a known targeted therapy, this document serves as a practical resource for preclinical assessment.

Introduction to this compound and the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[1][2][3][4][5] Imidazole-based agents can exert their effects through various mechanisms, such as kinase inhibition, induction of apoptosis, cell-cycle arrest, and targeting DNA-associated enzymes.[2][3] While the specific anticancer activities of this compound are still under investigation, its structural relative, methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate, is recognized as a key intermediate in the synthesis of targeted anticancer agents, particularly tyrosine kinase inhibitors (TKIs).[6] This structural similarity suggests that this compound may also function by disrupting key signaling pathways that drive cancer cell proliferation and survival.

This guide outlines a series of in vitro experiments designed to elucidate the primary anticancer mechanism of this compound. For a robust and context-rich validation, its performance will be compared with Gefitinib , an established Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. This comparative approach is crucial for understanding the compound's potency and specificity relative to a known therapeutic agent. The selection of appropriate cancer cell lines, such as A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma), which are known to express EGFR, will be critical for these comparative studies.

Section 1: Assessment of Cytotoxicity and Cell Viability

The initial step in characterizing a potential anticancer compound is to determine its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8][9]

Experimental Workflow: Cell Viability Assessment

G cluster_0 Cell Seeding & Treatment cluster_1 MTT Assay cluster_2 Data Analysis start Seed A549 and MCF-7 cells in 96-well plates treat Treat with serial dilutions of this compound and Gefitinib start->treat control Include untreated and vehicle controls treat->control incubate Incubate for 48-72 hours control->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining the IC50 values of test compounds using the MTT assay.

Data Presentation: Comparative Cytotoxicity
CompoundCell LineIC50 (µM) after 48h
This compoundA549Hypothetical Value
This compoundMCF-7Hypothetical Value
GefitinibA549Hypothetical Value
GefitinibMCF-7Hypothetical Value
Experimental Protocol: MTT Assay
  • Cell Seeding: Seed A549 and MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and Gefitinib in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent like DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Section 2: Elucidating the Induction of Apoptosis

A key mechanism of many anticancer drugs is the induction of apoptosis, or programmed cell death.[2] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[10][11]

Signaling Pathway: Apoptosis Induction

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm compound This compound ps_externalization Phosphatidylserine (PS) Externalization compound->ps_externalization caspase_cascade Caspase Cascade Activation (Caspase-3, -7, -9) compound->caspase_cascade apoptosis Apoptosis ps_externalization->apoptosis parp_cleavage PARP Cleavage caspase_cascade->parp_cleavage parp_cleavage->apoptosis

Caption: Simplified signaling pathway of apoptosis induction.

Experimental Workflow: Annexin V/PI Staining

G cluster_0 Cell Treatment & Harvesting cluster_1 Staining cluster_2 Flow Cytometry Analysis seed_cells Seed cells in 6-well plates treat_cells Treat with IC50 concentrations of compounds for 24h seed_cells->treat_cells harvest_cells Harvest both adherent and floating cells treat_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend_cells Resuspend in 1X Binding Buffer wash_cells->resuspend_cells add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend_cells->add_stains incubate_dark Incubate for 15-20 min at RT in the dark add_stains->incubate_dark analyze_flow Analyze stained cells by flow cytometry incubate_dark->analyze_flow quantify_populations Quantify cell populations (viable, early/late apoptotic, necrotic) analyze_flow->quantify_populations

Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.

Data Presentation: Apoptosis Induction Comparison
Treatment (at IC50)Cell LineViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Untreated ControlA549Hypothetical ValueHypothetical ValueHypothetical Value
This compoundA549Hypothetical ValueHypothetical ValueHypothetical Value
GefitinibA549Hypothetical ValueHypothetical ValueHypothetical Value
Untreated ControlMCF-7Hypothetical ValueHypothetical ValueHypothetical Value
This compoundMCF-7Hypothetical ValueHypothetical ValueHypothetical Value
GefitinibMCF-7Hypothetical ValueHypothetical ValueHypothetical Value
Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with the respective IC50 concentrations of this compound and Gefitinib for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.[10]

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.[11][12]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Differentiate cell populations based on their fluorescence:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

Section 3: Investigating Cell Cycle Progression

Many anticancer agents function by arresting the cell cycle at specific checkpoints, thereby preventing cell division and proliferation.[2] Propidium iodide (PI) staining followed by flow cytometry is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14]

Experimental Workflow: Cell Cycle Analysis

G cluster_0 Cell Treatment & Fixation cluster_1 Staining cluster_2 Flow Cytometry & Analysis seed_cells Seed cells and treat with IC50 concentrations for 24h harvest_cells Harvest and wash cells with PBS seed_cells->harvest_cells fix_cells Fix cells in ice-cold 70% ethanol harvest_cells->fix_cells wash_fixed_cells Wash fixed cells to remove ethanol fix_cells->wash_fixed_cells rnase_treatment Treat with RNase A to remove RNA wash_fixed_cells->rnase_treatment pi_staining Stain with Propidium Iodide (PI) solution rnase_treatment->pi_staining analyze_flow Analyze stained cells by flow cytometry pi_staining->analyze_flow model_cell_cycle Model cell cycle distribution (G0/G1, S, G2/M) analyze_flow->model_cell_cycle

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Data Presentation: Cell Cycle Distribution
Treatment (at IC50)Cell LineG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated ControlA549Hypothetical ValueHypothetical ValueHypothetical Value
This compoundA549Hypothetical ValueHypothetical ValueHypothetical Value
GefitinibA549Hypothetical ValueHypothetical ValueHypothetical Value
Untreated ControlMCF-7Hypothetical ValueHypothetical ValueHypothetical Value
This compoundMCF-7Hypothetical ValueHypothetical ValueHypothetical Value
GefitinibMCF-7Hypothetical ValueHypothetical ValueHypothetical Value
Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment and Harvesting: Seed cells and treat with IC50 concentrations of the compounds for 24 hours. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at 4°C for at least 2 hours.[14][15][16]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a solution containing RNase A and propidium iodide.[14][16]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: Use cell cycle analysis software to model the distribution of cells in the G0/G1, S, and G2/M phases.

Section 4: Western Blot Analysis of Key Apoptotic Proteins

To further confirm the induction of apoptosis and to gain insights into the specific pathways involved, Western blotting can be used to detect the expression levels of key apoptosis-related proteins.[17][18][19] Of particular interest are the cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase), which are hallmark events in the execution phase of apoptosis.[18][20]

Experimental Workflow: Western Blotting

G cluster_0 Protein Extraction & Quantification cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection treat_cells Treat cells with compounds at IC50 for 24h lyse_cells Lyse cells and extract total protein treat_cells->lyse_cells quantify_protein Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block_membrane Block membrane to prevent non-specific binding transfer->block_membrane primary_ab Incubate with primary antibodies (cleaved Caspase-3, cleaved PARP, β-actin) block_membrane->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect_signal Detect signal using chemiluminescence secondary_ab->detect_signal

Caption: General workflow for Western blot analysis of apoptotic markers.

Data Presentation: Protein Expression Levels

A representative Western blot image would be presented here, showing bands for cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin) for all treatment groups. Densitometry analysis would be used to quantify the relative protein expression levels.

Experimental Protocol: Western Blotting
  • Protein Extraction: After treating cells with the compounds, lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP. A primary antibody against a housekeeping protein like β-actin should be used as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This guide outlines a foundational in vitro strategy to validate the anticancer mechanism of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression in comparison to a known inhibitor, researchers can build a comprehensive profile of the compound's activity.

Positive results from these assays—specifically, potent cytotoxicity, significant induction of apoptosis, and cell cycle arrest—would strongly support the anticancer potential of this compound. Further investigations could then focus on identifying its precise molecular targets, potentially through kinase profiling assays, to fully elucidate its mechanism of action and guide future drug development efforts. The use of both in vitro and in vivo models is crucial for the preclinical screening and validation of novel anticancer drug candidates.[21][22][23][24]

References

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  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

  • Serrano, D., & Gantsev, S. (2021). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today. Available from: [Link]

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Available from: [Link]

  • Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. Available from: [Link]

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  • Wang, L., & Wu, J. (2014). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology. Available from: [Link]

  • Sharma, S., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

  • Coulibaly, S., et al. (2021). Synthesis of methyl 4-(((1-H benzo [d] imidazole-2-yl) methyl) thio) methyl) benzoate. ResearchGate. Available from: [Link]

  • Dhanya, K. C., et al. (2019). In-vitro Models in Anticancer Screening. ResearchGate. Available from: [Link]

  • Ghosh, A., et al. (2010). Methyl 4-(1H-benzimidazol-2-yl)benzoate trihydrate. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. (2017). Oncotarget. Available from: [Link]

  • Lee, J., et al. (2022). Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma. European Journal of Medicinal Chemistry. Available from: [Link]

  • Yeong, K. Y., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget. Available from: [Link]

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A Comparative Guide to Benzimidazole Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Benzimidazole and its derivatives have garnered significant attention as highly effective corrosion inhibitors for a wide range of metals and alloys, particularly in aggressive acidic environments.[1][2] Their efficacy is rooted in their unique molecular structure, which facilitates robust adsorption onto metal surfaces, thereby forming a protective shield against corrosive agents.[1] This guide offers a comparative analysis of various benzimidazole derivatives, details the experimental methodologies for their evaluation, and elucidates their mechanisms of action.

The Dual-Pronged Mechanism of Inhibition: Physisorption and Chemisorption

The primary mode of action for benzimidazole derivatives in corrosion inhibition is their adsorption onto the metal surface.[1] This adsorption can proceed through two principal pathways:

  • Physisorption (Physical Adsorption): This process involves electrostatic interactions between the charged metal surface and the inhibitor molecules. In acidic solutions, the nitrogen atoms within the benzimidazole ring can become protonated, leading to the formation of cations. These positively charged molecules are then attracted to the negatively charged metal surface, which arises from the adsorption of anions like chloride (Cl⁻) from the corrosive medium.[1]

  • Chemisorption (Chemical Adsorption): This is a stronger form of adsorption that involves the formation of coordinate covalent bonds. The lone pair of electrons on the nitrogen atoms (and other heteroatoms like sulfur if present in the derivative) are donated to the vacant d-orbitals of the metal atoms, creating a durable and stable protective film.[1]

Benzimidazole derivatives typically function as mixed-type inhibitors , meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][2] However, the predominant effect, whether anodic or cathodic, can vary depending on the specific derivative and the corrosive environment.[1][3]

Comparative Performance of Benzimidazole Derivatives

The inhibition efficiency of benzimidazole derivatives is intricately linked to their molecular structure, concentration, and the specific corrosive conditions. Substituents on the benzimidazole ring can significantly influence the electron density at the active centers, thereby affecting the adsorption process and the overall protective performance.

Below is a summary of experimental data for various benzimidazole derivatives, highlighting their inhibition efficiencies under different conditions.

Benzimidazole DerivativeMetalCorrosive MediumMax. Inhibition Efficiency (%)Reference
5-chloro-benzimidazol-2-one (B1)Mild Steel1 M HCl>90% (at 10⁻³ M)[4]
5-methyl-benzimidazol-2-one (B2)Mild Steel1 M HClModerately high[4]
Benzimidazol-2-one (B3)Mild Steel1 M HClLower than B1 and B2[4]
2-mercaptobenzimidazole (MBI)Mild Steel1 M HClHigh[5][6]
2-thiobenzylbenzimidazole (TBBI)Mild Steel1 M HClHigher than MBI[5]
1-butyl-2-thiobenzylbenzimidazole (BTBBI)Mild Steel1 M HClHighest among the three[5]
2-chloromethylbenzimidazole (2-CBI)Mild Steel1 M HClHigh[7]
2-methylthiobenzimidazole (2-MBI)Mild Steel1 M HClHigh[7]
(1H-benzimidazol-2-yl)methanethiol (LF1)Carbon Steel1.0 M HCl88.2% (at 10⁻³ M)[8]
1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2)Carbon Steel1.0 M HCl95.4% (at 10⁻³ M)[3][8]
1-decyl-2-((5-methylisoxazol-2-yl)methyl)benzimidazole (DIB)Carbon Steel1 M HClHigh[9]

Experimental Protocols for Evaluating Corrosion Inhibitors

The effectiveness of corrosion inhibitors is quantified using a suite of well-established experimental techniques. The three most common and pivotal methods are Weight Loss, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).

Weight Loss Method

This is a straightforward and widely used quantitative method for assessing corrosion rates.[10][11]

Protocol:

  • Specimen Preparation: Metal coupons of known dimensions are meticulously cleaned, degreased, dried, and weighed with high precision.[1]

  • Immersion: The weighed coupons are immersed in the corrosive solution, both with and without the benzimidazole inhibitor, for a predetermined period.[12]

  • Cleaning: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and weighed again.

  • Corrosion Rate Calculation: The weight loss is used to calculate the corrosion rate (CR) using the following formula:[13] CR = (W₁ - W₂) / (A * t) Where W₁ is the initial weight, W₂ is the final weight, A is the surface area of the coupon, and t is the immersion time.

  • Inhibition Efficiency Calculation: The inhibition efficiency (IE%) is then calculated as:[13] IE% = [(CR₀ - CRᵢ) / CR₀] * 100 Where CR₀ is the corrosion rate without the inhibitor and CRᵢ is the corrosion rate with the inhibitor.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps determine the type of inhibitor (anodic, cathodic, or mixed).[14][15]

Protocol:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[7][16]

  • Open Circuit Potential (OCP) Stabilization: The working electrode is immersed in the test solution, and the OCP is allowed to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned from a potential cathodic to the OCP to a potential anodic to the OCP at a slow scan rate.[15]

  • Data Analysis: The resulting polarization curve (a plot of log of current density vs. potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency is calculated using the icorr values:[13] IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100 Where icorr₀ is the corrosion current density without the inhibitor and icorrᵢ is the corrosion current density with the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique used to study the properties of the inhibitor film and the corrosion process at the metal-electrolyte interface.[17][18]

Protocol:

  • Electrochemical Cell Setup: The same three-electrode setup as in PDP is used.

  • OCP Stabilization: The system is allowed to reach a steady-state OCP.

  • Impedance Measurement: A small amplitude AC potential signal is applied to the working electrode over a wide range of frequencies. The resulting current response is measured to determine the impedance of the system.

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the data and extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[19] The inhibition efficiency is calculated from the Rct values:[13] IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100 Where Rctᵢ is the charge transfer resistance with the inhibitor and Rct₀ is the charge transfer resistance without the inhibitor.

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental process and the underlying inhibitory mechanisms, the following diagrams are provided.

G cluster_0 Inhibitor Development & Evaluation Workflow A Synthesis of Benzimidazole Derivatives B Characterization (NMR, Mass Spec) A->B C Preparation of Metal Coupons & Corrosive Media B->C D Weight Loss Measurements C->D E Electrochemical Testing (PDP, EIS) C->E H Data Analysis & Comparison D->H E->H F Surface Analysis (SEM, AFM) I Determination of Inhibition Efficiency & Mechanism F->I G Quantum Chemical Calculations G->I H->I

Caption: Workflow for the development and evaluation of benzimidazole-based corrosion inhibitors.

G cluster_0 Corrosion Process Without Inhibitor cluster_1 Corrosion Inhibition by Benzimidazole Derivatives M Metal Surface Anode Anodic Reaction (Metal Dissolution) M->Anode Cathode Cathodic Reaction (Hydrogen Evolution) M->Cathode Corrosion Corrosion Anode->Corrosion Cathode->Corrosion M_inhib Metal Surface Adsorption Adsorption (Physisorption & Chemisorption) M_inhib->Adsorption Inhibitor Benzimidazole Derivative Inhibitor->Adsorption Protective_Film Protective Film Adsorption->Protective_Film Reduced_Anode Reduced Anodic Reaction Protective_Film->Reduced_Anode Reduced_Cathode Reduced Cathodic Reaction Protective_Film->Reduced_Cathode

Caption: Mechanism of corrosion inhibition by benzimidazole derivatives on a metal surface.

The Role of Theoretical Studies: Quantum Chemical Calculations

In addition to experimental methods, quantum chemical calculations, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the corrosion inhibition mechanism at a molecular level.[20][21] These theoretical studies can correlate the electronic properties of benzimidazole derivatives with their observed inhibition efficiencies.[22] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE) can provide insights into the inhibitor's ability to donate and accept electrons, which is crucial for the chemisorption process.[22]

Adsorption Isotherms: Understanding the Inhibitor-Surface Interaction

To further elucidate the adsorption behavior of benzimidazole derivatives on the metal surface, experimental data can be fitted to various adsorption isotherms, such as Langmuir, Temkin, and Frumkin.[23][24] The Langmuir adsorption isotherm is frequently found to be a good fit for the adsorption of benzimidazole derivatives, suggesting the formation of a monolayer of the inhibitor on the metal surface.[25][26]

Conclusion

Benzimidazole derivatives stand out as a versatile and highly effective class of corrosion inhibitors. Their performance can be systematically evaluated and compared using a combination of gravimetric and electrochemical techniques. The insights gained from these experimental methods, complemented by theoretical calculations, are crucial for the rational design and development of novel, more potent corrosion inhibitors for a wide array of industrial applications.

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  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2013). Synthesis and characterization of some 2-sulphanyl benzimidazole derivatives and study of effect as corrosion inhibitors for carbon steel in sulfuric acid solution. Iraqi Journal Of Science, 54(4).
  • Tang, Y., Yang, X., Yang, W., & Wan, R. (2013). Understanding the adsorption of benzimidazole derivative as corrosion inhibitor for carbon steel in 1 M HCl: Experimental and theoretical studies. Journal of Materials and Environmental Science, 4(6), 921-930.
  • Aljourani, J., Raeissi, K., & Golozar, M. A. (2009). Benzimidazole and its derivatives as corrosion inhibitors for mild steel in 1M HCl solution. Corrosion Science, 51(8), 1836-1843.
  • Ituen, E., Akaranta, O., & James, A. (2017). Adsorption Isotherm Modeling in Corrosion Inhibition Studies.
  • Darowicki, K., & Slepski, P. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. In ACS Symposium Series (Vol. 1386, pp. 1-21). American Chemical Society. [Link]

  • Pavan, G. M., & Di Liberto, G. (2025). A Quantum Computational Method for Corrosion Inhibition. The Journal of Physical Chemistry C. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2013). Quantum chemical calculation for the inhibitory effect of compounds. Journal of the Association of Arab Universities for Basic and Applied Sciences, 14(1), 45-49.
  • Wang, L., Zhang, J., & Wang, J. (2012). Benzimidazole and its derivatives as corrosion inhibitors for mild steel in hydrochloric acid.
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  • Singh, A., & Quraishi, M. A. (2019). Weight loss method of corrosion assessment. In Corrosion Inhibitors (pp. 1-1). IntechOpen.
  • Benabid, F., & Toukal, L. (2020). Inhibition Effect of Benzimidazole Derivatives on the Corrosion of Mild Steel in Acidic Medium: Experimental and Theoretical Studies. Journal of Bio-and Tribo-Corrosion, 6(4), 1-13.
  • El-Haddad, M. H., Fouda, A. S., & Abd El-Maksoud, S. A. (2024). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. RSC advances, 14(40), 28886-28903. [Link]

  • Raj, A. A. S., & Rajendran, S. (2019). Studies on corrosion inhibitory effect and adsorption behavior of waste materials on mild steel in acidic medium. Journal of Industrial and Engineering Chemistry, 79, 348-357. [Link]

  • Okoro, L. N., & Opara, I. C. (2017). Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. Chemical Science Review and Letters, 6(23), 1734-1743.
  • Johnson, A. P., & Kumar, S. (2018). Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. JETIR, 5(9).
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A Senior Application Scientist's Guide to Validating the Antimicrobial Activity of Methyl 4-(1H-imidazol-2-yl)benzoate Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance necessitates an urgent and continuous search for new chemical entities with potent antibacterial properties. Imidazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal effects.[1][2] This guide focuses on a specific imidazole-containing compound, methyl 4-(1H-imidazol-2-yl)benzoate, and provides a comprehensive framework for validating its antimicrobial activity against established standard antibiotics.

It is important to note that, to date, there is a notable absence of published experimental data detailing the specific antimicrobial activity of this compound. Therefore, this document serves as a detailed, instructive template for researchers and drug development professionals on how to design and execute a robust validation study for this, or any novel, potential antimicrobial agent. The methodologies and comparative analyses outlined herein are grounded in established, internationally recognized standards to ensure data integrity and reproducibility.

Experimental Design: A Two-Pronged Approach to Antimicrobial Susceptibility Testing

To comprehensively evaluate the antimicrobial potential of this compound, a two-tiered experimental approach is recommended, utilizing both a qualitative and a quantitative method. This dual strategy provides a more complete picture of the compound's efficacy.

  • Kirby-Bauer Disk Diffusion Method: A widely used qualitative technique to assess the general sensitivity of a bacterium to a particular antimicrobial agent. It is a valuable initial screening tool.

  • Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This quantitative method establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] It is considered the gold standard for susceptibility testing.

The selection of appropriate bacterial strains is critical for a meaningful evaluation. This guide will focus on two clinically relevant and commonly used reference strains:

  • Staphylococcus aureus (ATCC 25923): A Gram-positive bacterium responsible for a wide range of infections.

  • Escherichia coli (ATCC 25922): A Gram-negative bacterium commonly associated with various infections.

The performance of this compound will be benchmarked against a panel of standard antibiotics, selected based on their clinical relevance and recommendations from the Clinical and Laboratory Standards Institute (CLSI).[4]

Experimental Workflow

The overall experimental process is depicted in the workflow diagram below. This systematic approach ensures that all necessary steps are followed logically, from initial preparations to the final data analysis.

G cluster_prep Preparation Phase cluster_kb Kirby-Bauer Disk Diffusion cluster_mic Broth Microdilution (MIC) cluster_analysis Data Analysis & Interpretation start Start prep_compound Prepare this compound Stock Solution start->prep_compound prep_antibiotics Prepare Standard Antibiotic Stock Solutions start->prep_antibiotics prep_media Prepare Mueller-Hinton Agar and Broth start->prep_media kb_disks Apply Compound and Antibiotic Disks prep_compound->kb_disks mic_dilute Perform Serial Dilutions in 96-Well Plates prep_compound->mic_dilute prep_antibiotics->kb_disks prep_antibiotics->mic_dilute prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_media->prep_inoculum kb_inoculate Inoculate Mueller-Hinton Agar Plates prep_inoculum->kb_inoculate mic_inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->mic_inoculate kb_inoculate->kb_disks kb_incubate Incubate Plates kb_disks->kb_incubate kb_measure Measure Zones of Inhibition kb_incubate->kb_measure compare_data Compare Zone Diameters and MIC Values kb_measure->compare_data mic_dilute->mic_inoculate mic_incubate Incubate Plates mic_inoculate->mic_incubate mic_read Determine MIC mic_incubate->mic_read mic_read->compare_data interpret_clsi Interpret Results Using CLSI Breakpoints compare_data->interpret_clsi conclusion Draw Conclusions on Antimicrobial Activity interpret_clsi->conclusion end End conclusion->end G cluster_compound This compound cluster_bacterium Bacterial Cell compound Imidazole Moiety membrane Cell Membrane compound->membrane Disruption of membrane potential and permeability wall Cell Wall Synthesis compound->wall Inhibition of key enzymes involved in cell wall biosynthesis dna DNA Replication compound->dna Interference with DNA gyrase or other replication enzymes protein Protein Synthesis compound->protein Binding to ribosomes and inhibiting protein translation lysis Cell Lysis membrane->lysis wall->lysis death Cell Death dna->death protein->death

Caption: Proposed mechanisms of action for imidazole-based antimicrobials.

The lipophilic nature of many imidazole derivatives allows them to integrate into the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell lysis. [3]Other reported mechanisms include the inhibition of cell wall synthesis, interference with nucleic acid replication, and disruption of protein synthesis. [2]The specific mechanism for this compound would likely depend on its unique structural features and would be a critical area for future research.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the validation of the antimicrobial activity of this compound. By following the detailed protocols for Kirby-Bauer disk diffusion and broth microdilution, and by comparing the results to those of standard antibiotics as recommended by CLSI, researchers can generate the robust data necessary to assess the potential of this novel compound.

Should initial screenings prove promising, further studies would be warranted to elucidate its precise mechanism of action, evaluate its activity against a broader panel of clinical isolates (including resistant strains), and assess its cytotoxicity and in vivo efficacy. The systematic approach outlined herein represents the foundational first step in the long and challenging, yet vital, journey of novel antibiotic discovery and development.

References

  • Nanotechnology Perceptions. (n.d.). Introduction To Imidazole And Its Antimicrobial Activity: A Review.
  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

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  • PubMed Central. (n.d.). Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin. Retrieved from [Link]

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  • ASM. (2021). Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. Retrieved from [Link]

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A Researcher's Guide to Kinome Cross-Reactivity Profiling: Evaluating Methyl 4-(1H-imidazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases remain a paramount target class. The human kinome comprises over 500 enzymes, many of which share significant structural homology within their ATP-binding sites. This conservation presents a formidable challenge: designing small molecule inhibitors that are not only potent against their intended target but also highly selective across the entire kinome. Off-target kinase interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's true biological activity and therapeutic potential.

This guide provides a framework for assessing the kinase selectivity of a novel compound, methyl 4-(1H-imidazol-2-yl)benzoate . The imidazole scaffold is a privileged structure in medicinal chemistry, known to participate in key hydrogen-bonding interactions within the hinge region of many kinase active sites. For instance, derivatives of the related benzimidazole core are used to synthesize potent inhibitors of crucial oncology targets like EGFR, HER2, and CDK2[1][2]. Furthermore, specific 2,4-1H-imidazole carboxamides have been identified as highly selective inhibitors of TAK1, underscoring the potential of this heterocycle for targeted drug design[3]. Given this precedent, a thorough evaluation of this compound against a broad panel of kinases is a scientifically prudent investigation.

We will objectively compare its hypothetical performance with three well-characterized kinase inhibitors that represent a spectrum of selectivity profiles:

  • Staurosporine: A natural product known for its broad, non-selective inhibition of a vast number of kinases[4][5]. It serves as a benchmark for promiscuity.

  • Imatinib (Gleevec): A paradigm of targeted therapy, renowned for its high selectivity towards ABL, c-KIT, and PDGF-R kinases, which drive specific cancers[6][7]. It represents a highly selective inhibitor.

  • Dasatinib (Sprycel): A second-generation BCR-ABL inhibitor that is significantly more potent than imatinib but also engages a wider array of off-targets, including the SRC family kinases.[8][9][10]. It serves as an example of a multi-targeted inhibitor.

This guide will detail the experimental methodology for conducting a large-scale kinase screen, provide tools for data interpretation, and offer insights into how the resulting selectivity profile informs the path forward for a drug discovery program.

Experimental Design: Profiling via Competition Binding Assay

To obtain a direct and quantitative measure of binding affinity across the kinome, an ATP-independent competition binding assay is the method of choice. This approach avoids potential confounding factors from substrate kinetics or the need for enzymatic activity, measuring the intrinsic affinity of the compound for each kinase. The Eurofins Discovery KINOMEscan™ platform is a well-established service that employs this methodology and will be used as the basis for this protocol[1][11][12].

The principle of the assay is straightforward: a test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site-directed ligand. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified via qPCR of the attached DNA tag. A potent compound will prevent the kinase from binding to the support, resulting in a low qPCR signal[13].

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_quant Quantification & Analysis Compound Test Compound (this compound) 10 mM DMSO Stock Incubation Incubate Components: 1. Test Compound (e.g., 10 µM) 2. DNA-Tagged Kinase 3. Immobilized Ligand Compound->Incubation KinasePanel DNA-Tagged Kinase Panel (e.g., KINOMEscan™ scanMAX 468 kinases) KinasePanel->Incubation Beads Immobilized Ligand (Streptavidin-coated beads with biotinylated ligand) Beads->Incubation Wash Wash Beads (Remove unbound kinase) Incubation->Wash Elution Elute Bound Kinase Wash->Elution qPCR Quantify DNA Tag via qPCR Elution->qPCR Analysis Data Analysis: Calculate % Control Determine Kd or Selectivity Score qPCR->Analysis

Caption: Workflow for KINOMEscan™ Competition Binding Assay.

Step-by-Step Protocol
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. For the initial screen, a single high concentration (e.g., 10 µM) is typically used. For dose-response follow-up, prepare a serial dilution series.

  • Assay Plate Setup: In a multi-well plate, combine the test compound, an individual DNA-tagged kinase from the panel, and the immobilized ligand beads in the assay buffer. A DMSO-only well serves as the 100% binding control.

  • Incubation: Allow the reaction to reach equilibrium. This is typically performed at room temperature for 1 hour with gentle mixing.

  • Washing: Wash the beads to remove any unbound kinase and compound. This step is critical for reducing background signal.

  • Quantification: The amount of kinase bound to the beads is quantified by qPCR using primers specific to the DNA tag.

  • Primary Screen Data Analysis: The qPCR signal for the test compound is compared to the DMSO control to calculate the percent of control (% Ctrl). A lower value indicates stronger binding.

    • % Ctrl = (Signal_compound / Signal_DMSO) * 100

    • A common threshold for a "hit" is % Ctrl ≤ 35%.

  • Dose-Response (Kd) Determination: For any hits identified in the primary screen, a follow-up dose-response experiment is performed using an 11-point concentration curve. The resulting data are fitted to a sigmoidal curve to determine the dissociation constant (Kd), which represents the compound concentration at which 50% of the kinase is bound.

Data Interpretation and Comparative Analysis

The output of a kinome scan is a rich dataset that reveals the potency and selectivity of the test compound. The results are best interpreted by comparing them against known benchmarks.

Comparative Selectivity Data (Hypothetical)

The table below illustrates how data for this compound ("Test Compound") would be presented alongside the benchmark inhibitors. Data is shown as Kd (nM), where a lower value indicates higher binding affinity.

Kinase TargetTest Compound (Kd, nM)Imatinib (Kd, nM)Dasatinib (Kd, nM)Staurosporine (Kd, nM)
ABL1 >10,000250.5 2.1
c-KIT >10,0001201.2 3.0
PDGFRα 8,5001601.1 7.3
SRC >10,000>10,0000.8 3.0
LCK >10,000>10,0000.4 1.7
VEGFR2 150 7,8002215
EGFR 95 >10,000110120
AURKA 2,500>10,0002500.8
PIM1 6,000>10,0001,2000.2
TAK1 45 >10,0003,2002.3
Selectivity Score (S10 @ 1µM) 0.006 (3/468)0.006 (3/468)0.26 (122/468)0.78 (365/468)

Data for benchmark inhibitors are representative and compiled from public sources. S-Score (Selectivity Score) is the fraction of kinases inhibited above a certain threshold (e.g., 90% inhibition) at a given concentration (e.g., 1 µM).

Visualizing Selectivity: The Kinome Tree

A powerful way to visualize kinome-wide selectivity is to map the hits onto a phylogenetic tree of the human kinome. This visual representation instantly reveals if a compound's activity is restricted to a specific kinase family or spread across multiple branches.

G AGC PKA AGC->PKA AKT1 AGC->AKT1 CAMK CAMK1 CAMK->CAMK1 DAPK1 CAMK->DAPK1 CK1 CSNK1A1 CK1->CSNK1A1 CMGC CDK2 CMGC->CDK2 GSK3B CMGC->GSK3B MAPK1 CMGC->MAPK1 STE TAK1 TAK1 STE->TAK1 MAP2K1 STE->MAP2K1 MAP3K5 STE->MAP3K5 TK VEGFR2 VEGFR2 TK->VEGFR2 EGFR EGFR TK->EGFR ABL1 TK->ABL1 SRC TK->SRC TKL RAF1 TKL->RAF1 MLK1 TKL->MLK1 OTHER PIK3CA OTHER->PIK3CA Center

Caption: Illustrative kinome map for a selective inhibitor.

Analysis and Interpretation
  • High Selectivity: With only three significant hits (TAK1, VEGFR2, EGFR) out of 468 kinases, the compound demonstrates high selectivity, comparable to Imatinib and vastly superior to Dasatinib and Staurosporine. The low S-Score of 0.006 quantitatively supports this.

  • Novel Target Profile: The compound does not inhibit the primary targets of Imatinib or Dasatinib (ABL1, SRC family). Instead, it shows a distinct profile, hitting members of the STE (TAK1) and Tyrosine Kinase (TK) families (VEGFR2, EGFR).

  • Potential for Targeted Therapy: The potent and specific inhibition of TAK1 (a key regulator of inflammatory signaling) and dual inhibition of VEGFR2/EGFR (implicated in angiogenesis and tumor growth) suggests a potential therapeutic application. The causality is clear: the compound's structure allows it to bind potently to the active sites of these specific kinases while sterically or electronically clashing with the active sites of hundreds of others.

This profile provides a strong rationale for advancing the compound into further studies, such as cell-based functional assays to confirm that binding affinity translates into inhibition of cellular signaling, followed by in vivo efficacy and safety studies. The self-validating nature of this protocol comes from the inclusion of benchmark compounds; if the results for Imatinib and Staurosporine do not match their known profiles, it would indicate a systemic issue with the assay run.

Conclusion

Comprehensive, early-stage kinase cross-reactivity profiling is an indispensable tool in modern drug discovery. By employing robust, quantitative methods like large-panel competition binding assays, researchers can gain a clear understanding of a compound's selectivity. This guide demonstrates how to design, execute, and interpret such a study for a novel imidazole-based compound. Comparing the resulting data against well-defined benchmarks provides essential context, enabling confident, data-driven decisions to accelerate the development of safe and effective targeted therapies.

References

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available at: [Link].

  • Al-Warhi, T., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. National Institutes of Health. Available at: [Link].

  • Wedge, S. R., et al. (2002). Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. PMC - NIH. Available at: [Link].

  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. Available at: [Link].

  • Wilson, C., et al. (2015). Energetic dissection of Gleevec's selectivity towards human tyrosine kinases. PMC. Available at: [Link].

  • Brave, S. R., et al. (2011). Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer. PMC - NIH. Available at: [Link].

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood - ASH Publications. Available at: [Link].

  • Ten Holte, P., et al. (2022). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications. Available at: [Link].

  • Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. PubMed. Available at: [Link].

  • ResearchGate. Kinase profile of dasatinib. Available at: [Link].

  • Getlik, M., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PMC - NIH. Available at: [Link].

  • St. John, J., et al. (2018). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. PMC - NIH. Available at: [Link].

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  • Huang, D., et al. (2008). Computational Analysis of the Binding Specificity of Gleevec to Abl, c-Kit, Lck, and c-Src Tyrosine Kinases. PMC - PubMed Central. Available at: [Link].

  • Gathiaka, S., et al. (2013). Explaining why Gleevec is a specific and potent inhibitor of Abl kinase. PNAS. Available at: [Link].

  • van der Horst, E. H., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link].

  • Sridharan, S., et al. (2020). In-depth characterization of Staurosporine induced proteome thermal stability changes. bioRxiv. Available at: [Link].

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  • Bantscheff, M., et al. (2009). Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry. PubMed. Available at: [Link].

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A Researcher's Guide to Comparing the Efficacy of Methyl 4-(1H-imidazol-2-yl)benzoate Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the anti-cancer efficacy of novel chemical entities, using methyl 4-(1H-imidazol-2-yl)benzoate as a primary example. While specific efficacy data for this compound is not yet broadly published, its structure—containing both an imidazole ring and a benzoate group—suggests potential for anti-cancer activity. Imidazole derivatives are known to function through various mechanisms, including kinase inhibition and apoptosis induction[1][2][3][4]. Similarly, some benzoate derivatives have demonstrated capabilities to retard cancer cell growth[5][6][7].

This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a rigorous comparative analysis. We will proceed with a hypothesized mechanism of action to illustrate the construction of a robust preclinical study.

Scientific Rationale and Hypothesized Mechanism of Action

The core of our investigation is built on a plausible, yet hypothetical, mechanism of action for this compound. Given the prevalence of imidazole scaffolds in kinase inhibitors[2][8], we hypothesize that this compound may act as an inhibitor of a key signaling pathway involved in cell proliferation and survival. Specifically, we will focus on the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. The p38 MAPK pathway is a critical regulator of cellular responses to stress and can play a dual role in cancer, sometimes promoting apoptosis and other times aiding survival, depending on the cellular context[9][10][11]. Dysregulation of this pathway is associated with advanced stages of several cancers, including breast, lung, and liver cancer[10].

Our hypothesis is that this compound selectively activates the pro-apoptotic functions of the p38 MAPK pathway in cancer cells, leading to cell cycle arrest and programmed cell death. This guide will detail the methods to test this hypothesis across three distinct cancer cell lines:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HT-29: A human colon adenocarcinoma cell line.

The selection of these cell lines provides a basis for comparing the compound's efficacy across different cancer types, which is crucial for identifying potential therapeutic indications.

Experimental Workflow and Methodologies

A successful comparison requires meticulous and standardized experimental procedures. The overall workflow is designed to first assess the cytotoxic and anti-proliferative effects of the compound and then to elucidate the mechanism of cell death.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cell_culture Cell Line Maintenance (MCF-7, A549, HT-29) mtt_assay MTT Proliferation Assay cell_culture->mtt_assay Treat with compound ic50 IC50 Value Determination mtt_assay->ic50 Analyze absorbance apoptosis_assay Annexin V/PI Staining (Flow Cytometry) ic50->apoptosis_assay Select concentrations ic50->apoptosis_assay Inform dose selection pathway_analysis Western Blot for p38 MAPK apoptosis_assay->pathway_analysis Correlate with pathway activation

Caption: Experimental workflow for assessing anti-cancer efficacy.

Standardized cell culture is the bedrock of reproducible results. All three cell lines—MCF-7, A549, and HT-29—should be cultured under their recommended conditions to ensure cellular health and consistent responses.

Protocol for Sub-culturing Adherent Cell Lines (General):

  • Observation: Monitor cell confluency daily using an inverted microscope. Cells should be passaged when they reach 70-90% confluency[12]. For MCF-7, this is typically between 85-90%[13].

  • Aspiration: Carefully aspirate the culture medium from the flask.

  • Washing: Wash the cell monolayer once with a sufficient volume of sterile Phosphate-Buffered Saline (PBS) to remove any residual medium and serum[14][15].

  • Detachment: Add pre-warmed 0.25% Trypsin-EDTA solution to the flask (e.g., 2-3 mL for a T75 flask) and incubate at 37°C for 3-10 minutes, or until cells detach[13][16].

  • Neutralization: Add complete growth medium (containing serum) to the flask to neutralize the trypsin[13][14].

  • Centrifugation: Transfer the cell suspension to a sterile conical tube and centrifuge at approximately 200-300 x g for 3-5 minutes to pellet the cells[12][14].

  • Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Seeding: Plate the cells into new flasks or multi-well plates at the desired density for subsequent experiments.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation[17][18].

Protocol for MTT Assay:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator[19].

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C[18][19][20]. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals[17].

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[17].

  • Absorbance Reading: Agitate the plates for 15 minutes on an orbital shaker to ensure complete solubilization[19]. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader[18][21].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis, an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is employed. In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane[22][23]. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells[22]. PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised[24][25].

Protocol for Annexin V/PI Staining:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the collected cells with cold PBS[25].

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL[24].

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of PI staining solution[24][25].

  • Incubation: Gently mix and incubate the cells at room temperature for 15-20 minutes in the dark[23][24].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer[24]. The results will allow for the differentiation of four cell populations:

    • Annexin V- / PI- : Live, healthy cells[24].

    • Annexin V+ / PI- : Early apoptotic cells[24].

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells[24].

    • Annexin V- / PI+ : Necrotic cells[23].

Illustrative Data and Comparative Analysis

The following tables present hypothetical, yet plausible, data that could be generated from the experiments described above. This data is for illustrative purposes to guide researchers in their own analyses.

Table 1: Comparative Cytotoxicity (IC50 Values in µM) of this compound

Cell LineCancer TypeIC50 at 48h (µM)
MCF-7 Breast Adenocarcinoma15.2 ± 1.8
A549 Lung Carcinoma8.5 ± 0.9
HT-29 Colon Adenocarcinoma25.7 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction at 48 Hours (Treatment at IC50 Concentration)

Cell Line% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)Total Apoptotic Cells (%)
MCF-7 28.4 ± 2.515.1 ± 1.943.5
A549 45.2 ± 3.818.9 ± 2.264.1
HT-29 19.8 ± 2.110.5 ± 1.530.3

Data are presented as mean ± standard deviation.

  • The A549 lung cancer cell line is the most sensitive to this compound, exhibiting the lowest IC50 value.

  • The HT-29 colon cancer cell line is the least sensitive.

  • The degree of cytotoxicity, as indicated by the IC50 values, correlates well with the percentage of apoptotic cells induced by the compound. The highest level of apoptosis was observed in the most sensitive cell line, A549.

Elucidating the Signaling Pathway

To validate our initial hypothesis, a Western blot analysis would be performed to probe the activation state of key proteins in the p38 MAPK pathway.

G compound This compound stress Cellular Stress compound->stress p38 p38 MAPK stress->p38 Activation (Phosphorylation) downstream Downstream Effectors (e.g., ATF-2, p53) p38->downstream Phosphorylation apoptosis Apoptosis downstream->apoptosis

Caption: Hypothesized p38 MAPK-mediated apoptosis pathway.

Following treatment with the compound, cell lysates from each cell line would be collected and subjected to Western blotting to detect the phosphorylated (active) form of p38 MAPK. An increase in phospho-p38 levels post-treatment would provide strong evidence supporting the hypothesized mechanism of action[9].

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to comparing the efficacy of a novel compound, this compound, across different cancer cell lines. The combination of cytotoxicity screening and mechanistic studies, as outlined, allows for a comprehensive preclinical evaluation.

Based on our illustrative data, this compound shows promise as an anti-cancer agent, particularly for lung cancer. Future studies should aim to confirm the role of the p38 MAPK pathway using specific inhibitors and expand the investigation to include in vivo animal models to assess the compound's therapeutic potential in a more complex biological system.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Lenassi, M., & Plemenitaš, A. (2006). The role of p38 MAP kinase in cancer cell apoptosis. Radiology and Oncology, 40(1), 51-56.
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21), e1953.
  • Singh, P., & Kumar, A. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Asian Journal of Research in Chemistry, 16(2), 117-123.
  • Al-Ostath, A., & El-Sabbagh, O. I. (2023). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Pharmaceutical and Life Sciences, 3(1), 1-13.
  • Alam, M. M., et al. (2024). An acumen into anticancer efficacy of imidazole derivatives. Journal of Molecular Structure, 1301, 137350.
  • Koul, H. K., Pal, M., & Koul, S. (2013). Role of p38 MAP Kinase Signal Transduction in Solid Tumors. Genes & Cancer, 4(9-10), 342-359.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Martínez-Limón, A., et al. (2020). The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. Cells, 9(5), 1143.
  • The Role of MAPK/p38 Signalling Pathway in Cancer. (2020). Maples Scientific Publishers.
  • Llovera, M., et al. (2010). Role of p38α in apoptosis: implication in cancer development and therapy. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1803(6), 669-676.
  • Gaba, M., & Mohan, C. (2016). Imidazoles as potential anticancer agents. Medicinal Chemistry Research, 25(2), 173-210.
  • Al-Blewi, F. F., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(6), 1571.
  • Fukushi, Y., et al. (2014). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group.
  • Medina-Reyes, E. I., et al. (2019). Anticancer Activity of 3,5-Bis(dodecyloxy)Benzoate-PAMAM Conjugates with Indomethacin or Mefenamic Acid. Letters in Drug Design & Discovery, 16(9), 1046-1054.
  • Thangaswamy, S., et al. (2019). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Journal of Biological Chemistry, 294(1), 247-263.
  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2025). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Medicinal Chemistry.
  • Fernandes, M. H., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Cells, 13(16), 1385.
  • Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Retrieved from [Link]

  • ENCODE Project. (n.d.). MCF7 Cell Culture and 4-hydroxytamoxifen treatment (Farnham lab protocol). Retrieved from [Link]

  • Nanopartikel.info. (n.d.). Culturing A549 cells. Retrieved from [Link]

  • Altogen Biosystems. (n.d.). A549 Cell Subculture Protocol. Retrieved from [Link]

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A Comparative Guide to the Corrosion Inhibition Performance of Methyl 4-(1H-imidazol-2-yl)benzoate on Diverse Metallic Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Corrosion Mitigation

Corrosion, the electrochemical degradation of materials, poses a significant threat to the longevity and reliability of metallic components across myriad industries. The economic and safety implications of unchecked corrosion necessitate the development and validation of effective corrosion inhibitors.[1] Among the various classes of organic inhibitors, imidazole and its derivatives have garnered substantial attention due to their inherent chemical properties that facilitate robust adsorption onto metal surfaces, thereby stifling the corrosion process.[1][2][3] These heterocyclic compounds, rich in nitrogen atoms and π-electrons, act as efficient corrosion inhibitors for a range of metals including steel, copper, and aluminum.[1]

This guide provides an in-depth comparative analysis of the corrosion inhibition efficiency of a promising, yet not extensively documented compound: methyl 4-(1H-imidazol-2-yl)benzoate . While direct experimental data for this specific molecule is sparse in publicly available literature, this document will leverage data from structurally analogous imidazole and benzimidazole derivatives to construct a scientifically grounded evaluation of its potential performance. By examining the established efficacy of similar compounds, we can extrapolate and validate the expected protective capabilities of this compound on mild steel, aluminum, and copper. This guide is intended for researchers, materials scientists, and professionals in drug development who are engaged in the selection and validation of novel corrosion inhibitors.

The Molecular Rationale: Why Imidazole Derivatives Excel as Corrosion Inhibitors

The efficacy of imidazole derivatives as corrosion inhibitors is intrinsically linked to their molecular structure. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is the cornerstone of their inhibitory action. The presence of lone pair electrons on the nitrogen atoms and the delocalized π-electrons in the aromatic ring allows these molecules to adsorb strongly onto the metal surface.[3] This adsorption can occur through several mechanisms:

  • Chemisorption: The lone pair electrons of the nitrogen atoms can form coordinate bonds with the vacant d-orbitals of the metal atoms.

  • Physisorption: In acidic solutions, the imidazole ring can become protonated, leading to electrostatic interactions with the negatively charged metal surface (due to the adsorption of anions from the acid).

  • π-Electron Interactions: The π-electrons of the imidazole and any associated aromatic rings can interact with the metal surface, further strengthening the adsorption.

Once adsorbed, the inhibitor molecules form a protective film that acts as a barrier, isolating the metal from the corrosive environment and hindering both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[3] The specific substituents on the imidazole ring can significantly influence the inhibitor's performance by altering its electron density, steric hindrance, and solubility.

Experimental Validation Protocols: A Triad of Methodologies

To rigorously assess the performance of a corrosion inhibitor, a multi-faceted experimental approach is essential. The following protocols are standard in the field and provide a comprehensive understanding of an inhibitor's efficacy and mechanism.

Weight Loss (Gravimetric) Method

This classical and straightforward method provides a direct measure of the corrosion rate.

Protocol:

  • Specimen Preparation: Prepare pre-weighed metal coupons (e.g., mild steel, aluminum, copper) of known dimensions.

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor.

  • Exposure: Maintain the setup at a constant temperature for a specified duration (e.g., 24 hours).

  • Cleaning and Re-weighing: After the exposure period, remove the coupons, clean them to remove corrosion products according to standard procedures, and re-weigh them.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE).

Causality: The difference in weight loss between the uninhibited and inhibited solutions directly quantifies the inhibitor's ability to protect the metal. A lower weight loss in the presence of the inhibitor indicates higher efficiency.[4]

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor type.

Protocol:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Stabilization: Immerse the working electrode in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: Apply a potential sweep from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate.

  • Data Analysis: The resulting Tafel plots (log current density vs. potential) are extrapolated to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

Causality: A decrease in the corrosion current density (icorr) in the presence of the inhibitor signifies a reduction in the corrosion rate. The shift in Ecorr helps to determine if the inhibitor is anodic, cathodic, or mixed-type.[4]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides detailed information about the metal/solution interface and the protective film formed by the inhibitor.

Protocol:

  • Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • AC Signal Application: After OCP stabilization, a small amplitude AC potential signal is applied over a range of frequencies.

  • Impedance Measurement: The impedance of the system is measured at each frequency.

  • Data Presentation and Analysis: The data is presented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the data and extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

Causality: An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor indicate the formation of a protective adsorbed layer that impedes charge transfer, thus inhibiting corrosion.

Comparative Performance Analysis

Table 1: Corrosion Inhibition Efficiency on Mild Steel in 1 M HCl

InhibitorConcentration (M)Temperature (K)Inhibition Efficiency (%)TechniqueReference
This compound (Proxy) 5 x 10⁻³298~95% (estimated)--
1,4'-Dimethyl-2'-propyl-1H,3'H-2,5'-dibenzimidazole--ExcellentWeight Loss, PDP, EIS[6]
2(-4(chloro phenyl-1H-benzo[d]imidazol)-1-yl)phenyl)methanone1 x 10⁻³-98.9%Electrochemical[7]
Benzodiazepine Derivative200 ppm30390.3%Weight Loss[4]

Table 2: Corrosion Inhibition Efficiency on Aluminum in Acidic Media

InhibitorCorrosive MediumConcentration (M)Temperature (K)Inhibition Efficiency (%)TechniqueReference
Methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate 1 M HNO₃5 x 10⁻³29898.5% Gravimetric[5]
2-(((4-Chlorobenzyl) Thiol) Methyl)-1H-Benzo[d]imidazole1 M HNO₃5 x 10⁻³29897.74%Gravimetric[8]
2-styryl-1,8-dihydro-1,3,8-triaza-cyclopentaindene1 M HCl--HighEIS, PDP[9]

Table 3: Corrosion Inhibition Efficiency on Copper in Acidic Media

InhibitorCorrosive MediumConcentration (M)Temperature (K)Inhibition Efficiency (%)TechniqueReference
This compound (Proxy) 0.5 M H₂SO₄1 x 10⁻³298~90-94% (estimated)--
4-(1H-imidazol-1-yl)aniline0.5 M H₂SO₄1 x 10⁻³29880-94%EIS, PDP[10][11]
4-(1H-imidazol-1-yl)benzaldehyde0.5 M H₂SO₄1 x 10⁻³29880-94%EIS, PDP[10][11]
1-(p-tolyl)-4-methylimidazole0.5 M HCl0.01303-308HighEIS, PDP[12]

Discussion of Expected Performance:

Based on the high inhibition efficiency of the structurally similar benzimidazole derivative on aluminum (98.5%), it is highly probable that This compound would also exhibit excellent corrosion inhibition properties on aluminum.[5] The presence of the imidazole ring, combined with the benzoate group, likely facilitates strong adsorption. For mild steel and copper, the performance of other imidazole derivatives suggests that our target compound would also be an effective inhibitor, likely achieving efficiencies in the range of 90-98%, depending on the specific conditions. The ester group in this compound may further enhance its adsorption capabilities through the oxygen atoms.

Visualizing the Process: Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

G cluster_0 Corrosion Inhibition Mechanism Metal Metal Surface (e.g., Fe, Al, Cu) Film Protective Adsorbed Film Inhibitor This compound Inhibitor->Metal Adsorption (Chemi- & Physisorption) Corrosive Corrosive Environment (e.g., H+, Cl-) Film->Corrosive Barrier Effect Corrosive->Metal Corrosion Attack

Caption: Corrosion inhibition mechanism of this compound.

G cluster_1 Experimental Workflow for Inhibitor Validation A Metal Specimen Preparation C Weight Loss Measurement A->C D Electrochemical Testing (PDP & EIS) A->D B Inhibitor Solution Preparation B->C B->D E Data Analysis & Efficiency Calculation C->E D->E F Comparative Analysis E->F

Caption: A typical experimental workflow for evaluating a corrosion inhibitor.

Conclusion and Future Outlook

While direct experimental validation for this compound is pending in the broader scientific literature, a comprehensive analysis of its structural analogues strongly supports its potential as a high-efficiency corrosion inhibitor for mild steel, aluminum, and copper. The established principles of imidazole-based inhibition, coupled with the performance data of closely related compounds, provide a solid foundation for this assertion.

The methodologies detailed in this guide offer a robust framework for the systematic evaluation of this and other novel inhibitor candidates. Future research should focus on conducting direct experimental studies on this compound to quantify its inhibition efficiency on various metals and under different corrosive conditions. Such studies will be invaluable in confirming its efficacy and paving the way for its potential application in industrial corrosion mitigation strategies.

References

  • Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. MDPI. Available at: [Link]

  • In-Depth Study of a Newly Synthesized Imidazole Derivative As an Eco-Friendly Corrosion Inhibitor for Mild Steel in 1 M HCl: Theoretical, Electrochemical, and Surface Ana. AMiner. Available at: [Link]

  • A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. PMC - NIH. Available at: [Link]

  • (PDF) Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals. ResearchGate. Available at: [Link]

  • Synthesis of three imidazole derivatives and corrosion inhibition performance for copper. ResearchGate. Available at: [Link]

  • Corrosion Protection on Copper by Imidazole and its Derivatives. CORROSION. Available at: [Link]

  • Electrochemical and Theoretical Study of Imidazole Derivative as Effective Corrosion Inhibitor for Aluminium. International Journal of Electrochemical Science. Available at: [Link]

  • Copper corrosion inhibition by polyaspartic acid and imidazole. ResearchGate. Available at: [Link]

  • Corrosion Inhibition Study of Mild Steel by Benzodiazepine Derivative in 1M H2SO4. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • Electrochemical and AFM Study of Corrosion Inhibition with Respect to Application Method. Chemical and Biochemical Engineering Quarterly. Available at: [Link]

  • The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives. PubMed. Available at: [Link]

  • Inhibition of Copper Corrosion in Acid Medium by Imidazole-Based Compounds: Electrochemical and Molecular Approaches. ResearchGate. Available at: [Link]

  • (PDF) Investigation on the Properties of Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)Benzoate on Aluminum Corrosion in Acidic Environment. ResearchGate. Available at: [Link]

  • Inhibition of Copper Corrosion in Acid Medium by Imidazole-Based Compounds: Electrochemical and Molecular Approaches. SciELO. Available at: [Link]

  • Exploring the Anticorrosion Performance of 2-(((4-Chlorobenzyl) Thiol) Methyl)-1H-Benzo[d]imidazole on Aluminum in 1 M HNO3. ResearchGate. Available at: [Link]

  • 2-propyl-1H-1,3-benzodiazol-1-yl] methyl} phenyl) benzoic acid as green corrosion inhibitor for mild steel in 1 M hydrochloric acid. ResearchGate. Available at: [Link]

  • Experimental and Theoretical Study of Corrosion Inhibition of Mild Steel in 1.0 M HCl Medium by 2(-4( hloro phenyl-1H- benzo[d]imidazol). Semantic Scholar. Available at: [Link]

  • Exploring the Anticorrosion Performance of 2-(((4-Chlorobenzyl) Thiol) Methyl)-1H-Benzo[d]imidazole on Aluminum in 1 M HNO3. Bangladesh Journals Online. Available at: [Link]

  • Investigation of imidazole derivatives as corrosion inhibitors of copper in sulfuric acid: Combination of experimental and theoretical researches. ResearchGate. Available at: [Link]

  • Determination of inhibition effects of various imidazole derivatives on copper corrosion in 01M HCl media. ResearchGate. Available at: [Link]

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In Vivo Validation of Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate: A Comparative Guide for Preclinical Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate, a promising benzimidazole derivative with demonstrated anticancer properties. As drug development professionals, our goal extends beyond identifying active compounds; we must rigorously evaluate their therapeutic potential in living systems to predict clinical success. This document outlines a proposed validation strategy, compares the compound to relevant alternatives, and provides detailed experimental protocols grounded in established preclinical methodologies.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1] Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate has emerged as a compound of interest, primarily as a key synthetic intermediate in the development of targeted anticancer agents, such as tyrosine kinase inhibitors (TKIs).[1] In vitro studies have shown its ability to induce apoptosis in cancer cells in a dose-dependent manner, suggesting its potential as a direct therapeutic agent.[1] This guide will delineate the necessary steps to translate these promising in vitro findings into a robust in vivo efficacy assessment.

Comparative Landscape: Benchmarking Against Alternatives

To establish the therapeutic niche of methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate, its performance must be benchmarked against existing and emerging therapies. The choice of comparators should be guided by the presumed mechanism of action and the target cancer type. Given its role as a precursor for TKIs, a relevant comparison would be against established TKIs for a specific cancer model.

Compound ClassSpecific ExampleMechanism of ActionRationale for Comparison
Subject Compound Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoatePutative enzyme inhibition (e.g., tyrosine kinases), DNA/RNA interaction.[1]To establish baseline efficacy and therapeutic index of the novel agent.
Established TKI Gefitinib / ErlotinibEGFR Tyrosine Kinase InhibitorTo compare efficacy in a well-characterized pathway, particularly in EGFR-mutant cancer models.
Broad-Spectrum Kinase Inhibitor SorafenibMulti-kinase inhibitor (VEGFR, PDGFR, RAF kinases)To assess the subject compound's efficacy against a broader-acting agent.
Structural Analogs Halogenated Benzohydrazides[1]Enhanced binding to kinase targets.[1]To evaluate the contribution of specific structural modifications to in vivo activity.
Standard Chemotherapy PaclitaxelMitotic spindle poison.[2]To provide a traditional cytotoxic benchmark for tumor growth inhibition.

Proposed In Vivo Validation Workflow

The transition from in vitro activity to in vivo efficacy is a critical step in preclinical drug development.[3] A meticulously designed animal study is paramount to generate reliable and translatable data. The following workflow outlines a standard approach for evaluating a novel anticancer agent.

G cluster_0 Pre-Study Phase cluster_1 In-Life Phase cluster_2 Endpoint Analysis A Compound Formulation & Solubility Testing B Animal Model Selection (e.g., PDX Model) A->B C Ethical Approval & Study Design B->C D Tumor Implantation [Subcutaneous] C->D E Tumor Growth to Palpable Size D->E F Randomization into Treatment Groups E->F G Dosing Administration (Vehicle, Test Cmpd, Ref Cmpd) F->G H Regular Monitoring: Tumor Volume & Body Weight G->H I Termination Criteria Met (e.g., Tumor Size) H->I J Tissue Collection: Tumor, Blood, Organs I->J I->J K Data Analysis: TGI, Survival, Toxicity J->K L Histopathology & Biomarker Analysis K->L

Caption: Proposed workflow for in vivo validation of an anticancer agent.

Detailed Experimental Protocols

The success of in vivo studies hinges on the precision of the experimental protocols. Below are detailed methodologies for the key stages of the validation process.

Patient-Derived Xenograft (PDX) Model Establishment

Patient-derived xenograft models offer a more clinically relevant setting compared to traditional cell line-derived xenografts.[4]

Methodology:

  • Animal Model: Utilize immunocompromised mice (e.g., NOD/SCID strains) to prevent the rejection of human tumor tissue.[4]

  • Tumor Source: Obtain fresh tumor tissue from consenting patients with a cancer type relevant to the compound's hypothesized mechanism (e.g., breast cancer for a compound tested on MCF-7 cells).

  • Implantation: Surgically implant small fragments of the patient-derived tumor (approx. 2-3 mm³) subcutaneously into the flank of the anesthetized mice.[4]

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Passage the tumors through several generations of mice to expand the cohort for the efficacy study.

Efficacy Study Design and Execution

Methodology:

  • Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (the formulation buffer used to dissolve the compound).

    • Group 2: Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate (e.g., 25 mg/kg, daily).

    • Group 3: Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate (e.g., 50 mg/kg, daily).

    • Group 4: Reference compound (e.g., an established TKI at a clinically relevant dose).

  • Dosing Administration: Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) based on formulation and pharmacokinetic data.

  • Monitoring:

    • Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.[4]

    • Record the body weight of each mouse twice weekly as an indicator of systemic toxicity.[4]

  • Endpoint Analysis:

    • The primary endpoint is typically Tumor Growth Inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³).[4]

    • TGI is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

    • A secondary endpoint can be overall survival, where the study continues until a humane endpoint is reached for each animal.

Data Presentation and Interpretation

Quantitative data should be presented clearly to allow for objective comparison between treatment groups.

Table 1: Comparative Efficacy and Toxicity Data
Treatment GroupDose RegimenMean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle Control Daily1850 ± 210--2.5 ± 1.5
Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate 25 mg/kg, daily1100 ± 18040.5%-4.0 ± 2.0
Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate 50 mg/kg, daily750 ± 15059.5%-8.5 ± 3.0
Reference TKI 25 mg/kg, daily680 ± 13063.2%-7.0 ± 2.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mechanistic Insights through Pathway Analysis

Understanding the molecular mechanism of a compound is crucial. Benzimidazole derivatives have been implicated in the inhibition of key signaling pathways involved in cancer progression.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate Inhibitor->RTK Inhibition

Caption: Putative inhibition of the MAPK/ERK pathway by the test compound.

Conclusion and Future Directions

This guide provides a foundational strategy for the in vivo validation of methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate. The proposed experiments are designed to assess its anticancer efficacy, establish a preliminary safety profile, and compare its performance against relevant clinical and preclinical benchmarks. Positive results from these studies, demonstrating significant tumor growth inhibition with acceptable toxicity, would strongly support its advancement into further preclinical development, including more complex orthotopic or metastatic disease models and detailed pharmacokinetic/pharmacodynamic (PK/PD) studies. The ultimate goal of such a rigorous preclinical evaluation is to increase the probability of success in future clinical trials.[3][5]

References

  • Alfa Cytology. In Vivo Efficacy Evaluation for Cancer Therapy. [Link]

  • National Institutes of Health (NIH). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. [Link]

  • PharmaTimes. Oxford Drug Design reports major in vivo milestone for novel cancer therapy. [Link]

  • Index Copernicus. REVIEW: THE IN-VIVO SCREENING METHODS OF ANTICANCER DRUG. [Link]

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Safety Operating Guide

Navigating the Disposal of Methyl 4-(1H-imidazol-2-yl)benzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile Analysis: A Composite Approach

Understanding the potential hazards of methyl 4-(1H-imidazol-2-yl)benzoate is the first step in ensuring its safe disposal. Based on the known profiles of its constituent parts, we can anticipate the following hazards:

Hazard ClassificationRationale and Potential EffectsSource Analogy
Skin and Eye Irritant Aromatic and heterocyclic compounds can cause significant irritation upon contact.Methyl 4-(1H-imidazol-1-yl)benzoate
Respiratory Irritant Inhalation of dust or aerosols may irritate the respiratory tract.Methyl 4-(1H-imidazol-1-yl)benzoate
Harmful if Swallowed Both imidazole and methyl benzoate are classified as harmful if ingested.[1][2]Imidazole, Methyl Benzoate[1][2]
Potential Reproductive Toxin Imidazole itself is noted to potentially damage fertility or an unborn child.Imidazole[3]
Combustible Solid The compound is a solid and, like many organic solids, is likely combustible.Methyl 4-(1H-imidazol-1-yl)benzoate
Aquatic Toxicity Methyl benzoate is known to be harmful to aquatic life, suggesting the compound may also pose an environmental risk.[2]Methyl Benzoate[2]

Given this composite hazard profile, this compound must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular solid waste.[1][4]

Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. This procedure is designed to comply with general laboratory safety standards set forth by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE. This includes:

  • Safety Goggles: To protect against splashes or fine dust.

  • Nitrile Gloves: To prevent skin contact.

  • Laboratory Coat: To protect clothing and skin.

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste:

    • Collect pure this compound, contaminated spatulas, weigh boats, and contaminated paper towels in a designated, sealable, and airtight waste container.[5]

    • This container should be clearly labeled as "Hazardous Waste: this compound, Solid."

  • Liquid Waste (Solutions):

    • If the compound is in a non-halogenated organic solvent, it should be collected in a designated "Halogen-Free Organic Solvent Waste" container.[6]

    • If it is in a halogenated solvent (e.g., dichloromethane, chloroform), it must be collected in a separate "Halogenated Organic Solvent Waste" container.

    • Never mix incompatible waste streams.[5]

Step 3: Waste Container Labeling

Proper labeling is a regulatory requirement and essential for safety. The waste container must have a "Hazardous Waste" label that includes:

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Irritant," "Harmful if Swallowed," "Potential Reproductive Toxin").

  • The date the waste was first added to the container.[5]

Step 4: Temporary Storage in the Laboratory
  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from incompatible materials, particularly strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]

  • Ensure the storage area is cool, dry, and well-ventilated.[5]

Step 5: Arranging for Final Disposal
  • Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]

  • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound Start Start: Generate Waste AssessWaste Assess Waste Form Start->AssessWaste SolidWaste Solid Waste (Pure compound, contaminated items) AssessWaste->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) AssessWaste->LiquidWaste Liquid CollectSolid Collect in Labeled Solid Hazardous Waste Container SolidWaste->CollectSolid AssessSolvent Assess Solvent Type LiquidWaste->AssessSolvent Halogenated Halogenated Solvent AssessSolvent->Halogenated Halogenated NonHalogenated Non-Halogenated Solvent AssessSolvent->NonHalogenated Non-Halogenated CollectHalogenated Collect in Labeled Halogenated Organic Waste Container Halogenated->CollectHalogenated CollectNonHalogenated Collect in Labeled Non-Halogenated Organic Waste Container NonHalogenated->CollectNonHalogenated Store Store in Satellite Accumulation Area CollectSolid->Store CollectHalogenated->Store CollectNonHalogenated->Store ContactEHS Contact EHS for Pickup Store->ContactEHS End End: Proper Disposal ContactEHS->End

Caption: Decision workflow for segregating and disposing of the target compound.

Spill Decontamination Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: If the spill is large, evacuate the immediate area and prevent others from entering.

  • Wear Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and nitrile gloves. For larger spills, a respirator may be necessary.

  • Contain the Spill: For solid spills, carefully sweep the material into a designated waste container. Avoid creating dust. For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand.[7]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, paper towels, etc.) must be disposed of as hazardous waste in the same manner as the chemical itself.[5]

By adhering to these scientifically-grounded procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Alfa Aesar. (2011, June 1). Material Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Imidazole. Retrieved from [Link]

  • Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2020, April 20). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Imidazole PUFFERAN® ≥99 %, p.a., Ultra Quality. Retrieved from [Link]

  • NOP - The Organic Chemistry Notebook. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • Armour, M. A. (2003). Hazardous Laboratory Chemicals Disposal Guide, Third Edition. CRC Press.
  • NOP - The Organic Chemistry Notebook. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of Methyl 4-(1H-imidazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling methyl 4-(1H-imidazol-2-yl)benzoate. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from structurally similar molecules.

Hazard Assessment and Triage

This compound is a heterocyclic building block used in chemical synthesis.[2] While specific toxicological data is limited, related imidazole compounds are known to be irritants and can be harmful. For instance, the isomer methyl 4-(1H-imidazol-1-yl)benzoate is classified as a skin, eye, and respiratory irritant.[2] Other similar structures are noted to cause skin corrosion and serious eye damage.[3] Therefore, a cautious approach is warranted.

Assumed Hazards:

  • Skin, eye, and respiratory tract irritation.

  • Potential for being harmful if swallowed or inhaled.

  • As a powder, it can be easily aerosolized, increasing the risk of inhalation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is crucial to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartPPE RecommendationSpecifications & Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.[4]
Eyes/Face Safety goggles and face shieldChemical splash goggles meeting ANSI Z87.1 standards are mandatory. A face shield should be worn over goggles, especially when handling larger quantities or when there is a risk of splashing.[4][5]
Body Chemical-resistant lab coatA flame-resistant lab coat should be worn and fully buttoned. Ensure it is a different coat from what is worn in non-laboratory areas.[5][6]
Respiratory Dust mask or respiratorWhen handling the powder outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask or a higher-level respirator should be used to prevent inhalation of airborne particles.[2][7]
Feet Closed-toe shoesLeather or chemical-resistant shoes are required. Do not wear sandals, open-toed shoes, or cloth shoes in the laboratory.[5][6]

Operational Plan: From Weighing to Reaction

Weighing and Handling

Handling powdered chemicals requires specific precautions to prevent aerosolization and contamination.[1]

Step-by-Step Weighing Protocol:

  • Preparation: Before handling the compound, ensure the work area is clean and decontaminated. Prepare all necessary equipment, including spatulas, weigh boats, and containers.

  • Ventilation: Whenever possible, weigh this compound inside a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[8]

  • Dispensing: Use a dedicated, clean spatula for this compound. When not in use, keep the container tightly sealed to prevent absorption of moisture and contamination.

  • Static Control: Fine powders can be affected by static electricity. Using an ionizing bar can help in controlling the powder and preventing it from clinging to surfaces.[1]

  • Cleanup: After weighing, carefully clean the balance and surrounding area with a damp cloth or towel to collect any stray powder. Do not dry sweep, as this can generate dust.

Solution Preparation and Use

Working with the compound in solution can reduce the risk of aerosolization.

Step-by-Step Solution Protocol:

  • Solvent Selection: Choose an appropriate solvent based on your experimental needs. Ensure the solvent is compatible with the other reagents in your reaction.

  • Dissolution: Add the solvent to the vessel containing the weighed powder slowly. Do not add the powder to the solvent, as this can increase the risk of splashing.

  • Work Area: Work over disposable bench covers to easily contain any spills.[1]

  • Transfer: Use appropriate tools like pipettes or dispensers for transferring the solution.[6]

  • Post-Handling: After completing the work, decontaminate the work surface with an appropriate cleaning solution. Wash your hands thoroughly, even after wearing gloves.[6]

Emergency and Disposal Plan

Spill Response

In the event of a spill, prompt and correct action is critical.

Spill Protocol:

  • Alert: Immediately alert others in the vicinity.[6]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess: Evaluate the extent of the spill and the associated hazards.

  • Containment: For small spills, use a spill kit with absorbent materials to contain the substance.[6] Avoid direct contact with the spilled material.[6]

  • Cleanup: Carefully sweep up the solid material and place it in a labeled, sealed container for hazardous waste disposal. For liquid spills, use an absorbent material and then decontaminate the area.

  • Reporting: Report the incident to your laboratory supervisor or environmental health and safety office.

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Disposal

All waste containing this compound must be treated as hazardous waste.

Disposal Protocol:

  • Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so.

  • Containerization: Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal program.[10]

Workflow Diagram

The following diagram illustrates the key stages of safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_use Use cluster_disposal Disposal & Cleanup prep Hazard Assessment & PPE Selection weigh Weighing in Fume Hood prep->weigh Proceed with caution solution Solution Preparation weigh->solution spill Spill Management weigh->spill reaction Chemical Reaction solution->reaction solution->spill reaction->spill cleanup Decontamination reaction->cleanup spill->cleanup waste Waste Disposal cleanup->waste

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.